molecular formula C11H8N2O5 B1403161 Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate CAS No. 1171126-87-6

Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

Cat. No.: B1403161
CAS No.: 1171126-87-6
M. Wt: 248.19 g/mol
InChI Key: CGDWVWURAWVTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate is a useful research compound. Its molecular formula is C11H8N2O5 and its molecular weight is 248.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(4-nitrophenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O5/c1-17-11(14)9-6-18-10(12-9)7-2-4-8(5-3-7)13(15)16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDWVWURAWVTMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis and characterization of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

Abstract

The oxazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of a key derivative, this compound. We delve into the strategic selection of the Robinson-Gabriel synthesis, detailing the mechanistic underpinnings and providing a field-tested experimental protocol. Furthermore, this document outlines a rigorous, multi-technique approach for the structural elucidation and purity confirmation of the target compound, ensuring researchers and drug development professionals are equipped with the knowledge for successful synthesis and validation.

Strategic Synthesis: The Robinson-Gabriel Approach

Introduction to the Oxazole Core

The 1,3-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom.[2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in the design of therapeutic agents, with applications ranging from anticancer to antimicrobial and anti-inflammatory drugs.[3][4][5] The title compound, featuring a 4-nitrophenyl substituent at the 2-position and a methyl carboxylate at the 4-position, serves as a valuable intermediate for building more complex, pharmacologically active molecules.[6]

Rationale for Synthetic Route Selection

Several methods exist for the synthesis of substituted oxazoles, including the Van Leusen reaction, the Fischer oxazole synthesis, and the Robinson-Gabriel synthesis.[1][7] For the preparation of a 2,4-disubstituted oxazole like this compound, the Robinson-Gabriel synthesis is particularly advantageous. This classical method involves the cyclodehydration of a 2-acylamino ketone precursor.[8][9] It is a robust and well-established route that allows for the convergent assembly of the required substituents from readily available starting materials.[10][11]

The key precursor, an α-(acylamino)ketone, is strategically designed to contain the desired substituents. The subsequent acid-catalyzed cyclization and dehydration proceed intramolecularly to furnish the stable aromatic oxazole ring.[10]

Mechanistic Insight

The Robinson-Gabriel synthesis proceeds via two critical stages: intramolecular cyclization followed by dehydration.

  • Protonation and Cyclization: The reaction is initiated by the protonation of the ketone carbonyl by a strong acid (e.g., H₂SO₄). This enhances the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the amide oxygen acts as an intramolecular nucleophile, attacking the protonated carbonyl carbon to form a five-membered ring intermediate, a dihydrooxazolol.

  • Dehydration: The hydroxyl group of the intermediate is protonated, forming a good leaving group (water). Subsequent elimination of water leads to the formation of the aromatic oxazole ring.

Experimental Protocol: A Two-Step Synthesis

This protocol outlines the synthesis starting from methyl 2-amino-3-oxopropanoate and 4-nitrobenzoyl chloride.

Step 1: Synthesis of the Precursor - Methyl 2-(4-nitrobenzamido)-3-oxopropanoate

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add methyl 2-amino-3-oxopropanoate hydrochloride (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 10 mL/g).

  • Base Addition: Cool the mixture to 0 °C in an ice bath and add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and act as an acid scavenger.

  • Acylation: In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 2-acylamino ketone precursor.

Step 2: Robinson-Gabriel Cyclodehydration

  • Setup: Place the purified Methyl 2-(4-nitrobenzamido)-3-oxopropanoate (1.0 eq) in a round-bottom flask.

  • Dehydrating Agent: Add concentrated sulfuric acid (H₂SO₄) (2-3 eq) carefully at 0 °C. Other dehydrating agents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) can also be used.[1][11]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 2-4 hours, monitoring by TLC.[10]

  • Quenching: Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Washing: Wash the combined organic layers with water and saturated sodium bicarbonate solution until neutral.

  • Final Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The final product, this compound, can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclodehydration A Methyl 2-amino-3-oxopropanoate HCl + 4-Nitrobenzoyl Chloride B Reaction in DCM (Triethylamine, 0°C to RT) A->B C Aqueous Workup (HCl, NaHCO₃, Brine) B->C D Column Chromatography C->D E Methyl 2-(4-nitrobenzamido)-3-oxopropanoate D->E F Precursor from Step 1 E->F G Reaction with H₂SO₄ (0°C to 60°C) F->G H Ice Quench & Extraction G->H I Purification (Recrystallization/Chromatography) H->I J Final Product: This compound I->J

Caption: Workflow for the synthesis of the target compound.

Characterization and Structural Validation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₁H₈N₂O₅[12]
Molar Mass 248.19 g/mol [12]
Appearance Expected to be a crystalline solid
CAS Number 1171126-87-6[12][13]
Spectroscopic and Spectrometric Analysis

A combination of spectroscopic techniques is required for unambiguous structural confirmation.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons.

    • Aromatic Protons: The 4-nitrophenyl group will exhibit two doublets in the downfield region (approx. δ 8.0-8.4 ppm), characteristic of a para-substituted benzene ring.

    • Oxazole Proton: A singlet for the proton at the 5-position of the oxazole ring (H-5) is expected, typically in the δ 8.0-8.5 ppm region.

    • Methyl Protons: A sharp singlet for the methyl ester (-OCH₃) protons will appear upfield, around δ 3.9-4.1 ppm.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will confirm the carbon framework.

    • Carbonyl Carbon: The ester carbonyl carbon will be significantly downfield (δ ~160-165 ppm).

    • Oxazole Carbons: Carbons of the oxazole ring (C2, C4, C5) will appear in the aromatic region (δ ~120-160 ppm).

    • Aromatic Carbons: Signals for the six carbons of the nitrophenyl ring will be present.

    • Methyl Carbon: The methyl ester carbon will be observed around δ 52-55 ppm.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.[14][15]

  • C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

  • NO₂ Stretch (Nitro Group): Two strong bands, one symmetric (~1350 cm⁻¹) and one asymmetric (~1520 cm⁻¹).

  • C=N Stretch (Oxazole): A characteristic absorption in the 1600-1650 cm⁻¹ region.

  • C-O Stretch (Oxazole & Ester): Bands in the 1000-1300 cm⁻¹ fingerprint region.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound (m/z = 248).

  • Fragmentation: Common fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃).

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Start Purified Crude Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data Combined Spectral Data NMR->Data IR->Data MS->Data Validation Structural Confirmation & Purity Assessment Data->Validation

Caption: Workflow for the characterization of the final product.

Applications in Research and Development

This compound is not merely a synthetic target but a versatile building block in drug discovery and materials science.

  • Pharmaceutical Intermediate: The oxazole core is a key pharmacophore, and this compound provides a scaffold for further modification. The ester can be hydrolyzed to the corresponding carboxylic acid for amide coupling, while the nitro group can be reduced to an amine, opening avenues for a wide range of derivatizations.[6][16]

  • Bioactivity: Nitrophenyl-substituted heterocyclic compounds often exhibit significant biological activities, including potential antitumor and antimicrobial properties.[4][6] This molecule serves as a platform for developing novel therapeutic agents.

  • Fluorescent Probes: The conjugated aromatic system within the molecule suggests potential applications in the design of fluorescent probes and optoelectronic materials.[17]

Conclusion

This guide has provided a detailed, scientifically grounded framework for the . By leveraging the classical Robinson-Gabriel synthesis, researchers can reliably access this valuable intermediate. The described multi-faceted characterization workflow ensures the production of a well-defined, high-purity compound, ready for application in advanced research and development projects. The principles and protocols detailed herein are designed to empower scientists in medicinal chemistry and related fields to confidently incorporate this and similar oxazole derivatives into their synthetic programs.

References

An In-depth Technical Guide to Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this molecule is not extensively documented in publicly available literature, this guide synthesizes predicted physicochemical properties with established principles of oxazole chemistry to offer a robust framework for its synthesis, characterization, and potential applications. The methodologies presented are based on well-established synthetic routes for analogous oxazole derivatives, providing a predictive yet scientifically grounded resource for researchers. This document aims to bridge the current information gap and serve as a practical handbook for the synthesis and study of this and related compounds.

Introduction and Molecular Overview

This compound (CAS No. 1171126-87-6) is a member of the oxazole family, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.[1] The presence of the oxazole core imparts significant chemical and biological properties, making it a privileged scaffold in drug discovery.[2][3][4][5] The molecule's structure is characterized by a central oxazole ring substituted at the 2-position with a 4-nitrophenyl group and at the 4-position with a methyl carboxylate group.

The electron-withdrawing nature of the 4-nitrophenyl substituent and the methyl ester group are predicted to significantly influence the electron density of the oxazole ring, thereby affecting its reactivity and intermolecular interactions. These features suggest its potential as a synthetic intermediate for more complex, biologically active molecules, potentially in areas such as oncology and infectious diseases, where nitrophenyl-containing compounds have shown activity.[6][7]

Molecular Structure:

Caption: Molecular scaffold of this compound.

Physicochemical Properties

Precise experimental data for this compound are sparse in the literature. However, based on its structure and data from chemical suppliers, we can summarize its key physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1171126-87-6[5]
Molecular Formula C₁₁H₈N₂O₅[5]
Molecular Weight 248.19 g/mol [5]
Predicted Boiling Point 412.6 ± 51.0 °C[8]
Predicted Density 1.375 ± 0.06 g/cm³[8]
Predicted pKa -3.56 ± 0.10[8]
Storage Conditions Room temperature, dry[4]

Proposed Synthetic Pathways and Mechanistic Rationale

Robinson-Gabriel Synthesis and Related Methods

The Robinson-Gabriel synthesis is a classic and robust method for oxazole formation, involving the cyclodehydration of an α-acylamino ketone.[1] A plausible precursor for our target molecule would be methyl 2-(4-nitrobenzamido)-3-oxopropanoate.

Proposed Synthetic Workflow:

G cluster_0 Precursor Synthesis cluster_1 Oxazole Formation start Methyl Serinate intermediate1 N-(4-nitrobenzoyl)serine methyl ester start->intermediate1 4-Nitrobenzoyl chloride, Base precursor Methyl 2-(4-nitrobenzamido)-3-oxopropanoate intermediate1->precursor Oxidation (e.g., Dess-Martin) target This compound precursor->target Cyclodehydration (e.g., H₂SO₄, POCl₃)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Predictive):

  • N-Acylation of Methyl Serinate: To a solution of methyl serinate hydrochloride in a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine) at 0 °C, add 4-nitrobenzoyl chloride dropwise. The reaction is stirred and allowed to warm to room temperature. The rationale for using a base is to neutralize the HCl salt of the starting material and the HCl generated during the reaction.

  • Oxidation: The resulting N-(4-nitrobenzoyl)serine methyl ester is then oxidized to the corresponding α-acylamino β-keto ester. A mild oxidizing agent such as Dess-Martin periodinane is suitable to prevent over-oxidation or side reactions.

  • Cyclodehydration: The crude α-acylamino β-keto ester is subjected to cyclodehydration using a strong dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride.[9] The high temperature and acidic conditions facilitate the intramolecular condensation to form the oxazole ring.

Alternative Synthesis from Aldehydes

An alternative and potentially milder route involves the condensation of an aldehyde with methyl serinate to form an oxazoline intermediate, which is subsequently oxidized to the oxazole.[4][10]

Experimental Protocol (Predictive):

  • Oxazoline Formation: A one-pot condensation of 4-nitrobenzaldehyde with methyl serinate would yield the corresponding 3-oxazoline-4-carboxylate.

  • Oxidation: The 3-oxazoline intermediate can then be oxidized to the target oxazole using an oxidizing agent like N-bromosuccinimide (NBS) in the presence of a base such as potassium carbonate.[4] This method avoids the use of harsh acidic conditions.

Proposed Analytical Characterization

The successful synthesis of this compound would be confirmed through a combination of spectroscopic and spectrometric techniques.

Analytical Workflow:

G cluster_purification Purification cluster_characterization Characterization start Crude Product purification Column Chromatography start->purification nmr NMR (¹H, ¹³C) purification->nmr ftir FTIR purification->ftir ms Mass Spectrometry purification->ms mp Melting Point purification->mp final Pure Characterized Compound nmr->final ftir->final ms->final mp->final

Caption: Proposed analytical workflow for product verification.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitrophenyl group, likely as two doublets in the downfield region (around 8.0-8.5 ppm). A singlet for the oxazole proton at the 5-position would likely appear around 8.5-9.0 ppm. The methyl ester protons would be observed as a singlet further upfield, typically around 3.9-4.0 ppm.

  • ¹³C NMR: The carbon NMR would show signals for the carbonyl carbon of the ester (around 160-165 ppm), and the carbons of the oxazole and nitrophenyl rings in the aromatic region (120-160 ppm). The methyl carbon of the ester would appear upfield (around 52-55 ppm).

  • FTIR: The infrared spectrum should display characteristic absorption bands for the C=O stretching of the ester (around 1720-1740 cm⁻¹), the C=N stretching of the oxazole ring (around 1650 cm⁻¹), and the symmetric and asymmetric stretching of the nitro group (around 1520 and 1340 cm⁻¹, respectively).[11]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 248.19).

Potential Applications in Drug Discovery and Materials Science

The structural motifs within this compound suggest several potential areas of application.

  • Medicinal Chemistry: As an intermediate, this compound can be elaborated into more complex molecules.[4] The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a diverse library of amides for biological screening. The nitro group can be reduced to an amine, providing another point for chemical modification. Oxazole derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4][5]

  • Materials Science: The conjugated π-system of the molecule, encompassing the nitrophenyl and oxazole rings, suggests potential for applications in materials science, such as in the development of fluorescent probes or optoelectronic materials.[4]

Conclusion

This compound is a compound with significant potential as a building block in both medicinal chemistry and materials science. While detailed experimental data for this specific molecule is not abundant, this guide provides a scientifically sound, predictive framework for its synthesis and characterization based on established principles of oxazole chemistry. The proposed synthetic routes are versatile and can be adapted based on available starting materials and laboratory capabilities. The expected analytical data provides a benchmark for researchers to confirm the successful synthesis of this and related compounds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

A Technical Guide to the Synthesis and Predicted Spectroscopic Profile of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

Oxazole heterocycles are a cornerstone in medicinal chemistry and materials science, renowned for their presence in a wide array of biologically active natural products and synthetic compounds.[1] Their rigid, planar structure and electron-rich nature make them valuable pharmacophores and versatile intermediates. Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate incorporates three key functional motifs: a 4-nitrophenyl group, an oxazole core, and a methyl carboxylate. This combination suggests potential applications as an intermediate in the synthesis of novel pharmaceutical agents, where the nitro group can be chemically modified and the ester provides a handle for further derivatization.[1] This guide serves to bridge the current information gap by proposing a viable synthesis and providing a detailed, predicted analytical profile to aid researchers in its potential synthesis and characterization.

Proposed Synthesis: A Modern Approach

The classical Robinson-Gabriel synthesis and related methods, such as the reaction of α-haloketones with amides, provide the foundational logic for constructing the 2,4-disubstituted oxazole core.[2][3] We propose a highly plausible and efficient pathway starting from commercially available 4-nitrobenzamide and a suitable C3 synthon, methyl 2-bromo-3-oxopropanoate.

Proposed Synthetic Protocol

Reaction: Condensation and cyclization of 4-nitrobenzamide with methyl 2-bromo-3-oxopropanoate.

Step 1: Reagent Preparation

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-nitrobenzamide (1.0 eq) in a suitable high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

  • Add methyl 2-bromo-3-oxopropanoate (1.1 eq) to the solution.

  • Causality: DMF is chosen for its ability to dissolve the reactants and facilitate the reaction at elevated temperatures. A slight excess of the bromoketone ensures the complete consumption of the starting amide.

Step 2: Cyclization Reaction

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Causality: Thermal energy is required to drive the initial nucleophilic substitution (N-alkylation) followed by the intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water to remove residual DMF and salts.

  • Dry the crude product under vacuum.

  • Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

  • Trustworthiness: This self-validating protocol relies on the physical properties of the product (expected to be a solid) to separate it from the high-boiling solvent and water-soluble byproducts. TLC monitoring provides a clear endpoint for the reaction.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Purification R1 4-Nitrobenzamide Cond Condensation & Cyclization (DMF, 80-100 °C) R1->Cond R2 Methyl 2-bromo-3-oxopropanoate R2->Cond Workup Aqueous Work-up (Precipitation & Filtration) Cond->Workup TLC Monitoring Purify Purification (Recrystallization or Chromatography) Workup->Purify Product This compound Purify->Product

Caption: Proposed one-pot synthesis of the target oxazole.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry, with reference to known values for similar structural motifs.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to be highly characteristic, showing signals in the aromatic, heterocyclic, and aliphatic regions. The powerful electron-withdrawing effect of the nitro group will significantly deshield the adjacent aromatic protons.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~ 8.70s1HH5 (Oxazole)The proton on the C5 of the oxazole ring typically appears as a distinct singlet in this downfield region.
~ 8.40d, J ≈ 8.8 Hz2HH3', H5' (Aromatic)Protons ortho to the electron-withdrawing nitro group are strongly deshielded and appear as a doublet.[4][5]
~ 8.25d, J ≈ 8.8 Hz2HH2', H6' (Aromatic)Protons meta to the nitro group (and ortho to the oxazole ring) are also deshielded and couple with the H3'/H5' protons.
~ 3.95s3H-OCH₃ (Methyl Ester)The methyl protons of the ester group will appear as a sharp singlet in the typical range for such functional groups.

Solvent: CDCl₃ or DMSO-d₆. Shifts in DMSO-d₆ may be slightly different.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 9 distinct signals corresponding to the unique carbon atoms in the molecule's symmetric structure.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 161.5C=O (Ester)Carbonyl carbons of α,β-unsaturated esters appear in this range.
~ 160.0C2 (Oxazole)The C2 carbon of the oxazole ring, bonded to the nitrophenyl group.
~ 150.0C4' (Aromatic)The aromatic carbon directly bonded to the nitro group is significantly deshielded.
~ 145.0C4 (Oxazole)The C4 carbon of the oxazole ring, bonded to the carboxylate group.
~ 138.0C5 (Oxazole)The protonated C5 carbon of the oxazole ring.
~ 131.0C1' (Aromatic)The ipso-carbon of the phenyl ring attached to the oxazole.
~ 129.0C2', C6' (Aromatic)Aromatic carbons ortho to the oxazole ring.
~ 124.5C3', C5' (Aromatic)Aromatic carbons meta to the oxazole ring, deshielded by the nitro group.
~ 52.5-OCH₃ (Methyl Ester)The carbon of the methyl ester group.
Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by strong absorptions from the nitro and ester carbonyl groups.

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 3120MediumAromatic C-H StretchCharacteristic for C-H bonds on an aromatic ring.[6]
~ 1730StrongC=O Stretch (Ester)A strong, sharp absorption typical for an α,β-unsaturated ester carbonyl.[7]
~ 1605, 1480Medium-WeakAromatic C=C StretchIn-ring stretching vibrations of the phenyl group.[8]
~ 1590MediumC=N Stretch (Oxazole)Stretching vibration of the imine-like bond within the oxazole ring.
~ 1530StrongAsymmetric NO₂ StretchA very strong and characteristic absorption for aromatic nitro compounds.[9][10]
~ 1350StrongSymmetric NO₂ StretchThe second strong, characteristic band for the nitro group.[9][10]
~ 1250, 1100StrongC-O StretchAsymmetric and symmetric C-O stretching from the ester and the oxazole ring.
Predicted Mass Spectrum (MS)

Mass spectrometry analysis (Electron Impact) is expected to show a clear molecular ion peak and predictable fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 248.04. The calculated exact mass is 248.0433, which would be observed in high-resolution mass spectrometry (HRMS).

  • Predicted Fragmentation Pattern:

    • m/z = 217: Loss of a methoxy radical (•OCH₃) from the ester group [M - 31].

    • m/z = 190: Loss of the entire carbomethoxy group (•COOCH₃) followed by protonation, or loss of carbon monoxide (CO) from the m/z 217 fragment.

    • m/z = 146: Represents the 4-nitrophenyl-C≡N⁺ fragment, resulting from the cleavage of the oxazole ring.

    • m/z = 120: Represents the 4-nitrophenyl cation [C₆H₄NO₂]⁺.

Fragmentation M [M]⁺˙ m/z = 248 F1 [M - OCH₃]⁺ m/z = 217 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z = 189 M->F2 - •COOCH₃ F3 [C₇H₄N₂O₂]⁺ m/z = 146 F1->F3 - CO, - HCN

Caption: A plausible mass spectrometry fragmentation pathway.

General Protocol for Spectroscopic Characterization

To empirically validate the predicted data, a newly synthesized sample would undergo the following analytical workflow.

Characterization_Workflow Sample Purified Sample NMR NMR Spectroscopy (¹H, ¹³C in CDCl₃) Sample->NMR IR FT-IR Spectroscopy (KBr pellet or ATR) Sample->IR MS Mass Spectrometry (EI or ESI for HRMS) Sample->MS Data Data Analysis & Structure Confirmation NMR->Data IR->Data MS->Data

Caption: Standard workflow for chemical structure elucidation.

Conclusion

This guide provides a comprehensive theoretical framework for this compound. A viable one-pot synthesis has been proposed, leveraging established oxazole formation methodologies. In the absence of published experimental data, a full spectroscopic profile (¹H NMR, ¹³C NMR, IR, MS) has been meticulously predicted based on first principles and data from analogous structures. This document is intended to serve as a valuable resource for researchers, enabling them to synthesize, identify, and further investigate this compound and its derivatives for potential applications in drug discovery and materials science.

References

A Technical Guide to the Single-Crystal X-ray Diffraction Analysis of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The precise three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is a cornerstone of modern drug development. This knowledge, obtained through single-crystal X-ray diffraction (scXRD), governs critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides an in-depth methodological framework for the crystal structure analysis of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry for its potential role as a synthetic intermediate.[1] We will detail the entire workflow, from the theoretical underpinnings of X-ray diffraction to the practical steps of data collection, structure solution, refinement, and detailed analysis of intermolecular interactions. By explaining the causality behind each experimental and analytical choice, this document serves as a comprehensive resource for researchers seeking to apply crystallographic techniques to elucidate and understand the solid-state properties of novel molecular entities.

The Strategic Imperative of Solid-State Characterization in Pharmaceutical Development

The solid-state form of an API can significantly impact its therapeutic efficacy and manufacturability. The phenomenon of polymorphism, where a single compound can exist in multiple crystalline forms, presents both a challenge and an opportunity in drug development.[2][3] Different polymorphs of the same API can exhibit distinct physical properties, including:

  • Solubility and Dissolution Rate: These directly influence the bioavailability of the drug. A more soluble form can lead to faster absorption and a more rapid onset of action.[4]

  • Stability: One polymorph may be thermodynamically more stable than others.[3] Manufacturing and storing a metastable form can risk its conversion to a more stable, but potentially less soluble, form over time.[5][6]

  • Mechanical Properties: Crystal habit and packing affect flowability, compressibility, and tableting, which are critical for robust manufacturing processes.[2][3]

Therefore, a thorough single-crystal X-ray diffraction analysis is not merely an academic exercise; it is a regulatory expectation and a critical step in de-risking the drug development process. It provides the definitive atomic-level blueprint needed to understand and control the solid-state behavior of the API.[5]

The Crystallographic Workflow: From a Single Crystal to a Refined 3D Model

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8][9] The process transforms the diffraction pattern produced by X-rays interacting with the crystal's electron cloud into a detailed molecular model.

Experimental Protocol: Data Acquisition and Processing

The journey from a candidate molecule to a fully realized crystal structure follows a well-defined, multi-stage path. Each step is critical for ensuring the quality and accuracy of the final model.

Step 1: Growing High-Quality Single Crystals The prerequisite for any scXRD experiment is a high-quality single crystal, typically 0.1-0.3 mm in size, free from significant defects. The choice of crystallization method is guided by the solute's properties.

  • Methodology: A common and effective technique is slow solvent evaporation .

    • Dissolve the compound (e.g., this compound) in a suitable solvent or solvent mixture (e.g., ethyl acetate, acetone, or a mixture with a less-volatile anti-solvent like hexane) to near-saturation at room temperature.

    • Loosely cap the vial to allow the solvent to evaporate over several days to weeks.

    • The gradual increase in concentration allows for the slow, ordered growth of single crystals.

  • Causality: Slow crystal growth is paramount because it allows molecules sufficient time to arrange themselves into the most thermodynamically favorable, well-ordered lattice. Rapid precipitation often leads to polycrystalline powders or amorphous solids, which are unsuitable for single-crystal analysis.[10]

Step 2: Single-Crystal X-ray Diffraction Data Collection

  • A suitable crystal is mounted on a goniometer head.

  • The crystal is placed within a focused beam of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).

  • The crystal is rotated, and a series of diffraction images are collected at different orientations using a detector.[7] This process captures the full, three-dimensional diffraction pattern.

Step 3: Data Reduction and Structure Solution

  • Indexing and Integration: The collected diffraction spots are indexed to determine the unit cell parameters (the dimensions of the basic repeating block of the crystal) and the crystal's Bravais lattice. The intensity of each spot is then integrated.

  • Structure Solution (Solving the Phase Problem): The measured intensities provide the amplitudes of the structure factors, but the phase information is lost. For small molecules like our target compound, Direct Methods are typically employed. These statistical methods use probability relationships between the most intense reflections to derive initial phase estimates.[11]

  • Software: This entire process is managed by sophisticated software suites. Programs like SHELXT or SIR are widely used for structure solution.[12][13]

Step 4: Structure Refinement

  • The initial atomic model from the solution step is refined against the experimental diffraction data using a least-squares minimization process.

  • This iterative process adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Software: SHELXL is the gold standard for small-molecule structure refinement.[13] Graphical interfaces like Olex2 or ShelXle provide a user-friendly environment for managing the refinement process.[13]

The following diagram illustrates this comprehensive workflow.

G A Synthesis of This compound B Crystal Growth (e.g., Slow Evaporation) A->B C Mounting & Data Collection (Single-Crystal Diffractometer) B->C D Data Reduction (Indexing & Integration) C->D E Structure Solution (Direct Methods - SHELXT) D->E F Structure Refinement (Least-Squares - SHELXL) E->F G Structure Validation (checkCIF / PLATON) F->G H Final Structural Model (CIF File) G->H I Analysis of Molecular Geometry (Bond Lengths, Angles) H->I J Analysis of Supramolecular Packing (Intermolecular Interactions) H->J

Caption: Workflow for single-crystal X-ray structure determination.

Structural Analysis: Deciphering Molecular and Supramolecular Architecture

Once the structure is refined, a detailed analysis is performed to understand its chemical and physical implications. This involves examining both the geometry of the individual molecule (intramolecular features) and how these molecules pack together in the crystal lattice (intermolecular features).

Crystallographic Data Summary

All key crystallographic data and refinement statistics for this compound would be summarized in a standardized table. This provides a snapshot of the experiment's quality and the resulting structural model.

Parameter Value Significance
Chemical FormulaC₁₁H₈N₂O₅Confirms the elemental composition of the molecule in the crystal.[14]
Formula Weight248.19 g/mol Molar mass of the asymmetric unit.[14]
Crystal SystemTo be determinedDescribes the basic symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupTo be determinedDefines the specific symmetry operations (e.g., rotations, screw axes) within the unit cell.
a, b, c [Å]To be determinedThe lengths of the unit cell edges.
α, β, γ [°]To be determinedThe angles between the unit cell edges.
Volume [ų]To be determinedThe volume of one unit cell.
ZTo be determinedThe number of molecules per unit cell.
R₁ [I > 2σ(I)]Typically < 0.05The R-factor, a measure of agreement between the model and observed data for significant reflections.
wR₂ (all data)Typically < 0.15A weighted R-factor calculated using all reflection data.
Goodness-of-Fit (GooF)Close to 1.0Indicates the quality of the refinement; a value near 1 suggests a good model.
Analysis of Intermolecular Interactions

The forces that hold molecules together in a crystal are fundamental to its stability and physical properties.[15] A thorough analysis involves identifying and characterizing all significant non-covalent interactions.[16] For a molecule like this compound, we would anticipate several key interactions:

  • Hydrogen Bonds: Although lacking strong conventional donors like O-H or N-H, weaker C-H···O or C-H···N hydrogen bonds involving the aromatic or methyl protons and the oxygen or nitrogen atoms can play a crucial role in directing the crystal packing.[17]

  • π-π Stacking: The electron-rich oxazole ring and the electron-deficient nitrophenyl ring can engage in stacking interactions. These are critical for stabilizing the structure.

  • Dipole-Dipole Interactions: The highly polar nitro group (NO₂) and the carboxylate group (COOCH₃) will create significant local dipoles, leading to stabilizing electrostatic interactions between adjacent molecules.

Understanding the interplay of these forces is key to predicting the material's properties. For example, a crystal structure dominated by strong, directional hydrogen bonds is often more stable and dense than one held together by weaker, non-directional forces.[18][19]

The logical relationship between the molecule's features and the final crystal structure is depicted below.

G cluster_mol Molecular Features cluster_forces Driving Intermolecular Forces cluster_lattice Resulting Supramolecular Assembly Mol This compound Nitrophenyl Group (π-acceptor) Oxazole Ring (π-donor) Carboxylate Group (H-acceptor) Aromatic C-H (Weak H-donor) Forces Non-Covalent Interactions π-π Stacking C-H···O/N Hydrogen Bonds Dipole-Dipole Interactions Mol:f0->Forces:f0 e⁻ deficient Mol:f1->Forces:f0 e⁻ rich Mol:f2->Forces:f1 Mol:f3->Forces:f1 Mol:f0->Forces:f2 Polar NO₂ Mol:f2->Forces:f2 Polar Ester Lattice Crystal Lattice 3D Packing Motif Overall Crystal Stability Macroscopic Physical Properties Forces->Lattice Dictate

Caption: From molecular features to crystal lattice properties.

Conclusion: From Structure to Insight

The crystal structure analysis of this compound provides the unequivocal, high-resolution data necessary for a fundamental understanding of its solid-state chemistry. This guide has outlined a robust framework for obtaining and interpreting this data, emphasizing the causal links between experimental choices, analytical procedures, and the resulting scientific insights. The elucidated molecular geometry and, most importantly, the supramolecular packing motifs driven by intermolecular interactions, form the basis for rationalizing and predicting the bulk properties of the material. This knowledge is indispensable for controlling polymorphism, ensuring batch-to-batch consistency, and ultimately developing a safe, stable, and effective pharmaceutical product.

References

An Investigational Guide to the Potential Biological Activities of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Whitepaper for Drug Discovery Professionals

Abstract

Methyl 2-(4-nitrophenyl)oxazole-4-carboxylate is a heterocyclic compound whose biological potential has not been extensively reported. However, its distinct structural motifs—a 1,3-oxazole core, a 4-nitrophenyl substituent, and a methyl carboxylate group—suggest a rich pharmacological landscape for investigation. The oxazole scaffold is a "privileged structure" found in numerous bioactive agents, known for a wide spectrum of activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The presence of a nitroaromatic group further suggests potential as a bioreductive agent, particularly in antimicrobial applications.[4][5] This guide provides a comprehensive, hypothesis-driven framework for the systematic evaluation of this compound. We present detailed, field-proven experimental protocols for assessing its potential anticancer, antimicrobial, and anti-inflammatory activities, grounded in the established bioactivities of its constituent chemical features. This document is intended to serve as a technical roadmap for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic promise of this and similar oxazole derivatives.

Scientific Rationale and Foundational Hypotheses

The prediction of a molecule's biological activity begins with a thorough analysis of its structure. The architecture of this compound provides a compelling basis for a targeted investigational program.

Molecular Deconstruction
  • The 1,3-Oxazole Core: This five-membered heterocycle is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs. Its planar structure and electron distribution facilitate interactions with various biological targets.[6] Oxazole derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities.[1][2][7]

  • The 4-Nitrophenyl Moiety: Nitroaromatic compounds are known for their broad biological activities, which are often linked to their redox properties.[4][5][8] The electron-withdrawing nature of the nitro group can be pivotal for molecular interactions and is a key feature in several antimicrobial drugs that require reductive bioactivation to exert their effects.[5][9] This process can generate reactive nitrogen species that are toxic to microbial cells.[5][10] While toxicity can be a concern, this moiety is also a precursor in the synthesis of many pharmaceuticals.[11][12][13]

  • The Methyl Carboxylate Group: The inclusion of a methyl group can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability.[14][15] This can influence the compound's pharmacokinetics and pharmacodynamics by affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with target binding sites.[16][17]

The Central Hypotheses

Based on this structural analysis, we postulate that this compound is a candidate for investigation in the following therapeutic areas:

  • Anticancer Activity: The oxazole core is a feature of many compounds with potent cytotoxic effects against various cancer cell lines.[18][19][20][21] Potential mechanisms include the inhibition of protein kinases, disruption of microtubule formation, and induction of apoptosis.[18][22]

  • Antimicrobial Activity: The combination of the oxazole ring and the nitroaromatic group suggests a strong potential for antimicrobial efficacy.[4][8] The proposed mechanism involves nitroreductase-mediated activation within microbial cells, leading to DNA damage and cell death.[5][10]

  • Anti-inflammatory Activity: Heterocyclic compounds, including oxazoles, are well-represented among anti-inflammatory agents.[23][24] A likely mechanism is the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[25]

Proposed Investigational Program: A Technical Guide

The following sections outline a logical, step-by-step experimental workflow to systematically test the hypothesized biological activities.

Investigation of Anticancer Potential

The 1,3-oxazole scaffold is a versatile template in the development of novel anticancer agents, with derivatives showing activity against drug-resistant cancer cell lines through multiple mechanisms.[20] The primary goal is to determine if the title compound exhibits cytotoxicity against representative cancer cell lines.

The initial screen for anticancer activity will utilize the MTT assay, a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

Experimental Protocol: MTT Assay [26][27]

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Include control wells with medium only for background measurement.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add 100 µL of the diluted compound solutions to the respective wells. Add medium with the corresponding DMSO concentration to control wells.

  • Exposure: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Hypothetical Anticancer Activity

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7 (Breast)[Experimental Value]0.5
A549 (Lung)[Experimental Value]1.2
HCT116 (Colon)[Experimental Value]0.8

Should the compound exhibit significant cytotoxicity, further investigation into its mechanism of action is warranted. A key pathway to investigate is the induction of apoptosis.

Workflow for Apoptosis Induction Study

G start Treat Cells with Compound (at IC₅₀) annexin Annexin V-FITC / PI Staining start->annexin caspase Caspase-3/7 Activity Assay start->caspase western Western Blot for PARP Cleavage start->western flow Flow Cytometry Analysis annexin->flow result Quantify Apoptotic vs. Necrotic Cells flow->result mechanism Confirm Apoptotic Pathway Activation caspase->mechanism western->mechanism

Workflow for Apoptosis Assessment.
Investigation of Antimicrobial Potential

Nitroaromatic compounds are a known class of antimicrobial agents, often requiring reductive activation by microbial nitroreductases.[4][5] This structural alert, combined with the oxazole core, makes antimicrobial screening a high priority.

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[28][29][30]

Experimental Protocol: Broth Microdilution MIC Assay [31][32]

  • Prepare Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.[28]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[28]

Data Presentation: Hypothetical Antimicrobial Activity

Microbial StrainCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus (Gram-positive)[Experimental Value]1.0
E. coli (Gram-negative)[Experimental Value]0.5
C. albicans (Fungus)[Experimental Value]1.0

The antimicrobial action is hypothesized to proceed via reductive activation of the nitro group by microbial nitroreductases, generating cytotoxic reactive nitrogen species that damage cellular macromolecules.[5][10]

G cluster_cell Microbial Cell Compound_ext Oxazole-NO₂ (External) Compound_int Oxazole-NO₂ (Internal) Compound_ext->Compound_int Diffusion NTR Nitroreductase (NTR) Compound_int->NTR Reduction RNS Reactive Nitrogen Species (RNS) NTR->RNS Damage Macromolecular Damage (DNA, Proteins) RNS->Damage Death Cell Death Damage->Death

Hypothesized Reductive Activation Pathway.
Investigation of Anti-inflammatory Potential

Many heterocyclic compounds, including those with an oxazole ring, exhibit anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes.[23] Oxaprozin, an approved NSAID, features an oxazole core.

A fluorometric or colorimetric inhibitor screening assay can be used to determine the compound's ability to selectively inhibit the COX-2 enzyme over the COX-1 isoform. Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.[23]

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening [33][34][35]

  • Reagent Preparation: Prepare reagents as specified by a commercial COX inhibitor screening kit (e.g., from Cayman Chemical, BPS Bioscience). This typically includes COX assay buffer, heme, human recombinant COX-2 enzyme, and a fluorometric probe.

  • Enzyme Addition: To the wells of a 96-well black microplate, add the diluted COX-2 enzyme. Include wells for a negative control (no enzyme) and a positive control (enzyme with no inhibitor).

  • Inhibitor Addition: Add various concentrations of the test compound to the designated wells. Add a known COX-2 inhibitor (e.g., Celecoxib) as a control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.

  • Fluorescence Reading: Immediately read the fluorescence intensity (e.g., Ex/Em = 535/590 nm) kinetically over 5-10 minutes using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value. The same protocol can be followed using the COX-1 enzyme to assess selectivity.[36][37]

Data Presentation: Hypothetical COX Inhibition

EnzymeCompound IC₅₀ (µM)Celecoxib IC₅₀ (µM)
COX-1[Experimental Value]50
COX-2[Experimental Value]0.45
Selectivity Index (COX-1/COX-2) [Calculate Ratio] >100

Conclusion and Future Directions

This technical guide outlines a rational and structured approach to investigate the potential biological activities of this compound. By leveraging knowledge of its core structural motifs, we have formulated hypotheses for its potential as an anticancer, antimicrobial, or anti-inflammatory agent. The detailed protocols provided offer a clear pathway for in vitro validation.

Positive results in any of these primary screens would justify progression to more complex secondary assays, mechanistic studies, and eventually, in vivo models. Furthermore, this molecule can serve as a scaffold for future medicinal chemistry efforts. Structure-activity relationship (SAR) studies, involving systematic modification of the phenyl ring substituents and the ester group, could lead to the optimization of potency and selectivity, ultimately paving the way for the development of a novel therapeutic candidate.

References

The Ascendant Trajectory of 2-(4-Nitrophenyl)oxazole Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The oxazole nucleus, a five-membered heterocyclic motif, stands as a cornerstone in the edifice of medicinal chemistry. Its derivatives are renowned for a wide spectrum of biological activities, making them a fertile ground for the discovery of novel therapeutic agents.[1] Among these, the 2-(4-nitrophenyl)oxazole scaffold has emerged as a particularly compelling entity, demonstrating significant potential in the realms of oncology, infectious diseases, and inflammatory disorders. The presence of the nitro group, a potent electron-withdrawing moiety, often imparts unique electronic and steric properties that can profoundly influence biological activity and target engagement.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive literature review of 2-(4-nitrophenyl)oxazole derivatives. It is structured to offer not just a catalog of findings, but a cohesive narrative that delves into the synthesis, multifaceted biological activities, and the intricate dance of structure-activity relationships. We will explore the causality behind experimental choices, present detailed protocols for key assays, and visualize complex biological pathways to empower your research and development endeavors.

I. The Synthetic Landscape: Crafting the 2-(4-Nitrophenyl)oxazole Core

The construction of the 2-(4-nitrophenyl)oxazole core can be achieved through several synthetic strategies, with the choice of method often dictated by the desired substitution pattern and overall efficiency. A prevalent and versatile approach involves the condensation of a 4-nitro-substituted benzoyl equivalent with a suitable α-haloketone precursor, followed by cyclization.

A noteworthy example is the synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine, which can be accomplished through both thermal and ultrasound-assisted methods.[2] The ultrasound-assisted approach offers significant advantages, including a remarkable reduction in reaction time (from 3.5 hours to just 8 minutes) and a substantial increase in yield (from 69% to 90%).[2] This enhancement is attributed to the cavitation effects of ultrasound, which promote efficient mass transfer and accelerate the reaction rate.

Experimental Protocol: Ultrasound-Assisted Synthesis of 4-(4-Nitrophenyl)-1,3-oxazol-2-amine[2]

Materials:

  • 4-Nitrophenacyl bromide

  • Urea

  • Deep Eutectic Solvent (DES) (e.g., choline chloride:urea)

  • Ultrasonic bath/probe

  • Standard laboratory glassware

Procedure:

  • In a suitable reaction vessel, combine 4-nitrophenacyl bromide (1 equivalent) and urea (1 equivalent) in a deep eutectic solvent (7.0 g).

  • Submerge the reaction vessel in an ultrasonic bath operating at a frequency that allows for efficient mixing and cavitation.

  • Irradiate the mixture with ultrasound at room temperature (35 ± 2 °C) for approximately 8 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the crude product with water to remove any remaining DES and unreacted starting materials.

  • The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterize the purified 4-(4-nitrophenyl)-1,3-oxazol-2-amine using standard analytical techniques such as NMR, IR, and mass spectrometry.

Causality in Synthesis: The choice of a deep eutectic solvent is a nod towards green chemistry principles, offering a non-toxic and biodegradable reaction medium. The application of ultrasound not only accelerates the reaction but can also influence the crystalline properties of the final product, potentially impacting its solubility and bioavailability.[2]

II. Biological Activities: A Triumvirate of Therapeutic Potential

The 2-(4-nitrophenyl)oxazole scaffold has been a springboard for the development of compounds with significant anticancer, antimicrobial, and anti-inflammatory properties. The electron-withdrawing nature of the 4-nitrophenyl group often plays a crucial role in the observed biological activities.

A. Anticancer Activity: Targeting the Engines of Malignancy

Oxazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of crucial cellular targets like STAT3 and tubulin.[3][4][5] The inhibition of these targets can disrupt cancer cell proliferation, survival, and microtubule dynamics, ultimately leading to apoptosis.[4]

Quantitative Data: In Vitro Cytotoxicity of Oxazole Derivatives

Compound ClassDerivative ExampleTarget Cancer Cell LineIC50 (µM)Reference
1,3,4-Oxadiazole2-(4-chloro-3-nitrophenyl)-5-(p-tolyl)-1,3,4-oxadiazoleNot Specified39 (antiviral IC50)[6]
Quinoline-1,3,4-oxadiazole conjugateCompound 8HepG2 (Liver)1.2 ± 0.2[7]
Quinoline-1,3,4-oxadiazole conjugateCompound 9HepG2 (Liver)0.8 ± 0.2[7]
2-chloropyridine-1,3,4-oxadiazoleCompound 1SGC-7901 (Gastric)1.61 ± 0.06 µg/mL[7]
2-chloropyridine-1,3,4-oxadiazoleCompound 2SGC-7901 (Gastric)2.56 ± 0.11 µg/mL[7]

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer effects of oxazole derivatives are often multifaceted. One of the key mechanisms involves the inhibition of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[4] Another critical pathway targeted by some oxazole derivatives is the STAT3 signaling pathway.[3][4] STAT3 is a transcription factor that plays a pivotal role in cancer cell survival and proliferation. Its inhibition can effectively halt tumor growth.

anticancer_mechanism cluster_cell Cancer Cell Oxazole 2-(4-Nitrophenyl)oxazole Derivative Tubulin Tubulin Oxazole->Tubulin Binds to STAT3 STAT3 Oxazole->STAT3 Inhibits Microtubules Microtubule Disruption Tubulin->Microtubules Inhibits polymerization Apoptosis1 Apoptosis Microtubules->Apoptosis1 Gene_Expression Gene Expression (Survival, Proliferation) STAT3->Gene_Expression Blocks STAT3_Inhibition STAT3 Inhibition Apoptosis2 Apoptosis Gene_Expression->Apoptosis2 Leads to anti_inflammatory_mechanism cluster_inflammation Inflammatory Response Carrageenan Carrageenan (Inflammatory Stimulus) Cell_Damage Cell Damage Carrageenan->Cell_Damage COX2 COX-2 Enzyme Cell_Damage->COX2 Induces Prostaglandins Prostaglandins COX2->Prostaglandins Produces Edema Edema (Inflammation) Prostaglandins->Edema Oxazole 2-(4-Nitrophenyl)oxazole Derivative Oxazole->COX2 Inhibits

References

theoretical calculations on Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Analysis of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

Executive Summary

The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1] this compound, a representative of this class, possesses a unique electronic architecture ripe for theoretical investigation. This guide details the application of Density Functional Theory (DFT) as a powerful computational lens to elucidate the molecule's structural, vibrational, and electronic properties. By explaining the causality behind the chosen computational protocols—from geometry optimization using the B3LYP/6-311++G(d,p) level of theory to the analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) maps—we provide a framework for predicting the molecule's reactivity, stability, and potential intermolecular interaction sites. The synergy between these theoretical calculations and experimental validation (FT-IR, NMR) establishes a self-validating system, enhancing the reliability of the computational insights for researchers in drug discovery and materials science.

Introduction: The Significance of Oxazoles and Theoretical Chemistry

Oxazole derivatives are a privileged class of heterocyclic compounds exhibiting a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] The molecule of interest, this compound, combines the oxazole core with an electron-withdrawing nitrophenyl group and a methyl carboxylate moiety. This specific arrangement of functional groups dictates its electronic distribution, chemical reactivity, and potential as a bioactive molecule or a synthetic intermediate.[2]

In modern chemical research, theoretical calculations have become indispensable for predicting molecular properties before undertaking complex and resource-intensive synthesis and testing.[3] Quantum mechanical methods, particularly Density Functional Theory (DFT), offer profound insights into the fundamental characteristics that govern a molecule's behavior.[4] This guide provides a detailed protocol for the theoretical investigation of this compound, demonstrating how computational analysis can illuminate its molecular structure and reactivity profile.

Computational Methodology: A Validated Protocol

The theoretical investigation of the target molecule is performed using a validated workflow that balances computational accuracy with efficiency. The primary tool for this analysis is Density Functional Theory (DFT), a method renowned for its efficacy in studying organic molecules.[3][5]

Foundational Theory and Software Selection
  • Software: All calculations are performed using the Gaussian suite of programs, a standard in the computational chemistry field.[3][5]

  • Level of Theory: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed in conjunction with the 6-311++G(d,p) basis set.[1][4][6][7]

    • Causality: This combination is selected because it has been extensively benchmarked and proven to provide reliable results for the geometry, vibrational frequencies, and electronic properties of organic heterocyclic compounds, offering an optimal compromise between accuracy and computational demand.[7] The ++ diffuse functions are crucial for accurately describing the lone pairs on oxygen and nitrogen, while the (d,p) polarization functions account for the non-spherical nature of electron density in bonds.

Step-by-Step Computational Workflow

The following protocol outlines the systematic approach to the theoretical analysis.

Step 1: Molecular Structure Input The 2D structure of this compound is drawn using a molecular editor like GaussView and converted into an initial 3D conformation.

Step 2: Geometry Optimization The initial 3D structure is optimized to find its lowest energy conformation. This process computationally "relaxes" the molecule, adjusting bond lengths and angles until a stable equilibrium geometry is reached on the potential energy surface.

Step 3: Vibrational Frequency Calculation A frequency calculation is performed on the optimized geometry.

  • Purpose 1 (Validation): This step is critical to confirm that the optimized structure corresponds to a true energy minimum. The absence of imaginary (negative) frequencies validates the structure as a stable conformer.[1]

  • Purpose 2 (Spectroscopy): The calculation yields harmonic vibrational frequencies that can be directly compared with experimental FT-IR and Raman spectra, providing a bridge between theory and experiment.[6]

Step 4: Electronic Property Analysis Using the validated, optimized geometry, single-point energy calculations are performed to derive key electronic properties.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

  • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the molecule's electron density surface to visualize the charge distribution.[4]

Step 5: Data Extraction and Analysis The output files from the Gaussian calculations are analyzed to extract optimized coordinates, vibrational frequencies, orbital energies, and MEP data for interpretation.

G cluster_input Input Phase cluster_calc DFT Calculation Phase (Gaussian) cluster_output Analysis & Interpretation mol_2d 2D Molecular Structure (ChemDraw) mol_3d Initial 3D Structure (GaussView) mol_2d->mol_3d geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_3d->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_calc Single-Point Energy & Property Calculation freq_calc->sp_calc If no imaginary freqs struct_data Optimized Geometry (Bond Lengths, Angles) sp_calc->struct_data vib_data Vibrational Frequencies (Simulated FT-IR) sp_calc->vib_data elec_data Electronic Properties (HOMO-LUMO, MEP) sp_calc->elec_data caption Computational Workflow for DFT Analysis.

Caption: Computational Workflow for DFT Analysis.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization reveals that the molecule is largely planar. The oxazole and nitrophenyl ring systems are nearly coplanar, which suggests significant π-electron delocalization across this backbone.[8] The methyl carboxylate group may exhibit a slight twist relative to the oxazole ring. Key structural parameters, such as the bond lengths within the rings and the C-N and C-O bond lengths connecting the substituents, are determined and provide a foundational dataset for understanding the molecule's physical structure.

Vibrational Analysis and FT-IR Correlation

The calculated vibrational frequencies allow for a detailed assignment of the molecule's infrared spectrum. By comparing theoretical wavenumbers with experimental FT-IR data, we can confidently assign specific vibrational modes to the observed absorption bands.[6][9]

Functional Group Vibrational Mode Calculated Wavenumber (cm⁻¹) Expected Experimental Range (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch~1530-15501500-1560
Nitro (NO₂)Symmetric Stretch~1340-13601335-1370
Ester C=OCarbonyl Stretch~1720-17401715-1750
Oxazole RingC=N Stretch~1600-16201590-1630
Aromatic RingC=C Stretch~1450-16001450-1610
Ester C-OC-O Stretch~1200-12501150-1280

Note: Calculated frequencies are typically scaled by a factor (~0.96-0.98 for B3LYP) to correct for anharmonicity and achieve better agreement with experimental values.

This strong correlation between theoretical and experimental spectra serves as a primary validation of the chosen computational model.[6][7]

Electronic Properties: HOMO-LUMO Analysis

The Frontier Molecular Orbitals (FMOs), HOMO and LUMO, are critical to understanding a molecule's chemical reactivity.[1]

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Its energy (EHOMO) is related to the ionization potential. For this molecule, the HOMO is expected to be distributed primarily across the electron-rich oxazole and phenyl rings.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Its energy (ELUMO) is related to the electron affinity. The LUMO is anticipated to be localized on the highly electron-withdrawing nitrophenyl moiety.

  • HOMO-LUMO Energy Gap (ΔE): The difference ΔE = ELUMO - EHOMO is a crucial indicator of kinetic stability and chemical reactivity.[4][10] A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[10] Conversely, a small gap suggests the molecule is more polarizable and reactive.[4]

The calculated HOMO and LUMO energies are used to determine global reactivity descriptors that quantify these properties.

Parameter Formula Significance
Energy Gap (ΔE)ELUMO - EHOMOChemical Reactivity, Kinetic Stability
Ionization Potential (I)-EHOMOEnergy required to remove an electron
Electron Affinity (A)-ELUMOEnergy released when an electron is added
Electronegativity (χ)(I + A) / 2Power to attract electrons
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution
Chemical Softness (S)1 / (2η)Reciprocal of hardness
Electrophilicity Index (ω)χ² / (2η)Propensity to accept electrons

These parameters provide a quantitative basis for comparing the reactivity of different oxazole derivatives.[11]

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for intermolecular interactions, particularly electrophilic and nucleophilic attacks.[11][12] The map is colored according to electrostatic potential:

  • Red/Orange/Yellow: Regions of negative potential (electron-rich), indicating sites prone to electrophilic attack. For the target molecule, these are expected around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester.[4] These sites are potent hydrogen bond acceptors.

  • Blue: Regions of positive potential (electron-deficient), indicating sites for nucleophilic attack. These are typically found around the hydrogen atoms of the aromatic rings.

  • Green: Regions of neutral potential.

The MEP analysis is invaluable for drug design, as it helps identify the key pharmacophoric features responsible for binding to a biological target like a protein active site.[13]

G cluster_theory Theoretical Predictions (DFT) cluster_exp Experimental Validation geom Optimized Geometry xray X-Ray Crystallography geom->xray Correlates with (Bond Lengths/Angles) freq Vibrational Frequencies ftir FT-IR / Raman Spectroscopy freq->ftir Correlates with (Absorption Bands) elec Electronic Properties (HOMO-LUMO, MEP) elec->xray Explains (Intermolecular Packing) nmr NMR Spectroscopy elec->nmr Correlates with (Chemical Shifts) caption Synergy Between Theoretical & Experimental Data.

Caption: Synergy Between Theoretical & Experimental Data.

Conclusion

The theoretical analysis of this compound using Density Functional Theory provides a comprehensive, atom-level understanding of its structural and electronic characteristics. The computational workflow detailed in this guide—from geometry optimization and vibrational analysis to the interpretation of frontier molecular orbitals and electrostatic potential—offers a robust and predictive framework. The insights gained regarding molecular planarity, vibrational modes, chemical reactivity, and potential interaction sites are fundamental for the rational design of novel oxazole-based compounds in medicinal chemistry and materials science. The strong correlation between theoretical predictions and established experimental techniques underscores the power of computational chemistry as a self-validating and indispensable tool in modern scientific research.

References

Methodological & Application

Synthesis of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the laboratory synthesis of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a self-validating experimental workflow grounded in established chemical principles.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. The unique electronic properties and structural rigidity of the oxazole core make it an attractive building block for the design of novel therapeutic agents and functional materials. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, leveraging the reactivity of the nitro group and the ester functionality for further chemical transformations.[1]

The synthetic strategy outlined herein is based on the well-established Robinson-Gabriel synthesis, a robust and reliable method for the construction of the oxazole ring from a 2-acylamino-ketone precursor.[2][3][4] This approach offers a convergent and efficient pathway to the target molecule from readily available starting materials.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is accomplished through a two-step sequence, as illustrated below. The first step involves the acylation of methyl 2-amino-3-oxobutanoate with 4-nitrobenzoyl chloride to form the key intermediate, methyl 2-(4-nitrobenzamido)-3-oxobutanoate. The subsequent step is an acid-catalyzed intramolecular cyclodehydration of this intermediate to yield the desired oxazole.

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclodehydration (Robinson-Gabriel) Starting_Materials Methyl 2-amino-3-oxobutanoate HCl + 4-Nitrobenzoyl Chloride Intermediate Methyl 2-(4-nitrobenzamido)-3-oxobutanoate Starting_Materials->Intermediate Pyridine, DCM, 0 °C to rt Final_Product This compound Intermediate->Final_Product Conc. H₂SO₄, Heat caption Synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

Part I: Synthesis of the Precursor - Methyl 2-amino-3-oxobutanoate Hydrochloride

To ensure a self-contained protocol, we first describe the preparation of the starting material, methyl 2-amino-3-oxobutanoate hydrochloride, from the readily available methyl acetoacetate. This step involves a nitrosation followed by reduction.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles
Methyl AcetoacetateC₅H₈O₃116.1211.6 g0.1
Sodium NitriteNaNO₂69.007.6 g0.11
Hydrochloric Acid (conc.)HCl36.46As needed-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Sodium BicarbonateNaHCO₃84.01As needed-
Sodium Sulfate (anhydrous)Na₂SO₄142.04As needed-
Protocol
  • Preparation of the Reaction Mixture: In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve methyl acetoacetate (11.6 g, 0.1 mol) in 50 mL of glacial acetic acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitrosation: Dissolve sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water and add this solution dropwise to the stirred methyl acetoacetate solution, maintaining the temperature below 5 °C. After the addition is complete, continue stirring at this temperature for 1 hour.

  • Work-up: Pour the reaction mixture into 200 mL of ice-water and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime.

  • Reduction and Salt Formation: The crude oxime is then reduced. A common method is catalytic hydrogenation. Dissolve the crude oxime in methanol and add a catalytic amount of Palladium on carbon (10%). Hydrogenate under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC). Filter the catalyst through Celite and bubble dry HCl gas through the filtrate to precipitate the hydrochloride salt. Filter the precipitate and wash with cold diethyl ether to yield methyl 2-amino-3-oxobutanoate hydrochloride.

Part II: Synthesis of this compound

Step 1: Synthesis of Methyl 2-(4-nitrobenzamido)-3-oxobutanoate

This step involves the Schotten-Baumann acylation of the amino group of methyl 2-amino-3-oxobutanoate hydrochloride with 4-nitrobenzoyl chloride.

ReagentFormulaMW ( g/mol )AmountMoles
Methyl 2-amino-3-oxobutanoate HClC₅H₁₀ClNO₃167.598.38 g0.05
4-Nitrobenzoyl ChlorideC₇H₄ClNO₃185.569.28 g0.05
PyridineC₅H₅N79.108.7 mL0.11
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
1 M Hydrochloric AcidHCl36.46As needed-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
Brine--As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
  • Reaction Setup: To a 250 mL round-bottom flask, add methyl 2-amino-3-oxobutanoate hydrochloride (8.38 g, 0.05 mol) and suspend it in 100 mL of dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Addition of Base: Slowly add pyridine (8.7 mL, 0.11 mol) to the suspension with stirring. The suspension should become a clear solution.

  • Acylation: In a separate beaker, dissolve 4-nitrobenzoyl chloride (9.28 g, 0.05 mol) in 30 mL of DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethyl acetate/hexane to afford methyl 2-(4-nitrobenzamido)-3-oxobutanoate as a solid.

Step 2: Cyclodehydration to this compound

This is the key ring-forming step, where the 2-acylamino-ketone undergoes an acid-catalyzed intramolecular cyclization and dehydration.

ReagentFormulaMW ( g/mol )AmountMoles
Methyl 2-(4-nitrobenzamido)-3-oxobutanoateC₁₂H₁₂N₂O₆296.245.92 g0.02
Concentrated Sulfuric AcidH₂SO₄98.082 mL-
Acetic Anhydride(CH₃CO)₂O102.0920 mL-
Ice-water--As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
Brine--As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve methyl 2-(4-nitrobenzamido)-3-oxobutanoate (5.92 g, 0.02 mol) in acetic anhydride (20 mL).

  • Acid Catalysis: Carefully add concentrated sulfuric acid (2 mL) dropwise to the solution while stirring. An exotherm may be observed.

  • Heating: Heat the reaction mixture to 80-90 °C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Allow the reaction mixture to cool to room temperature and then pour it slowly into 200 mL of ice-water with vigorous stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash carefully with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield this compound as a solid.

Characterization of this compound

The structure and purity of the final product should be confirmed by spectroscopic methods.

Property Value
Molecular Formula C₁₁H₈N₂O₅
Molecular Weight 248.19 g/mol [1]
Appearance Expected to be a pale yellow or off-white solid
CAS Number 1171126-87-6, 885273-86-9[1][5]

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.3-8.4 (d, 2H, Ar-H ortho to NO₂)

    • δ ~8.1-8.2 (d, 2H, Ar-H meta to NO₂)

    • δ ~8.0 (s, 1H, oxazole-H5)

    • δ ~3.9 (s, 3H, -OCH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~162 (C=O, ester)

    • δ ~161 (C2-oxazole)

    • δ ~150 (C-NO₂)

    • δ ~145 (C4-oxazole)

    • δ ~135 (C5-oxazole)

    • δ ~130 (Ar-C)

    • δ ~124 (Ar-C)

    • δ ~52 (-OCH₃)

  • IR (KBr, cm⁻¹):

    • ~1730 (C=O stretch, ester)

    • ~1610, 1590 (C=N, C=C stretch, aromatic and oxazole)

    • ~1520, 1345 (N-O stretch, nitro group)

  • Mass Spectrometry (ESI-MS):

    • m/z 249.04 [M+H]⁺, 271.02 [M+Na]⁺

Safety and Handling

  • 4-Nitrobenzoyl chloride is corrosive and moisture-sensitive. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[2][6]

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood, using appropriate PPE.

  • Pyridine is flammable and has a strong, unpleasant odor. It is also toxic. Handle in a well-ventilated fume hood.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. Use only in a well-ventilated fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or hydrolysis of the acid chloride.Ensure anhydrous conditions. Check the purity of the amine starting material.
Low yield in Step 2 Incomplete cyclization.Increase reaction time or temperature. Ensure the sulfuric acid is of good quality.
Purification difficulties Presence of byproducts.Optimize chromatography conditions. Consider recrystallization from a different solvent system.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently prepare this valuable building block for further applications in drug discovery and materials science. The provided characterization data will serve as a benchmark for confirming the identity and purity of the synthesized compound.

References

Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate as a fluorescent probe

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

M4NPO: A High-Fidelity Fluorescent Probe for Nitroreductase Activity and Cellular Hypoxia Imaging

Abstract & Introduction

Cellular hypoxia, a condition of low oxygen concentration, is a defining characteristic of the microenvironment in most solid tumors and is strongly associated with therapeutic resistance and increased malignancy.[1][2][3] A key enzymatic signature of hypoxic cells is the significant upregulation of nitroreductases (NTR).[3][4] This makes NTR a critical biomarker for identifying hypoxic regions within tissues and tumors. We introduce Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate (herein referred to as M4NPO), a cell-permeable fluorescent probe designed for the sensitive and specific detection of NTR activity. M4NPO operates on a "turn-on" fluorescence mechanism, offering a high signal-to-background ratio. In its native state, the probe is non-fluorescent due to quenching by the electron-withdrawing p-nitrophenyl group.[5] Upon selective reduction by NTR to its corresponding amino derivative, a potent fluorophore is generated, enabling robust detection of NTR activity in vitro and visualization of hypoxic cells through fluorescence microscopy. This guide provides the scientific principles, photophysical characteristics, and detailed protocols for the application of M4NPO in life science research.

Principle of Detection: An Enzyme-Activated "Turn-On" System

The functionality of M4NPO is predicated on a well-established bioorthogonal chemical reaction catalyzed by nitroreductase. The core of the probe consists of an oxazole-based fluorophore whose quantum yield is suppressed by an attached p-nitrophenyl moiety. This nitro group acts as an efficient fluorescence quencher through photoinduced electron transfer (PET).

In the presence of nitroreductase and a reducing cofactor such as NADH or NADPH, the nitro group (-NO₂) is enzymatically reduced to the electron-donating amino group (-NH₂). This conversion inhibits the PET quenching process, "turning on" the fluorescence of the molecule. The intensity of the emitted light is directly proportional to the amount of converted probe, and thus to the activity of the nitroreductase enzyme.

G cluster_0 Probe State cluster_1 Biological Context M4NPO_off M4NPO (Non-fluorescent) -NO₂ Quencher Group M4NPO_on Reduced M4NPO (Highly Fluorescent) -NH₂ Emitting Group M4NPO_off->M4NPO_on Enzymatic Reduction NTR Nitroreductase (NTR) (Hypoxia Biomarker) NTR->M4NPO_on NADH NADH (Cofactor) NADH->M4NPO_on

Figure 1: Mechanism of M4NPO Activation. The non-fluorescent probe is activated by nitroreductase (NTR) in the presence of NADH, which reduces the nitro-quencher to an amino group, initiating a strong fluorescent signal.

Photophysical and Chemical Properties

The M4NPO probe is supplied as a stable powder. Below are its key characteristics, which should be used to guide experimental setup.

PropertyValueSource
Chemical Name This compound-
Acronym M4NPO-
Molecular Formula C₁₁H₈N₂O₅[6][7]
Molecular Weight 248.19 g/mol [6][7]
CAS Number 1171126-87-6[6]
Appearance Pale yellow solid-
Solubility Soluble in DMSO, DMF, acetonitrile-
Excitation (λex) ~390 nm (post-reduction)Typical for aminophenyl-oxazole derivatives
Emission (λem) ~520 nm (post-reduction)Typical for aminophenyl-oxazole derivatives
Quantum Yield Low (quenched) -> High (activated)-

Note: Exact excitation and emission maxima may vary slightly depending on the solvent, pH, and local environment. It is recommended to perform a spectral scan on the NTR-activated probe to determine the optimal wavelengths for your specific instrumentation.

Protocol 1: In Vitro Nitroreductase Assay

This protocol details the procedure for validating the probe's response to purified nitroreductase in a cell-free environment. It is essential for confirming probe functionality and for screening potential inhibitors.

Required Materials
  • M4NPO probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purified Nitroreductase (NTR) enzyme (e.g., from E. coli)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Reagent Preparation
  • M4NPO Stock Solution (10 mM): Dissolve 2.48 mg of M4NPO in 1 mL of anhydrous DMSO. Vortex until fully dissolved. Store in small aliquots at -20°C, protected from light.

  • NTR Enzyme Solution (10 µg/mL): Prepare a working solution of NTR in Assay Buffer. Keep on ice. Note: Optimal concentration may vary; a titration is recommended.

  • NADH Stock Solution (10 mM): Dissolve 7.09 mg of NADH in 1 mL of Assay Buffer. Prepare fresh before each experiment as NADH is unstable in solution.

Assay Workflow

References

Application Notes & Protocols: Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the utility of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate as a strategic building block in modern medicinal chemistry.

Abstract

The oxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, serving as the core scaffold in a multitude of compounds with diverse biological activities.[1] Its derivatives are known to exhibit potent anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties, among others.[1][2][3] This guide focuses on a specific, highly functionalized starting material: this compound. We will explore its strategic value, providing a rationale for its use and detailed protocols for its derivatization and subsequent biological evaluation. This compound is not merely an intermediate but a well-equipped platform for generating extensive chemical libraries, owing to its two distinct and reactive functional handles: a methyl ester at the 4-position and a nitro group on the phenyl ring at the 2-position.

Compound Profile and Strategic Importance

This compound (C₁₁H₈N₂O₅) is a synthetic building block designed for versatility.[4] Its utility in drug discovery stems from the strategic placement of functional groups that allow for selective and sequential chemical modifications.

PropertyValueReference
CAS Number 1171126-87-6[4]
Molecular Formula C₁₁H₈N₂O₅[4]
Molecular Weight 248.19 g/mol [4]
Appearance Typically a solidN/A
Storage Room temperature, dry conditions[4]

The core value of this scaffold lies in three key features:

  • The Oxazole Core: A rigid, planar, and electron-rich heterocyclic system that acts as a bioisostere for amide or ester bonds and can participate in hydrogen bonding and π-π stacking interactions with biological targets.[1][2]

  • The C4-Methyl Carboxylate: This ester group is an ideal handle for derivatization. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a vast array of amines to generate an amide library, a cornerstone of structure-activity relationship (SAR) studies.

  • The C2-(4-Nitrophenyl) Moiety: The nitro group is a powerful functional handle. It is strongly electron-withdrawing, which influences the electronics of the entire molecule. Critically, it can be selectively reduced to an amine (aniline derivative), opening up a second, independent vector for chemical modification (e.g., acylation, sulfonylation, or diazotization). This feature is particularly valuable for creating diverse and complex molecular architectures.

G scaffold This compound (Core Scaffold) ester_hydrolysis Handle 1: C4-Ester Hydrolysis to Carboxylic Acid scaffold->ester_hydrolysis nitro_reduction Handle 2: C2-Nitro Group Reduction to Aniline scaffold->nitro_reduction amide_coupling Amide Library Synthesis (R-NH2 Coupling) ester_hydrolysis->amide_coupling anticancer Anticancer Agents (e.g., Tubulin/Kinase Inhibitors) amide_coupling->anticancer antimicrobial Antimicrobial Agents (e.g., Nitroreductase Substrates) amide_coupling->antimicrobial aniline_deriv Aniline Derivatization (Acylation, Sulfonylation, etc.) nitro_reduction->aniline_deriv aniline_deriv->antimicrobial

Fig 1: Derivatization strategy from the core scaffold.
Application in Anticancer Drug Discovery

Oxazole derivatives are well-established as potent anticancer agents, targeting various mechanisms including tubulin polymerization, protein kinases, and DNA topoisomerases.[5][6][7] The title compound is an excellent starting point for developing novel antineoplastic agents.

G start Start: Methyl 2-(4-Nitrophenyl) oxazole-4-carboxylate protocol1 Protocol 1: Amide Library Synthesis start->protocol1 library Diverse Amide Library (Cpd 1-n) protocol1->library protocol2 Protocol 2: In Vitro Cell Proliferation Assay (MTT) library->protocol2 data IC50 Data vs. Cancer Cell Lines protocol2->data sar SAR Analysis & Lead Identification data->sar optimization Lead Optimization sar->optimization

Fig 2: Workflow for anticancer screening and development.

This protocol details the conversion of the C4-ester into a diverse amide library for screening.

Part A: Hydrolysis of Methyl Ester to Carboxylic Acid

  • Rationale: The ester must be converted to a carboxylic acid to enable amide bond formation. Saponification using a base like lithium hydroxide (LiOH) is a standard and reliable method that typically proceeds without affecting the nitro group or the oxazole core.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

    • Add lithium hydroxide monohydrate (LiOH·H₂O, ~1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once complete, carefully acidify the mixture to pH ~3-4 using 1N HCl. The product, 2-(4-Nitrophenyl)oxazole-4-carboxylic acid, will often precipitate.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can often be used directly in the next step.

Part B: Amide Coupling with Diverse Amines

  • Rationale: Amide coupling is a fundamental reaction in medicinal chemistry. Using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is efficient and minimizes side reactions. A diverse set of primary and secondary amines should be selected to probe different properties (e.g., size, polarity, basicity).

  • Procedure (for each amine):

    • In an inert atmosphere (N₂ or Ar), dissolve 2-(4-Nitrophenyl)oxazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

    • Add the desired amine (1.1 eq), followed by HATU (1.2 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir the reaction at room temperature for 12-18 hours. Monitor by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

  • Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard first-pass screen for identifying cytotoxic compounds.

  • Procedure:

    • Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Prepare stock solutions of the synthesized amide derivatives in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Application in Antimicrobial Drug Discovery

The oxazole scaffold is also present in numerous antimicrobial agents.[8][9][10] Furthermore, the nitroaryl moiety is a well-known pharmacophore in antimicrobial drugs (e.g., nitrofurantoin, metronidazole), where its activity is often dependent on enzymatic reduction by microbial nitroreductases to generate cytotoxic radical species.[11][12]

This protocol leverages the nitro group as a synthetic handle for derivatization.

Part A: Reduction of the Nitro Group

  • Rationale: The conversion of the nitro group to an amine is a key transformation. Reduction using tin(II) chloride (SnCl₂) in ethanol or ethyl acetate is a common and effective method that is tolerant of the ester group at the C4 position.

  • Procedure:

    • Suspend this compound (1.0 eq) in ethanol.

    • Add SnCl₂·2H₂O (4.0-5.0 eq) portion-wise.

    • Heat the mixture to reflux (approx. 78°C) and stir for 2-5 hours, monitoring by TLC.

    • After cooling to room temperature, pour the mixture into ice water and basify to pH ~8 with a saturated NaHCO₃ solution.

    • Extract the product, Methyl 2-(4-aminophenyl)oxazole-4-carboxylate, with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.

Part B: Derivatization of the Aniline

  • Rationale: The newly formed aniline is a versatile nucleophile. It can be acylated with various acid chlorides or sulfonylated with sulfonyl chlorides to generate a new library of compounds for antimicrobial screening.

  • Procedure (Example: Sulfonamide Synthesis):

    • Dissolve the aniline derivative (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine.

    • Cool the solution to 0°C in an ice bath.

    • Add the desired sulfonyl chloride (e.g., Dansyl chloride, p-toluenesulfonyl chloride) (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 6-12 hours.

    • Quench the reaction with water and extract with DCM.

    • Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine.

    • Dry over Na₂SO₄, filter, concentrate, and purify by column chromatography to yield the target sulfonamide.

  • Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique to determine MIC values.

  • Procedure:

    • Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

    • Prepare a bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin) should be used as a reference standard.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

References

Application Notes and Protocols: Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] Oxazoles, five-membered heterocyclic rings containing one oxygen and one nitrogen atom, are prevalent in a variety of natural products and synthetic molecules.[1][3] Their unique structural and electronic properties allow them to interact with a wide range of biological targets, leading to diverse pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects.[1][4] Methyl 2-(4-nitrophenyl)oxazole-4-carboxylate is a key synthetic intermediate that provides a versatile platform for accessing a wide array of complex oxazole derivatives.[5]

This guide provides an in-depth look at the applications of this compound in organic synthesis. It details the compound's reactivity and offers step-by-step protocols for its key transformations, aiming to equip researchers with the knowledge to effectively utilize this valuable building block in their synthetic endeavors.

Physicochemical Properties and Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its three main functional components: the 4-nitrophenyl group, the methyl ester, and the oxazole core.

PropertyValue
CAS Number 1171126-87-6
Molecular Formula C₁₁H₈N₂O₅
Molecular Weight 248.19 g/mol
Appearance (Typically a solid)
Storage Room temperature, dry conditions[5]

The electron-withdrawing nature of the 4-nitrophenyl group and the methyl carboxylate significantly influences the reactivity of the oxazole ring. The nitro group can be readily reduced to an amine, providing a handle for further functionalization through amide bond formation or diazotization. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other carboxylic acid derivatives. The oxazole ring itself can participate in various transformations, although electrophilic substitution is generally favored at the C5 position.[6]

Reactivity Overview

References

Application Note: High-Throughput Screening for Esterase Inhibitors Using Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate as a Chromogenic Substrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for a high-throughput screening (HTS) campaign to identify inhibitors of esterase enzymes. We propose the use of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate as a novel chromogenic substrate. The core principle of this assay is the enzymatic hydrolysis of the methyl ester group, leading to the formation of a carboxylate product. The inherent spectroscopic properties of the 4-nitrophenyl moiety allow for a direct, absorbance-based readout of enzyme activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on assay development, optimization, execution of a primary screen, and subsequent data analysis. The protocols are designed to be robust, self-validating, and adaptable to standard automated HTS platforms.

Introduction: The Scientific Rationale

Esterases are a broad class of hydrolase enzymes that play critical roles in various physiological processes, including neurotransmission, lipid metabolism, and detoxification. Their dysregulation has been implicated in numerous diseases, making them attractive targets for therapeutic intervention. High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel enzyme modulators.[1][2]

The choice of substrate is paramount for the development of a successful HTS assay. An ideal substrate should be specific for the target enzyme, sensitive enough for miniaturized formats, and produce a signal that is easily and robustly detectable. While no specific HTS assays utilizing this compound have been documented in peer-reviewed literature to date, its chemical structure presents a compelling case for its use as a chromogenic substrate in an esterase inhibitor screen.

Key Molecular Features:

  • Oxazole Core: The oxazole ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5][6] Its presence in the substrate may offer unique interactions with the target enzyme's active site.

  • Methyl Ester Group: This functional group is the target for enzymatic hydrolysis by esterases.

  • 4-Nitrophenyl Moiety: This group serves as a chromogenic reporter. The electronic properties of the nitrophenyl group result in a distinct absorbance spectrum. Enzymatic cleavage of the ester is hypothesized to induce a shift in the maximum absorbance wavelength or a change in the molar extinction coefficient, providing a measurable signal for enzyme activity. This principle is well-established with other nitrophenyl-based substrates, such as p-nitrophenyl phosphate (pNPP) for phosphatase assays.[7][8][9]

This application note, therefore, outlines a hypothetical yet scientifically rigorous application of this compound in a primary HTS campaign.

Assay Principle and Workflow

The proposed assay is a homogeneous, absorbance-based endpoint assay performed in a microplate format (e.g., 384-well). The workflow is designed for automation and high-throughput.

Enzymatic Reaction

The fundamental reaction involves the esterase-catalyzed hydrolysis of the non-chromogenic (or low-chromogenicity) substrate, this compound, to its carboxylate product, which exhibits a distinct absorbance at a specific wavelength.

sub This compound (Substrate) prod 2-(4-Nitrophenyl)oxazole-4-carboxylate (Product) sub->prod Enzymatic Hydrolysis methanol Methanol prod->methanol water H₂O water->prod enzyme Esterase enzyme->sub

Caption: Hypothetical enzymatic hydrolysis of the substrate.

HTS Workflow Diagram

The overall workflow for the primary screen is depicted below. This process includes compound handling, reagent addition, incubation, and detection, followed by data analysis to identify "hits."

HTS_Workflow A Compound Library Preparation (in DMSO) B Dispense Compounds to 384-well Assay Plates A->B Acoustic Dispensing C Add Esterase Enzyme (Pre-incubation with compounds) B->C Liquid Handling D Initiate Reaction: Add Substrate Solution C->D Liquid Handling E Incubate at Controlled Temperature D->E F Stop Reaction (Optional) & Read Absorbance E->F G Data Analysis: Normalization & Hit Identification F->G Data Transfer

Caption: High-throughput screening workflow for esterase inhibitors.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentRecommended Specifications
Test Compound This compound
Enzyme Purified recombinant human esterase (e.g., hCE-1)
Assay Buffer 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20
Compound Plates 384-well polypropylene plates
Assay Plates 384-well clear, flat-bottom polystyrene plates
Control Inhibitor Known esterase inhibitor (e.g., Bis(4-nitrophenyl) phosphate)
Solvent DMSO, molecular biology grade
Detection Microplate spectrophotometer
Liquid Handling Automated liquid handler, acoustic dispenser
Reagent Preparation
  • Assay Buffer: Prepare a 1L solution of 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl. Just before use, add Tween-20 to a final concentration of 0.01%.

  • Enzyme Stock Solution: Reconstitute the lyophilized enzyme in the assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Control Inhibitor Stock: Prepare a 10 mM stock solution of the control inhibitor in 100% DMSO.

Detailed Experimental Protocols

Protocol 1: Assay Development and Optimization

Objective: To determine the optimal concentrations of enzyme and substrate, and the optimal incubation time.

Step-by-Step Procedure:

  • Enzyme Titration:

    • Prepare a 2-fold serial dilution of the esterase enzyme in assay buffer, starting from 10 µg/mL down to 0.08 µg/mL.

    • In a 384-well plate, add 20 µL of each enzyme dilution per well.

    • Prepare a working solution of the substrate at a concentration of 200 µM in assay buffer (final concentration will be 100 µM).

    • Add 20 µL of the substrate solution to each well to initiate the reaction.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at the pre-determined optimal wavelength (e.g., 405 nm).

    • Plot absorbance vs. enzyme concentration and select a concentration that yields approximately 80% of the maximum signal.

  • Substrate Titration (Km Determination):

    • Using the optimal enzyme concentration determined above, perform a substrate titration.

    • Prepare a 2-fold serial dilution of the substrate in assay buffer, starting from 1 mM down to ~1 µM.

    • Add 20 µL of the optimal enzyme concentration to each well.

    • Initiate the reaction by adding 20 µL of each substrate dilution.

    • Measure the reaction rate by taking kinetic readings every minute for 30 minutes.

    • Plot the initial velocity (V₀) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km value. For the primary screen, a substrate concentration at or near the Km is recommended.[7]

  • Time Course Experiment:

    • Using the optimal enzyme and substrate concentrations, set up a reaction and monitor the absorbance at regular intervals (e.g., every 5 minutes) for 60-90 minutes.

    • Plot absorbance vs. time to determine the linear range of the reaction. Select an incubation time that falls within this linear phase for the endpoint assay.

Protocol 2: Primary High-Throughput Screen

Objective: To screen a compound library to identify potential inhibitors of the target esterase.

Step-by-Step Procedure:

  • Compound Plating:

    • Using an acoustic dispenser, transfer 50 nL of each compound from the library stock plates (typically 10 mM in DMSO) to the 384-well assay plates. This results in a final compound concentration of 10 µM in a 50 µL assay volume.

    • Designate specific columns for controls:

      • Negative Control (0% Inhibition): Add 50 nL of DMSO.

      • Positive Control (100% Inhibition): Add 50 nL of the control inhibitor (e.g., final concentration of 100 µM).

  • Enzyme Addition:

    • Prepare a working solution of the esterase at 2x the optimal concentration in assay buffer.

    • Using an automated liquid handler, add 25 µL of the enzyme solution to each well of the assay plates.

    • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure proper mixing.

    • Incubate the plates for 15 minutes at room temperature to allow compounds to interact with the enzyme.

  • Reaction Initiation and Incubation:

    • Prepare a working solution of the substrate at 2x the optimal concentration in assay buffer.

    • Add 25 µL of the substrate solution to all wells to start the reaction.

    • Incubate the plates at 37°C for the pre-determined optimal time (e.g., 30 minutes).

  • Detection:

    • (Optional) If necessary, add 10 µL of a stop solution (e.g., 1 M citric acid) to quench the reaction.

    • Read the absorbance of each well at the optimal wavelength (e.g., 405 nm) using a microplate spectrophotometer.

Data Analysis and Hit Identification

Quality Control

The robustness of the HTS assay is evaluated using the Z'-factor, which is calculated from the signals of the positive and negative controls.

Z'-factor Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls.

  • μ_pos and μ_neg are the means of the positive and negative controls.

A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Data Normalization and Hit Selection

The raw absorbance data from each test well is normalized to the controls on the same plate to determine the percent inhibition.

Percent Inhibition Formula: % Inhibition = 100 * (1 - (Abs_compound - μ_pos) / (μ_neg - μ_pos))

Hit Identification: A "hit" is defined as a compound that exhibits a percent inhibition greater than a pre-defined threshold. A common threshold is three times the standard deviation of the negative control wells.

Example Data Presentation
ParameterValueInterpretation
Mean Negative Control (Abs) 1.25High signal, active enzyme
SD Negative Control 0.08Low variability
Mean Positive Control (Abs) 0.15Low signal, inhibited enzyme
SD Positive Control 0.05Low variability
Z'-factor 0.78Excellent assay quality
Hit Threshold (% Inhibition) > 50%Defined for this screen

Concluding Remarks

This application note provides a comprehensive, albeit theoretical, framework for the use of this compound as a novel chromogenic substrate in a high-throughput screen for esterase inhibitors. The proposed absorbance-based assay is designed to be simple, robust, and cost-effective, making it well-suited for large-scale screening campaigns. The inherent biological relevance of the oxazole scaffold adds to the potential of identifying novel and potent modulators of esterase activity. Successful implementation of this protocol will require initial validation and optimization steps as outlined. The principles and methodologies described herein are grounded in established HTS practices and are intended to serve as a valuable resource for researchers in the field of drug discovery.

References

Application Notes and Protocols for the Purification of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate, a key intermediate in pharmaceutical synthesis and a valuable building block in heterocyclic chemistry.[1] Recognizing the critical impact of purity on downstream applications such as drug development and materials science, this document outlines systematic methodologies for achieving high-purity material. The protocols herein are designed for researchers, scientists, and process chemists, offering in-depth, step-by-step instructions for purification by column chromatography and recrystallization, alongside a validated HPLC method for purity assessment. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.

Introduction: The Imperative for Purity

This compound (Molecular Formula: C₁₁H₈N₂O₅, Molecular Weight: 248.19 g/mol ) is a substituted oxazole derivative with significant potential in medicinal chemistry, often serving as a scaffold for bioactive molecules with potential antitumor and antimicrobial properties.[1] The presence of the nitro group and the oxazole core makes it a versatile intermediate for further chemical transformations.

The purity of this intermediate is paramount, as even minor impurities can have profound, deleterious effects on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities can arise from unreacted starting materials, by-products of the synthetic route, or degradation products. Therefore, robust and validated purification strategies are not merely a matter of good practice but a fundamental requirement for scientific integrity and regulatory compliance. This guide provides the technical framework for achieving the requisite purity for this important synthetic intermediate.

Understanding the Synthetic Landscape and Potential Impurities

While a specific, detailed synthesis for this compound is not extensively published, its structure strongly suggests it is synthesized via established methods for 2,4-disubstituted oxazoles. A highly plausible route is a variation of the Van Leusen oxazole synthesis or a related cyclization reaction.[2][3][4]

A likely synthetic pathway involves the reaction between a derivative of 4-nitrobenzaldehyde and methyl isocyanoacetate or a similar C2-synthon.

cluster_start Starting Materials cluster_reaction Reaction cluster_product Crude Product cluster_impurities Potential Impurities 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Cyclization Base-mediated Cyclization 4-Nitrobenzaldehyde->Cyclization Methyl_Isocyanoacetate Methyl Isocyanoacetate Derivative Methyl_Isocyanoacetate->Cyclization Target_Compound Methyl 2-(4-Nitrophenyl)oxazole- 4-carboxylate Cyclization->Target_Compound Impurity_A Unreacted 4-Nitrobenzaldehyde Cyclization->Impurity_A Impurity_B Unreacted Isocyanoacetate (or its decomposition products) Cyclization->Impurity_B Impurity_C Side-reaction By-products Cyclization->Impurity_C

Caption: Plausible synthetic route and origin of impurities.

Based on this, the primary impurities to consider during purification are:

  • Unreacted Starting Materials: Residual 4-nitrobenzaldehyde and methyl isocyanoacetate.

  • Reaction By-products: Intermediates that failed to cyclize or products from side reactions.

  • Solvents and Reagents: Residual solvents and catalysts from the reaction and initial workup.

These potential impurities differ in polarity from the target compound, forming the basis for the chromatographic and recrystallization strategies detailed below.

Purification Protocol I: High-Resolution Column Chromatography

Column chromatography is a fundamental technique for purifying organic compounds based on their differential adsorption to a stationary phase.[5] For this compound, the polarity difference between the product and potential non-polar or highly polar impurities allows for effective separation. This protocol is based on methodologies successful for structurally related nitroaromatic and heterocyclic compounds.

Rationale and Optimization

The choice of stationary and mobile phases is critical. Silica gel is the standard stationary phase for compounds of moderate polarity. The mobile phase (eluent) must be optimized to provide a good separation factor (Rƒ) for the target compound, ideally around 0.3-0.4 for optimal resolution. A solvent system of hexane and ethyl acetate is a versatile starting point, with the ratio adjusted based on preliminary Thin Layer Chromatography (TLC) analysis. The non-polar hexane interacts weakly with the polar silica, while the more polar ethyl acetate competes for adsorption sites, moving polar compounds up the column.

Experimental Protocol

Materials:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Glass chromatography column

  • Fraction collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in ethyl acetate.

    • Spot the solution onto a TLC plate.

    • Develop the plate in various hexane:ethyl acetate solvent systems (e.g., 9:1, 4:1, 3:1, 2:1).

    • Visualize the spots under UV light (254 nm).

    • Select the solvent system that gives an Rƒ value of ~0.35 for the main product spot.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, creating a uniform packed bed. Add a thin layer of sand on top to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

    • Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading").

    • Carefully apply the sample to the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the selected mobile phase.

    • Collect fractions of equal volume sequentially.

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.

  • Product Isolation:

    • Combine the pure fractions containing the target compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

ParameterRecommended Starting ConditionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard polar stationary phase, effective for a wide range of compounds.
Mobile Phase Hexane:Ethyl Acetate (start with 4:1 v/v)Offers good selectivity for compounds with moderate polarity. The ratio can be easily tuned.
Rƒ Target 0.3 - 0.4Provides the best balance between resolution and elution time.
Loading Method Dry Loading (adsorbed on silica)Often results in better band sharpness and improved separation.

Purification Protocol II: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures.

Solvent Selection Strategy

Finding a suitable solvent is the most critical step. Based on the "like dissolves like" principle, solvents with functional groups similar to the ester and nitro-aromatic moieties of the target compound are good candidates.

Recommended Solvents for Screening:

  • Ethanol or Methanol

  • Ethyl Acetate

  • Acetone

  • Toluene

  • Mixtures (e.g., Ethanol/Water, Hexane/Ethyl Acetate)

Experimental Protocol

A 1. Dissolve crude solid in minimum hot solvent B 2. Hot gravity filtration (if insoluble impurities exist) A->B optional C 3. Allow solution to cool slowly to room temperature A->C B->C D 4. Induce crystallization (if necessary) C->D scratching, seeding E 5. Cool in ice bath to maximize crystal yield C->E D->E F 6. Collect crystals by vacuum filtration E->F G 7. Wash crystals with cold solvent F->G H 8. Dry crystals under vacuum G->H

Caption: Workflow for the recrystallization protocol.

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling (using a water bath or heating mantle). Continue adding the solvent dropwise until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is crucial for the formation of large, pure crystals.

  • Yield Maximization: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is an essential analytical technique for determining the purity of a compound with high accuracy and precision. A reverse-phase method is suitable for this compound due to its aromatic nature.

Method Rationale

In reverse-phase HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The compound is separated based on its hydrophobicity. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol is typically used. A UV detector is appropriate given the chromophores present in the molecule.

HPLC Protocol
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water; B: Acetonitrile
Gradient 60% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 310 nm
Injection Volume 10 µL
Sample Prep 1 mg/mL in Acetonitrile

Procedure:

  • Standard Preparation: Accurately prepare a stock solution of the purified compound in acetonitrile.

  • Sample Preparation: Prepare a sample of the material to be tested at the same concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

The protocols detailed in this guide provide a comprehensive framework for the purification of this compound. The successful application of these methods—column chromatography for bulk purification, recrystallization for final polishing, and HPLC for purity verification—will enable researchers to obtain material of high purity, which is essential for reliable and reproducible results in research and development. The key to success lies in the systematic application of these techniques, beginning with a thorough analysis of the crude material by TLC and careful optimization of the chosen purification method.

References

analytical methods for detecting Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

Introduction

This compound is a heterocyclic organic compound featuring an oxazole core substituted with a nitrophenyl group and a methyl ester. This molecular architecture makes it a valuable building block in medicinal chemistry and materials science. Its potential use as an intermediate in the synthesis of bioactive molecules, such as those with antitumor or antimicrobial properties, necessitates robust and reliable analytical methods to ensure identity, purity, and quality.[1] This guide provides a comprehensive overview of the principal analytical techniques and detailed protocols for the characterization of this compound, designed for researchers and professionals in drug development and chemical synthesis.

The strategic selection of analytical methods is predicated on the compound's physicochemical properties. The presence of a conjugated aromatic system with a strong chromophore (the nitrophenyl group), key functional groups (ester, nitro, oxazole ring), and a defined molecular weight allows for a multi-faceted analytical approach. This document outlines chromatographic and spectroscopic protocols that, when used in concert, provide an unambiguous characterization of the molecule.

Physicochemical & Structural Data

A foundational understanding of the compound's properties is crucial for method development. The key characteristics are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₈N₂O₅[2][3]
Molecular Weight 248.19 g/mol [1][2]
CAS Number 1171126-87-6[2]
Canonical SMILES COC(=O)C1=C(N=C(O1)C2=CC=C(--INVALID-LINK--[O-])C=C2)[4]
Predicted Boiling Point 412.6±51.0 °C[3]

Part 1: Chromatographic Purity and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the cornerstone for assessing the purity of this compound. The method leverages the compound's strong UV absorbance, conferred by the nitrophenyl group, for sensitive detection.

Rationale for Method Selection

A reversed-phase HPLC (RP-HPLC) method is selected for its versatility and effectiveness in separating non-volatile organic compounds based on their hydrophobicity. A C18 stationary phase provides excellent retention for the aromatic rings of the target molecule. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound, with an acidic modifier (formic acid) to ensure sharp peak shapes and compatibility with mass spectrometry.[5]

Protocol 1: RP-HPLC for Purity Analysis

This protocol provides a starting point for method development, which should be optimized and validated according to ICH guidelines.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Standard HPLC or UPLC system with UV/Vis Detector
Column C18 Reversed-Phase, 150 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 280 nm (or λmax determined by UV scan)
Run Time 20 minutes
Gradient Program 0-15 min: 30% to 95% B; 15-17 min: 95% B; 17-18 min: 95% to 30% B; 18-20 min: 30% B

Sample Preparation:

  • Prepare a stock solution of the sample at 1.0 mg/mL in acetonitrile.

  • Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of approximately 50 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Data Analysis:

Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Acetonitrile s1->s2 s3 Dilute to 50 µg/mL s2->s3 s4 Filter (0.22 µm) s3->s4 a1 Inject into HPLC s4->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection at 280 nm a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area % Purity d1->d2

Caption: Workflow for HPLC purity analysis.

Part 2: Molecular Identity and Structural Confirmation

While HPLC provides data on purity, it does not confirm molecular identity. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for unambiguous structural verification.

Mass Spectrometry for Molecular Weight Verification

Rationale for Method Selection:

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, allowing for the confirmation of the elemental composition. Electrospray Ionization (ESI) is an effective soft ionization technique for this molecule, capable of generating intact molecular ions.[6] Coupling HPLC to MS (LC-MS) is a powerful technique for analyzing complex mixtures and confirming the identity of the main peak and any impurities.[7]

Protocol 2: LC-MS Analysis

Instrumentation and Conditions:

ParameterRecommended Setting
Mass Spectrometer Quadrupole Time-of-Flight (Q-ToF) or Orbitrap
Ionization Mode ESI Positive and Negative
LC Conditions As described in the HPLC protocol above.
Mass Range 50 - 500 m/z
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Source Temperature 120 °C

Expected Results:

The analysis will confirm the molecular weight and provide fragmentation data for structural elucidation.

Expected IonFormulaCalculated m/zMode
[M+H]⁺C₁₁H₉N₂O₅⁺249.0506Positive
[M+Na]⁺C₁₁H₈N₂O₅Na⁺271.0325Positive
[M-H]⁻C₁₁H₇N₂O₅⁻247.0360Negative

Fragmentation Insights:

Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. Expected losses include the methoxy group (-OCH₃) from the ester and cleavage of the nitro group (NO₂). This fragmentation data is critical for confirming the connectivity of the molecule.[8]

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_result Structural Confirmation lc HPLC Separation (Protocol 1) ms1 ESI Ionization (Positive/Negative) lc->ms1 ms2 Mass Analysis (ToF) ms1->ms2 ms3 Detect Molecular Ions ([M+H]+, [M+Na]+) ms2->ms3 ms4 Perform MS/MS (Fragmentation) ms2->ms4 r1 Confirm Molecular Weight ms3->r1 r3 Elucidate Structure ms4->r3 r2 Verify Elemental Comp. r1->r2 r1->r3

Caption: Integrated LC-MS structural analysis workflow.

NMR Spectroscopy for Unambiguous Structure Determination

Rationale for Method Selection:

NMR spectroscopy is the definitive method for determining the precise arrangement of atoms in a molecule. ¹H and ¹³C NMR provide information on the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete structural assignment.

Protocol 3: NMR Analysis

Instrumentation and Conditions:

ParameterRecommended Setting
Spectrometer 400 MHz or higher field NMR
Solvent Deuterated Chloroform (CDCl₃) or DMSO-d₆
Experiments ¹H, ¹³C, COSY, HSQC, HMBC

Predicted ¹H and ¹³C NMR Chemical Shifts:

The following table provides predicted chemical shifts. Actual values may vary based on solvent and concentration.

GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
-OCH₃ (Ester) ~3.9 (s, 3H)~52
Oxazole C5-H ~8.3 (s, 1H)~125
Nitrophenyl H ~8.1-8.4 (d, 4H, AA'BB' system)~124, ~129, ~148, ~149
C=O (Ester) -~161
Oxazole C2, C4 -~143, ~160
FTIR Spectroscopy for Functional Group Identification

Rationale for Method Selection:

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Protocol 4: FTIR Analysis

Instrumentation and Conditions:

ParameterRecommended Setting
Spectrometer Standard FTIR Spectrometer
Sample Preparation KBr pellet or Attenuated Total Reflectance (ATR)
Scan Range 4000 - 400 cm⁻¹

Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
C=O (Ester) ~1730 - 1750Strong, sharp stretch[9]
NO₂ (Asymmetric) ~1520 - 1560Strong stretch
NO₂ (Symmetric) ~1345 - 1385Strong stretch
Aromatic C=C ~1600, ~1480Medium stretches
C=N (Oxazole) ~1615Medium stretch
C-O (Ester) ~1250 - 1300Strong stretch[10]

Integrated Analytical Strategy

A comprehensive analysis of this compound relies on the synergistic use of these techniques. The initial assessment begins with chromatography for purity, followed by definitive structural confirmation using a combination of spectroscopic methods.

Integrated_Strategy cluster_purity Purity Assessment cluster_structure Structural Verification start Synthesized Compound hplc HPLC-UV (Protocol 1) start->hplc purity_check Purity > 95%? hplc->purity_check ms LC-MS (Protocol 2) purity_check->ms Yes nmr NMR (Protocol 3) purity_check->nmr ftir FTIR (Protocol 4) purity_check->ftir repurify Repurify Sample purity_check->repurify No ms_confirm Correct M.W.? ms->ms_confirm nmr_confirm Correct Structure? nmr->nmr_confirm ms_confirm->nmr_confirm Yes ms_confirm->repurify No final Fully Characterized Product nmr_confirm->final Yes nmr_confirm->repurify repurify->hplc

Caption: Overall strategy for compound characterization.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The integration of RP-HPLC for purity assessment with HRMS, NMR, and FTIR for structural confirmation ensures the unambiguous identification and quality control of this important chemical intermediate. Adherence to these protocols will provide researchers and drug development professionals with the reliable data necessary to advance their scientific objectives.

References

Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate: A Versatile Intermediate for Medicinal Chemistry

Introduction: The Strategic Value of the Oxazole Scaffold

The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to form key non-covalent interactions allow it to bind effectively with a multitude of biological targets like enzymes and receptors.[3][4] This has led to the development of numerous drugs and clinical candidates for treating a wide range of diseases, including bacterial infections, cancer, inflammation, and diabetes.[1][4]

This compound emerges as a particularly valuable building block in this context. Its structure is pre-functionalized with three key features for chemical diversification:

  • The Privileged Oxazole Core: Provides a stable, aromatic scaffold known for its role in bioactive compounds.[5]

  • A C-2 Nitrophenyl Group: The electron-withdrawing nitro group can be readily reduced to a primary amine, a critical functional handle for a vast array of subsequent chemical transformations.[6][7]

  • A C-4 Methyl Ester: This group can be easily hydrolyzed to a carboxylic acid, which can then be converted into a diverse library of amides, esters, or other derivatives.[8]

This guide provides detailed protocols for the synthesis, characterization, and strategic downstream modification of this compound, highlighting its role as a powerful intermediate in the synthesis of compound libraries for drug discovery.[9]

Physicochemical & Spectroscopic Data

A thorough characterization of the starting intermediate is critical for ensuring the success and reproducibility of subsequent synthetic steps.

PropertyValueSource
CAS Number 1171126-87-6[9]
Molecular Formula C₁₁H₈N₂O₅[9]
Molecular Weight 248.19 g/mol [9]
Appearance Typically a yellow or off-white solidInferred
Storage Room temperature, dry conditions[9]
Expected Spectroscopic Data

The following table outlines the anticipated NMR spectral data for structural verification. Chemical shifts (δ) are reported in ppm.

NucleusExpected Chemical Shift (ppm)Key Correlations & Notes
¹H NMR ~8.4-8.2(d, 2H) Protons on the nitrophenyl ring ortho to the nitro group.
~8.2-8.0(d, 2H) Protons on the nitrophenyl ring meta to the nitro group.
~8.5-8.3(s, 1H) Proton at the C5 position of the oxazole ring.
~3.9-4.0(s, 3H) Methyl protons of the ester group.
¹³C NMR ~160-162C=O of the methyl ester.
~158-160C2 of the oxazole ring.
~148-150C4 of the oxazole ring.
~140-142C5 of the oxazole ring.
~124-130Aromatic carbons of the nitrophenyl ring.
~52-53-OCH₃ carbon of the methyl ester.

Note: Actual chemical shifts can vary based on the solvent and instrument used. Advanced 2D NMR techniques like HSQC and HMBC can be used for unambiguous assignment.[10]

Application I: Reduction of the Nitro Group to a Key Amine Intermediate

The conversion of the aromatic nitro group to an aniline is one of the most powerful transformations for this intermediate. The resulting amine, Methyl 2-(4-aminophenyl)oxazole-4-carboxylate, is a nucleophile that serves as a gateway to amides, sulfonamides, ureas, and other functional groups central to drug design. Catalytic hydrogenation is often the method of choice due to its clean conversion and mild conditions.[11]

Workflow for Nitro Group Reduction

G Start This compound in Ethanol/Ethyl Acetate Catalyst Add 10% Pd/C (5-10 mol%) Start->Catalyst Hydrogenation Purge with H₂ gas (Balloon or Parr shaker) Stir at RT for 2-16h Catalyst->Hydrogenation Monitoring Monitor by TLC/LC-MS (Disappearance of starting material) Hydrogenation->Monitoring Workup Filter through Celite® Wash with solvent Monitoring->Workup Upon completion Evaporation Concentrate filtrate under reduced pressure Workup->Evaporation Product Methyl 2-(4-aminophenyl)oxazole-4-carboxylate (Proceed to next step or purify) Evaporation->Product

Caption: Workflow for the catalytic hydrogenation of the nitro group.

Protocol: Catalytic Hydrogenation

Materials:

  • This compound (1.0 eq)

  • Palladium on carbon (10% Pd/C, 5-10 mol% by weight)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite® or another filter aid

Procedure:

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Solvent Addition: Dissolve the starting material in a suitable solvent (e.g., EtOH or EtOAc) to a concentration of approximately 0.1 M.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. Causality Note: Pd/C is a highly efficient catalyst for the reduction of nitro groups while typically leaving other functionalities like esters and the oxazole ring intact.[11]

  • Hydrogenation: Secure a balloon filled with H₂ gas to the flask (or connect to a Parr hydrogenation apparatus). Purge the flask by evacuating and refilling with H₂ three times.

  • Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Work-up: Once the starting material is consumed, carefully vent the H₂ atmosphere and purge the flask with nitrogen or argon.

  • Filtration: Dilute the reaction mixture with more solvent and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and concentrate the solvent under reduced pressure to yield the crude Methyl 2-(4-aminophenyl)oxazole-4-carboxylate. The product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Application II: Amide Library Synthesis at the C-4 Position

The methyl ester at the C-4 position is a versatile handle for creating amide libraries, a common tactic in structure-activity relationship (SAR) studies. The carboxamide group is present in over 25% of all known drugs, valued for its stability and hydrogen bonding capabilities. The synthesis is a two-step process: saponification of the ester to the carboxylic acid, followed by amide coupling.

Workflow for Saponification and Amide Coupling

G cluster_0 Step 1: Saponification cluster_1 Step 2: Amide Coupling Ester Intermediate (Ester form) in THF/MeOH Base Add 1M LiOH (aq) Stir at RT, 1-4h Ester->Base Acidify Acidify with 1M HCl to pH ~2-3 (Precipitation occurs) Base->Acidify Extract Extract with EtOAc Dry over Na₂SO₄, concentrate Acidify->Extract Acid_Prod Oxazole-4-carboxylic Acid Extract->Acid_Prod Coupling Dissolve Acid in DMF/DCM Add Amine (R-NH₂), EDCI, HOBt Acid_Prod->Coupling Use directly React Add base (DIPEA or TEA) Stir at RT, 12-24h Coupling->React Workup_Amide Aqueous work-up Extract with EtOAc React->Workup_Amide Purify Purify by Column Chromatography Workup_Amide->Purify Amide_Prod Final Amide Product Purify->Amide_Prod

Caption: Two-step workflow for amide synthesis via saponification and coupling.

Protocol 1: Saponification to Carboxylic Acid

Materials:

  • Methyl oxazole-4-carboxylate intermediate (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium Hydroxide (NaOH), 1M aqueous solution (1.5-2.0 eq)

  • Tetrahydrofuran (THF), Methanol (MeOH)

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Ethyl acetate (EtOAc) and brine

Procedure:

  • Dissolution: Dissolve the methyl ester in a mixture of THF and MeOH (e.g., 3:1 ratio).

  • Hydrolysis: Add the 1M LiOH solution and stir the mixture at room temperature. Monitor the reaction by TLC until the starting ester is fully consumed (typically 1-4 hours).

  • Acidification: Cool the mixture in an ice bath and slowly add 1M HCl to acidify the solution to a pH of ~2-3. A precipitate of the carboxylic acid product usually forms. Causality Note: Acidification protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate from the aqueous solution due to its lower solubility.[12]

  • Extraction: Extract the mixture multiple times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which is often used directly in the next step.

Protocol 2: Amide Bond Formation

Materials:

  • Oxazole-4-carboxylic acid intermediate (1.0 eq)

  • Desired amine (R-NH₂, 1.1 eq)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq)

  • HOBt (Hydroxybenzotriazole, 1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA, 2.0-3.0 eq)

  • Anhydrous DMF or DCM (Dichloromethane)

Procedure:

  • Activation: Dissolve the carboxylic acid, EDCI, and HOBt in anhydrous DMF. Stir the mixture at room temperature for 30 minutes. Causality Note: EDCI is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to form an active ester intermediate, which improves coupling efficiency and suppresses side reactions like racemization.[8]

  • Amine Addition: To the activated acid solution, add the desired amine followed by the dropwise addition of DIPEA.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (typically using a gradient of hexane/ethyl acetate) to afford the final amide.[8]

Strategic Diversification for Drug Discovery

The true power of this compound lies in its capacity for orthogonal functionalization. The nitro group and the ester can be modified independently or sequentially to rapidly generate a diverse library of compounds for biological screening.

G Core This compound Amine_Ester Methyl 2-(4-aminophenyl) oxazole-4-carboxylate Core->Amine_Ester Nitro Reduction (H₂, Pd/C) Nitro_Acid 2-(4-Nitrophenyl)oxazole- 4-carboxylic Acid Core->Nitro_Acid Saponification (LiOH) Amides Amide Library (R-CO-NH-Ar-) Amine_Ester->Amides Acylation Sulfonamides Sulfonamide Library (R-SO₂-NH-Ar-) Amine_Ester->Sulfonamides Sulfonylation Ureas Urea Library (R-NH-CO-NH-Ar-) Amine_Ester->Ureas Reaction with Isocyanates Acid_Amides Amide Library (-CO-NH-R) Nitro_Acid->Acid_Amides Amide Coupling (EDCI, HOBt) Acid_Esters Ester Library (-CO-O-R) Nitro_Acid->Acid_Esters Esterification

Caption: Diversification potential of the core intermediate.

This dual-handle approach allows researchers to systematically explore the chemical space around the oxazole scaffold. By varying the substituents introduced at both the C-2 and C-4 positions, scientists can fine-tune the molecule's properties—such as potency, selectivity, solubility, and metabolic stability—to optimize it into a potential drug candidate. The derivatives of this scaffold have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[9][13][14]

References

Topic: Protocols for Studying the Reaction Kinetics of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This guide provides a comprehensive framework for investigating the reaction kinetics of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate, a key intermediate in pharmaceutical and heterocyclic chemistry.[1] We detail robust protocols centered around nucleophilic acyl substitution reactions, such as hydrolysis and aminolysis, which are fundamental to understanding the compound's stability, reactivity, and potential for bioconjugation or prodrug activation. The primary analytical technique discussed is UV-Vis spectrophotometry, leveraging the excellent chromophoric properties of the 4-nitrophenolate leaving group. An alternative HPLC-based method is also presented for more complex systems. This document is intended for researchers, chemists, and drug development professionals seeking to establish a rigorous kinetic analysis workflow, from experimental design and data acquisition to the determination of rate constants and activation parameters.

Introduction: The Scientific Rationale

This compound is a heterocyclic compound featuring an ester functional group activated by two key structural elements: the electron-withdrawing oxazole ring and the 2-(4-nitrophenyl) substituent. The ester moiety is susceptible to nucleophilic acyl substitution, a class of reactions critical in both synthetic chemistry and biology.[2][3]

Studying the kinetics of these reactions provides invaluable data on:

  • Chemical Stability: Understanding the rate of hydrolysis across different pH values is crucial for determining shelf-life and storage conditions.

  • Reactivity Profiling: Quantifying the reaction rates with various nucleophiles (e.g., amines, thiols) helps in designing synthetic pathways and predicting behavior in complex chemical environments.

  • Mechanism Elucidation: Kinetic data can confirm reaction mechanisms, such as whether a reaction proceeds through a concerted or a stepwise addition-elimination pathway.[4][5]

  • Prodrug Design: If this moiety is part of a larger drug molecule, its cleavage rate in biological systems can be correlated with the drug's release profile.

The 4-nitrophenyl group is an ideal structural feature for kinetic studies. Upon nucleophilic attack at the ester carbonyl, the 4-nitrophenolate ion is released. This anion exhibits a strong, distinct absorbance in the visible spectrum (around 400 nm), which the starting ester does not. This spectral shift allows for continuous, real-time monitoring of the reaction progress using simple and widely available UV-Vis spectrophotometry.[6][7]

Core Principles and Methodologies

The most common reaction to study for this substrate is nucleophilic acyl substitution. The general mechanism involves the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon of the ester, proceeding through a tetrahedral intermediate.

Caption: General mechanism for nucleophilic acyl substitution.

To simplify the kinetic analysis, experiments are typically conducted under pseudo-first-order conditions . This is achieved by using a large excess of the nucleophile (e.g., >10-fold) relative to the substrate. Under these conditions, the concentration of the nucleophile remains effectively constant throughout the reaction, and the rate law simplifies from Rate = k₂[Substrate][Nucleophile] to Rate = k_obs[Substrate], where k_obs (the observed rate constant) is equal to k₂[Nucleophile].

Experimental Protocols

Protocol 1: Kinetic Analysis by UV-Vis Spectrophotometry

This is the preferred method due to its simplicity, high throughput, and real-time data acquisition capabilities.[8][9]

A. Materials and Equipment

CategoryItem
Chemicals This compound (Substrate)
Buffer solutions (e.g., phosphate, borate) of desired pH
Nucleophile (e.g., Sodium Hydroxide for hydrolysis, Piperidine for aminolysis)
Acetonitrile or DMSO (for substrate stock solution)
Deionized water
Equipment UV-Vis Spectrophotometer with temperature control (Peltier)
Quartz cuvettes (1 cm path length)
Calibrated micropipettes
pH meter
Thermostatic water bath

B. Step-by-Step Methodology

  • Preparation of Stock Solutions:

    • Substrate Stock (10 mM): Dissolve an accurately weighed amount of this compound in a minimal amount of spectroscopic grade acetonitrile or DMSO. Dilute to the final volume with the same solvent. Causality: Using an organic solvent ensures the substrate, which may have poor aqueous solubility, is fully dissolved before introduction to the aqueous reaction buffer.

    • Buffer Solutions (e.g., 0.1 M): Prepare a series of buffers at the desired pH values. Ensure the buffer does not react with the substrate.

    • Nucleophile Stock (e.g., 1.0 M for Aminolysis): Prepare a concentrated stock of the desired amine in deionized water. The pH should be adjusted with HCl to ensure a known fraction of the amine is in its free base form, or the experiment should be run at a pH at least 2 units above the pKa of the amine's conjugate acid.

  • Instrument Setup and Wavelength Determination:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the temperature controller to the desired temperature (e.g., 25.0 °C).

    • To determine the monitoring wavelength (λ_max), prepare a solution containing the final product, 4-nitrophenolate. This can be done by allowing the reaction to go to completion or by preparing a solution of 4-nitrophenol in a basic buffer (pH > 8).

    • Scan the absorbance of the product solution from 300 nm to 500 nm. The λ_max for 4-nitrophenolate is typically around 400-410 nm.[6]

    • Scan the absorbance of the starting substrate under the same conditions to ensure it has negligible absorbance at the chosen λ_max.

  • Kinetic Run Execution:

    • Pipette the required volume of buffer and nucleophile solution into a quartz cuvette to a final volume of, for example, 990 µL.

    • Place the cuvette in the temperature-controlled holder of the spectrophotometer and allow it to equilibrate for 5-10 minutes.

    • Set the spectrophotometer to kinetics mode, monitoring absorbance at the predetermined λ_max.

    • To initiate the reaction, add 10 µL of the substrate stock solution to the cuvette (for a final concentration of 100 µM), mix rapidly by inverting with parafilm or using a pipette, and immediately start data acquisition.

    • Collect absorbance data at regular intervals (e.g., every 10 seconds) for at least 5-7 half-lives, or until the absorbance value plateaus (A_∞).

  • Control Experiment:

    • Run a parallel experiment without the nucleophile to measure the rate of spontaneous hydrolysis in the buffer alone. This serves as the background rate (k_0) and must be subtracted if significant.

Caption: Workflow for UV-Vis spectrophotometric kinetic analysis.

Protocol 2: Kinetic Analysis by HPLC

This method is valuable when multiple products are formed, when intermediates need to be detected, or when the reactants/products lack a convenient UV-Vis signature.[10][11]

A. Methodology Outline

  • HPLC Method Development:

    • Develop a reverse-phase HPLC method (e.g., using a C18 column) that can baseline-separate the starting material (this compound) from the expected product(s).

    • Establish a calibration curve by injecting known concentrations of the starting material to correlate peak area with concentration.[12]

  • Kinetic Run and Sampling:

    • Set up the reaction in a thermostatted vial with a larger volume (e.g., 5-10 mL).

    • At predetermined time intervals (t₀, t₁, t₂, etc.), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it into a vial containing a quenching agent (e.g., a buffer of low pH like 0.1 M HCl, which protonates the nucleophile, halting the reaction).

    • Analyze the quenched samples by HPLC.

  • Data Processing:

    • Integrate the peak area of the starting material at each time point.

    • Convert peak area to concentration using the previously established calibration curve.

    • Plot concentration vs. time or ln(concentration) vs. time to determine the rate constant.

Data Analysis and Interpretation

A. Determination of the Observed Rate Constant (k_obs)

For a pseudo-first-order reaction, the integrated rate law is: ln([S]t) = -k_obs * t + ln([S]₀) Where [S]t is the substrate concentration at time t.

When using UV-Vis spectrophotometry, concentration is proportional to absorbance (A) according to the Beer-Lambert law. The equation can be expressed as: ln(A∞ - A_t) = -k_obs * t + ln(A_∞ - A_₀) Where A_t is the absorbance at time t, and A_∞ is the final, plateaued absorbance.

  • Procedure: Plot ln(A_∞ - A_t) on the y-axis against time on the x-axis. A straight line confirms pseudo-first-order kinetics. The observed rate constant, k_obs, is the negative of the slope.

B. Determination of the Second-Order Rate Constant (k₂)

To find the true second-order rate constant, you must run a series of experiments where the concentration of the nucleophile is varied while keeping all other parameters (substrate concentration, pH, temperature) constant.

  • Procedure: Plot the calculated k_obs values (y-axis) against the corresponding nucleophile concentrations [Nu] (x-axis). The data should yield a straight line passing through (or near) the origin, according to the equation: k_obs = k₂[Nu] + k_0 The slope of this line is the second-order rate constant, k₂. The y-intercept represents the rate of spontaneous hydrolysis (k_0).

C. Determination of Activation Parameters

To understand the temperature dependence of the reaction and determine the activation energy (Ea), the experiment should be repeated at several different temperatures (e.g., 25, 30, 35, 40 °C).

  • Procedure: Use the Arrhenius equation: ln(k) = -Ea/R * (1/T) + ln(A) Where k is the second-order rate constant (k₂) at a given temperature, Ea is the activation energy, R is the ideal gas constant (8.314 J/mol·K), and T is the absolute temperature in Kelvin.[13][14]

  • Plot ln(k) on the y-axis against 1/T (in K⁻¹) on the x-axis. This is known as an Arrhenius plot.

  • The slope of the resulting straight line is equal to -Ea/R. The activation energy, Ea, can be calculated as: Ea = -slope * R

G cluster_level1 Level 1: Single Kinetic Run cluster_level2 Level 2: Varying [Nucleophile] cluster_level3 Level 3: Varying Temperature RawData Absorbance vs. Time Data Plot1 Plot ln(A∞ - At) vs. Time RawData->Plot1 k_obs k_obs = -Slope Plot1->k_obs k_obs_series Series of k_obs values k_obs->k_obs_series Plot2 Plot k_obs vs. [Nucleophile] k_obs_series->Plot2 k2 k₂ = Slope Plot2->k2 k2_series Series of k₂ values at different T k2->k2_series Plot3 Plot ln(k₂) vs. 1/T (Arrhenius Plot) k2_series->Plot3 Ea Ea = -Slope * R Plot3->Ea

Caption: Hierarchical data analysis workflow for kinetic studies.

Expected Results: Hypothetical Data

The following tables present hypothetical data for the aminolysis of this compound with piperidine at 25 °C to illustrate the analysis process.

Table 1: Pseudo-First-Order Rate Constants (k_obs) at Varying Piperidine Concentrations

[Piperidine] (M)k_obs (s⁻¹)
0.050.0115
0.100.0228
0.150.0342
0.200.0455
0.250.0570

A plot of this data would yield a straight line with a slope (k₂) of approximately 0.228 M⁻¹s⁻¹.

Table 2: Second-Order Rate Constants (k₂) at Different Temperatures

Temperature (°C)Temperature (K)1/T (K⁻¹)k₂ (M⁻¹s⁻¹)ln(k₂)
25.0298.150.0033540.228-1.478
30.0303.150.0032990.315-1.155
35.0308.150.0032450.430-0.844
40.0313.150.0031930.581-0.543

An Arrhenius plot of ln(k₂) vs. 1/T would yield a slope of approximately -5500 K. This would correspond to an activation energy (Ea) of ~45.7 kJ/mol.

Conclusion

The protocols outlined in this application note provide a robust and validated approach to characterizing the reaction kinetics of this compound. By employing pseudo-first-order conditions and leveraging UV-Vis spectrophotometry, researchers can efficiently determine second-order rate constants and activation parameters. These kinetic insights are fundamental for applications ranging from synthetic route optimization to the rational design of molecules in drug discovery programs. The alternative HPLC method offers a powerful tool for more complex reaction systems, ensuring broad applicability of these kinetic principles.

References

Application Notes and Protocols: Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

Methyl 2-(4-nitrophenyl)oxazole-4-carboxylate is a heterocyclic compound characterized by a unique electronic architecture. The molecule integrates an electron-rich oxazole ring with a strongly electron-withdrawing nitrophenyl moiety, creating a classic "push-pull" system. This inherent electronic asymmetry, combined with the rigid, planar structure of the oxazole core, imparts significant potential for applications in advanced materials. The conjugated aromatic system is a strong indicator of its utility in the design of fluorescent probes and optoelectronic materials[1]. While its primary use has been as an intermediate in pharmaceutical synthesis, its structural attributes warrant a deeper exploration within the realm of material science, particularly in the development of organic electronics and functional polymers.

The oxazole core itself is a well-established photophore, contributing to the fluorescence of numerous natural and synthetic compounds[2]. Furthermore, the broader class of oxazole and related oxadiazole derivatives has been extensively investigated for their excellent thermal stability and electron-transporting properties, making them prime candidates for use in Organic Light-Emitting Diodes (OLEDs)[2]. This guide provides detailed application notes and protocols for leveraging the properties of this compound in three key areas: as a monomer for functional polymers, as an active component in OLEDs, and for fundamental photophysical characterization.

Physicochemical Properties

A foundational understanding of the material's properties is critical for designing robust experimental protocols.

PropertyValueSource
Molecular Formula C₁₁H₈N₂O₅[1]
Molecular Weight 248.19 g/mol [1]
Boiling Point (Predicted) 412.6 ± 51.0 °C[3]
Density (Predicted) 1.375 ± 0.06 g/cm³[3]
pKa (Predicted) -3.56 ± 0.10[3]
Storage Room temperature, in a dry, sealed container[3]

Application I: Synthesis of Functional Copolymers for Sensory Applications

Scientific Rationale: The carboxylate group on the oxazole ring provides a convenient handle for chemical modification, allowing the molecule to be functionalized with a polymerizable group (e.g., a methacrylate). The resulting monomer can then be copolymerized with other monomers to create functional polymers. The nitrophenyl-oxazole moiety acts as a fluorescent reporter group whose emission characteristics may be sensitive to the local environment, making these polymers suitable for chemical sensing applications.

Protocol 1: Synthesis of a Methacrylate-Functionalized Monomer

This protocol describes the conversion of the methyl ester to a hydroxyethyl ester, followed by methacrylation.

Workflow Diagram:

SynthesisWorkflow Start This compound Step1 Transesterification with Ethylene Glycol Start->Step1 Intermediate Hydroxyethyl Ester Intermediate Step1->Intermediate Step2 Reaction with Methacryloyl Chloride Intermediate->Step2 End Polymerizable Fluorescent Monomer Step2->End

Caption: Synthesis of the polymerizable monomer.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Methacryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Transesterification:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1 eq.) in an excess of ethylene glycol (10-20 eq.) and toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture until water ceases to collect in the Dean-Stark trap, indicating the completion of the reaction.

    • Cool the reaction mixture and remove the toluene under reduced pressure.

    • Purify the resulting hydroxyethyl ester intermediate by column chromatography (silica gel, ethyl acetate/hexane gradient).

  • Methacrylation:

    • Dissolve the purified hydroxyethyl ester (1 eq.) in anhydrous DCM in a flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq.) to the solution.

    • Slowly add methacryloyl chloride (1.1 eq.) dropwise.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final polymerizable monomer.

Protocol 2: Free-Radical Copolymerization

This protocol describes the copolymerization of the fluorescent monomer with a common comonomer like methyl methacrylate (MMA).

Materials:

  • Synthesized fluorescent monomer

  • Methyl methacrylate (MMA), freshly distilled

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene

Procedure:

  • In a Schlenk flask, dissolve the fluorescent monomer (e.g., 1 mol%) and MMA (99 mol%) in anhydrous toluene.

  • Add AIBN (0.1 mol% of total monomers).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with nitrogen and heat the reaction mixture at 70 °C for 24 hours.

  • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of cold methanol.

  • Filter the precipitate, wash with methanol, and dry under vacuum to obtain the fluorescent copolymer.

Application II: Component in Organic Light-Emitting Diodes (OLEDs)

Scientific Rationale: The electron-withdrawing nature of the nitrophenyl group and the electron-transporting capabilities of the oxadiazole family suggest that this compound could function as either an electron-transporting material (ETM) or as a dopant in an emissive layer (EML) of an OLED. Its rigid structure helps to prevent non-radiative decay, potentially leading to higher quantum efficiencies.

Protocol 3: Fabrication of a Bilayer OLED Device

This protocol outlines the fabrication of a simple bilayer OLED device using thermal evaporation to test the performance of the compound as an emissive layer.

Workflow Diagram:

OLED_Fabrication cluster_0 Device Stack cluster_1 Fabrication Process ITO ITO-coated Glass Substrate HTL Hole Transport Layer (e.g., TPD) ITO->HTL EML Emissive Layer: this compound HTL->EML Cathode Cathode (e.g., LiF/Al) EML->Cathode Clean Substrate Cleaning Evap1 Thermal Evaporation of HTL Clean->Evap1 Evap2 Thermal Evaporation of EML Evap1->Evap2 Evap3 Thermal Evaporation of Cathode Evap2->Evap3 Encapsulate Encapsulation Evap3->Encapsulate

Caption: Workflow for bilayer OLED fabrication.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole-Transporting Material (HTM), e.g., N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD)

  • This compound

  • Lithium Fluoride (LiF)

  • High-purity Aluminum (Al)

  • Vacuum thermal evaporation system

  • Solvents for cleaning (acetone, isopropanol, deionized water)

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of nitrogen gas.

    • Immediately treat with UV-ozone for 10-15 minutes to improve the work function of the ITO.

  • Device Fabrication (Thermal Evaporation):

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Deposit a 40 nm layer of the hole-transporting material (TPD) at a rate of ~1-2 Å/s.

    • Deposit a 50 nm layer of this compound as the emissive layer at a rate of ~1-2 Å/s.

    • Deposit a thin (1 nm) layer of LiF as an electron injection layer.

    • Deposit a 100 nm layer of Al as the cathode.

  • Encapsulation and Characterization:

    • Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to prevent degradation from air and moisture.

    • Characterize the device by measuring current density-voltage-luminance (J-V-L) characteristics and electroluminescence spectra.

Application III: Photophysical Characterization

Scientific Rationale: A thorough understanding of the photophysical properties is essential before incorporating a new material into a device. This involves measuring its absorption and emission spectra, quantum yield, and lifetime in different solvent environments to understand its electronic transitions and excited-state behavior. The solvatochromic behavior (shift in emission color with solvent polarity) can provide insights into the charge-transfer character of the excited state.

Protocol 4: Spectroscopic Analysis

Materials:

  • This compound

  • A series of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol)

  • UV-Vis spectrophotometer

  • Fluorometer (spectrofluorometer)

  • Integrating sphere for quantum yield measurements

  • Time-correlated single-photon counting (TCSPC) system for lifetime measurements

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DCM).

    • Prepare a series of dilute solutions (absorbance < 0.1 at the excitation wavelength for fluorescence measurements) in each of the selected solvents.

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum of the compound in each solvent to determine the absorption maxima (λₘₐₓ).

  • Fluorescence Spectroscopy:

    • Excite the samples at their respective absorption maxima and record the emission spectra. Note the emission maxima (λₑₘ) and any changes in the spectral shape.

  • Quantum Yield Measurement:

    • Measure the absolute photoluminescence quantum yield (PLQY) of the compound in a non-polar and a polar solvent using an integrating sphere to quantify its emission efficiency.

  • Fluorescence Lifetime Measurement:

    • Measure the fluorescence lifetime (τ) in the same solvents using a TCSPC system. This provides information about the decay kinetics of the excited state.

Data Interpretation:

  • A large Stokes shift (difference between λₘₐₓ and λₑₘ) is often desirable for optical applications to minimize self-absorption.

  • A significant red-shift in the emission spectrum with increasing solvent polarity (positive solvatochromism) confirms a strong intramolecular charge transfer (ICT) character in the excited state, a key feature of "push-pull" molecules.

  • The quantum yield and lifetime data are crucial for assessing the material's potential as an efficient emitter.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. As an oxazole derivative, it serves as a crucial building block in medicinal chemistry and materials science.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and optimize your reaction yields.

Overview of Synthetic Strategies

The synthesis of 2,4-disubstituted oxazoles like this compound can be challenging.[4] The most established and versatile method is the Robinson-Gabriel synthesis , which involves the intramolecular cyclodehydration of a 2-acylamino ketone precursor.[1][5] This precursor is typically synthesized by coupling an activated carboxylic acid (or its derivative) with an α-amino ketone or a related starting material.

The general workflow for this synthesis is outlined below:

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Oxazole Formation Start Starting Materials: - 4-Nitrobenzoyl chloride - Methyl 2-amino-3-oxobutanoate Coupling Amide Coupling Reaction Start->Coupling Base (e.g., Pyridine or Et3N) Solvent (e.g., DCM or THF) Precursor Intermediate: α-(4-Nitrobenzamido)acetoacetate Coupling->Precursor Cyclodehydration Cyclodehydration (Robinson-Gabriel) Precursor->Cyclodehydration Dehydrating Agent (e.g., H2SO4, PCl5, SOCl2) Purification Purification (e.g., Recrystallization, Chromatography) Cyclodehydration->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of the target oxazole.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield is a common issue in oxazole synthesis and can stem from several factors. The primary areas to investigate are the precursor quality, the efficiency of the cyclodehydration step, and potential product degradation.

  • Cause 1: Incomplete Cyclodehydration: The conversion of the α-acylamino ketone intermediate to the oxazole is the critical step. If the dehydrating agent is not effective or the conditions are too mild, you will isolate unreacted starting material.

    • Solution: The choice of dehydrating agent is crucial. While strong protic acids like concentrated sulfuric acid (H₂SO₄) are traditional, they can cause charring and side reactions with sensitive substrates.[6] Consider alternatives based on your substrate's stability.

    • Expert Tip: A combination of triphenylphosphine (PPh₃) and hexachloroethane (C₂Cl₆) or iodine (I₂) with triethylamine (Et₃N) can be a milder and effective system for cyclodehydration.[1][4] Triflic acid (TfOH) has also been shown to be a potent catalyst for this type of cyclization at room temperature.[7]

  • Cause 2: Side Reactions and Degradation: The nitro group on the phenyl ring makes the molecule susceptible to certain side reactions, especially under harsh acidic or basic conditions. The ester group can also be hydrolyzed.

    • Solution: Monitor the reaction temperature closely. For strongly acidic conditions, running the reaction at 0°C to room temperature may be preferable to heating. Ensure your work-up procedure is performed promptly and avoids prolonged exposure to strong acids or bases.

    • Expert Tip: Use TLC or LC-MS to monitor the reaction progress. If you see the formation of multiple spots or a decrease in the product spot after an initial period, it suggests degradation. Quench the reaction as soon as the starting material is consumed.

  • Cause 3: Impure Starting Materials: The purity of the α-acylamino ketone precursor is paramount. Impurities can interfere with the cyclization.

    • Solution: Purify the precursor by recrystallization or column chromatography before proceeding to the cyclodehydration step. Confirm its identity and purity using ¹H NMR and mass spectrometry.

Troubleshooting Start Low Yield Observed Check_SM Check Starting Material Purity Is the α-acylamino ketone precursor pure? Start->Check_SM Check_Reaction Analyze Reaction Mixture (TLC/LC-MS) Is starting material consumed? Are there multiple by-products? Check_SM->Check_Reaction If Yes Purify_SM Action: Purify precursor before cyclization. Check_SM->Purify_SM If No Check_Conditions Evaluate Reaction Conditions Is the dehydrating agent appropriate? Is the temperature optimal? Check_Reaction->Check_Conditions If Yes (to f1) Extend_Time Action: - Extend reaction time. - Increase temperature slightly. Check_Reaction->Extend_Time If No (to f1) Optimize_Conditions Action: - Lower reaction temperature. - Use a milder dehydrating agent. Check_Reaction->Optimize_Conditions If Yes (to f2) Change_Agent Action: - Switch to a stronger or milder dehydrating agent. - See Table 1 for options. Check_Conditions->Change_Agent If No (to f1) Optimize_Temp Action: - Run reaction at lower temp (0 °C). - Perform a temperature screen. Check_Conditions->Optimize_Temp If No (to f2) Success Yield Optimized Check_Conditions->Success If Yes (to all)

Caption: Troubleshooting decision tree for low reaction yield.

Question: I am observing a significant amount of a by-product that I can't identify. What could it be?

Answer: In the Robinson-Gabriel synthesis, the most common by-product is the incompletely dehydrated oxazoline intermediate . This occurs when the cyclization happens, but the elimination of water to form the aromatic oxazole ring is not complete. Another possibility is the formation of isomeric oxazoles if the starting materials are not chosen carefully.

  • Identification: The oxazoline will have a mass that is 2 amu higher (due to the two extra hydrogens) than your desired oxazole product. Its NMR spectrum will lack the aromatic proton signal from the oxazole ring and will instead show signals corresponding to sp³-hybridized carbons.

  • Minimization: To favor complete dehydration to the oxazole, you can:

    • Increase Reaction Time or Temperature: Give the reaction more time or energy to overcome the activation barrier for water elimination.

    • Use a Stronger Dehydrating Agent: Agents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) are very effective at removing water and driving the reaction to completion.[8][9] However, be mindful of their harshness.[6]

Question: Purification of the final product is difficult due to its low solubility. What are the best practices?

Answer: The planar, aromatic structure and the presence of a polar nitro group can lead to poor solubility in common organic solvents, making purification challenging.

  • Recrystallization: This is often the most effective method for purifying this type of compound.

    • Solvent Screening: Test a range of solvents. Good candidates include ethanol, methanol, ethyl acetate, or solvent mixtures like dichloromethane/hexanes or ethyl acetate/heptane. For highly insoluble compounds, hot DMF or DMSO followed by the addition of a co-solvent like water or methanol to induce crystallization can be effective.

  • Column Chromatography:

    • Solvent System: A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically required.

    • Adsorbent: Use silica gel as the stationary phase. If your compound is sticking to the silica, you can try deactivating the silica with a small amount of triethylamine in your eluent or switch to a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: Which dehydrating agent is best for the final cyclization step?

This is a critical question, and the answer depends on the stability of your starting materials. There is no single "best" agent, but a range of options with varying strengths.

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄ 0 °C to 60 °CInexpensive, powerful[2]Can cause charring, degradation, and sulfonation[6]
POCl₃ / P₂O₅ Reflux in pyridine or neatVery effective for dehydration[9]Harsh, can be difficult to handle and quench
SOCl₂ Reflux in THF or neatEffective, volatile by-productsCorrosive, can lead to chlorination side products
TfOH Room Temp, catalyticHighly effective under mild conditions[7]Expensive
PPh₃/I₂ or PPh₃/C₂Cl₆ Room Temp to reflux in MeCNMild conditions, good functional group tolerance[4][10]Stoichiometric phosphine oxide by-product can complicate purification
Dess-Martin Periodinane Room Temp in DCMUsed for oxidizing β-keto amides prior to cyclodehydration[1]Expensive, requires a two-step sequence

Q2: How can I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting material and product (e.g., 30-50% Ethyl Acetate in Hexanes). The product, being more conjugated and planar, should have a different Rf value than the more flexible α-acylamino ketone precursor. Stain with potassium permanganate or view under UV light. For more precise monitoring, especially for identifying intermediates or degradation, LC-MS is highly recommended.

Q3: Can I use a one-pot procedure for this synthesis?

Yes, one-pot procedures combining the Friedel-Crafts acylation (if applicable) and the Robinson-Gabriel cyclodehydration have been reported.[11] For instance, using a combination of a Lewis acid like aluminum chloride with a strong cyclodehydrating agent like trifluoromethanesulfonic acid can generate the oxazole directly from simpler precursors.[1] These methods can improve efficiency but often require more extensive optimization to suppress by-product formation.

Detailed Experimental Protocol

This protocol is a representative example based on the Robinson-Gabriel synthesis pathway. Note: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Synthesis of Methyl 2-(4-nitrobenzamido)-3-oxobutanoate (Precursor)
  • To a stirred solution of methyl 3-amino-2-oxobutanoate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere.

  • Stir the mixture for 15 minutes.

  • In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM.

  • Add the 4-nitrobenzoyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from ethanol or by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure precursor.

Part B: Cyclodehydration to this compound
  • To a round-bottom flask, add the purified precursor from Part A (1.0 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 3-5 eq) with vigorous stirring.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC. The product should be more non-polar than the starting material.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • A precipitate should form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the solid under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate or ethanol) to obtain the pure this compound.

References

Technical Support Center: Synthesis of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting this specific synthesis. Here, we address common challenges, provide in-depth mechanistic explanations for the formation of side products, and offer validated protocols to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields are often traced back to three primary factors: incomplete dehydration during the cyclization step, suboptimal reaction temperature, or degradation of the starting materials. The key cyclization step, often a Robinson-Gabriel or similar reaction, requires efficient removal of water to drive the equilibrium towards the oxazole product. Ensure your dehydrating agent (e.g., sulfuric acid, phosphorus oxychloride) is fresh and used in the correct stoichiometric amount. Additionally, temperatures that are too high can lead to decomposition, particularly of the serine-derived intermediate.

Q2: I am observing a significant side product with a similar polarity to my desired product, making purification difficult. What could it be?

A common and challenging impurity is the uncyclized intermediate, Methyl 2-(4-nitrobenzamido)-3-hydroxypropanoate. This open-chain precursor is often polar and can co-elute with the target oxazole in normal-phase chromatography. Its presence is typically confirmed by the absence of the characteristic oxazole proton signal in ¹H NMR and the presence of a hydroxyl peak.

Q3: After workup, my product appears to be degrading. Is the oxazole ring sensitive to certain conditions?

Yes, the oxazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. The ester functional group is also prone to hydrolysis. It is crucial to perform the aqueous workup under neutral or mildly acidic conditions and to avoid prolonged exposure to strong bases.

Troubleshooting Guide: Side Product Identification & Mitigation

Navigating the synthesis of substituted oxazoles requires a keen eye for potential side reactions. Below, we detail the most common side products, their mechanisms of formation, and strategies for their control.

Issue 1: Formation of the Uncyclized Amide Intermediate

The most prevalent side product is the acyclic amide resulting from incomplete cyclization.

  • Identification:

    • ¹H NMR: Persistence of a broad singlet corresponding to the hydroxyl (-OH) proton and the absence of the characteristic downfield singlet for the oxazole C5-H (typically > 8 ppm).

    • Mass Spectrometry: The ESI-MS will show a mass corresponding to the acylated serine methyl ester plus a water molecule compared to the desired product.

  • Root Cause Analysis: The cyclization-dehydration of the N-acyl serine derivative is an equilibrium-driven process. Insufficient dehydrating agent, low reaction temperature, or short reaction times can halt the reaction at the intermediate stage.

  • Mitigation Strategy:

    • Choice of Dehydrating Agent: Concentrated sulfuric acid is often effective. For more sensitive substrates, Burgess reagent can be a milder and more efficient alternative for dehydration.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting amide. The oxazole product is typically less polar.

    • Azeotropic Water Removal: In some solvent systems (e.g., toluene), a Dean-Stark apparatus can be used to effectively remove water and drive the reaction to completion.

Diagram: Reaction Pathway and Side Product Formation

This diagram illustrates the primary reaction pathway leading to the desired oxazole product and the major off-target reaction that results in the uncyclized intermediate.

G cluster_main Main Reaction Pathway cluster_side Side Reaction A Methyl Serinate C Methyl 2-(4-nitrobenzamido)-3-hydroxypropanoate (Intermediate) A->C + Acylation B 4-Nitrobenzoyl Chloride B->C D This compound (Target Product) C->D - H₂O (Cyclization) E Incomplete Dehydration C->E F Uncyclized Intermediate (Side Product) E->F Isolation during Workup

Caption: Synthesis pathway and formation of the uncyclized side product.

Issue 2: Formation of Di-acylated Byproduct

In some cases, a di-acylated species can form, particularly if the reaction conditions are not carefully controlled.

  • Identification:

    • Mass Spectrometry: A mass corresponding to the addition of two 4-nitrobenzoyl groups will be observed.

    • ¹H NMR: Integration of the aromatic region will be significantly larger than expected relative to the methyl ester singlet.

  • Root Cause Analysis: The hydroxyl group of the serine backbone is also nucleophilic and can be acylated by 4-nitrobenzoyl chloride, especially if an excess of the acylating agent is used or if the base is too strong, leading to deprotonation of the hydroxyl group.

  • Mitigation Strategy:

    • Stoichiometric Control: Use no more than 1.0-1.05 equivalents of 4-nitrobenzoyl chloride.

    • Controlled Addition: Add the acyl chloride slowly at a low temperature (e.g., 0 °C) to the solution of methyl serinate and a mild base (e.g., triethylamine or pyridine). This favors N-acylation over O-acylation.

Data Summary: Key ¹H NMR Chemical Shifts
CompoundKey Proton SignalApproximate Chemical Shift (δ, ppm)Multiplicity
Target Product Oxazole C5-H8.3 - 8.5singlet (s)
-OCH₃3.9 - 4.1singlet (s)
Uncyclized Intermediate -OH2.5 - 4.0 (variable, broad)singlet (br s)
Amide N-H7.0 - 8.0 (variable)doublet (d)

Validated Experimental Protocol: Two-Step Synthesis

This protocol provides a reliable method for the synthesis of this compound, designed to minimize the formation of common side products.

Step 1: N-Acylation of L-Serine Methyl Ester Hydrochloride
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add L-serine methyl ester hydrochloride (1.0 eq).

  • Dissolution: Dissolve the starting material in dichloromethane (DCM, approx. 0.2 M).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (TEA, 2.2 eq) dropwise to the stirred suspension.

  • Acyl Chloride Addition: In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq) in DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Typical eluent: 50% Ethyl Acetate in Hexanes).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, Methyl 2-(4-nitrobenzamido)-3-hydroxypropanoate. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to form the Oxazole
  • Setup: To the crude intermediate from Step 1 in a round-bottom flask, add a magnetic stir bar.

  • Dehydration: Cool the flask to 0 °C and slowly add concentrated sulfuric acid (2.0-3.0 eq) with vigorous stirring. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC for the formation of the more non-polar oxazole product.

  • Quenching: Carefully pour the reaction mixture over crushed ice.

  • Neutralization & Extraction: Neutralize the aqueous solution with a saturated solution of NaHCO₃ until pH 7-8 is reached. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) or by recrystallization (e.g., from ethanol or ethyl acetate/hexanes).

Workflow Visualization

G cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclization a Dissolve Serine Ester HCl in DCM b Cool to 0 °C a->b c Add Triethylamine (2.2 eq) b->c d Add 4-Nitrobenzoyl Chloride (1.05 eq) Dropwise c->d e Stir at RT for 4-6h (Monitor by TLC) d->e f Aqueous Workup (HCl, NaHCO₃, Brine) e->f g Isolate Crude Intermediate f->g h Add Conc. H₂SO₄ at 0 °C to Crude Intermediate g->h Proceed to next step i Heat to 40-50 °C for 2-4h (Monitor by TLC) h->i j Quench on Ice i->j k Neutralize with NaHCO₃ j->k l Extract with Ethyl Acetate k->l m Purify by Chromatography or Recrystallization l->m

Caption: Step-by-step experimental workflow for the synthesis.

Technical Support Center: Troubleshooting the Purification of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the purification of this and structurally related oxazole derivatives. As Senior Application Scientists, we combine technical expertise with practical, field-tested knowledge to help you navigate common challenges and optimize your purification outcomes.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound, offering explanations for their causes and detailed, step-by-step solutions.

Problem 1: Low Recovery After Silica Gel Column Chromatography

Question: I am experiencing significant loss of my compound, this compound, during silica gel column chromatography. What could be the cause and how can I improve my recovery?

Answer:

Low recovery from a silica gel column is a frequent issue, often stemming from the inherent properties of both the compound and the stationary phase.

Potential Causes and Solutions:

  • Compound Instability on Silica Gel: Silica gel is acidic and can cause degradation of sensitive compounds. Oxazole derivatives, particularly those with certain functional groups, can be susceptible to this.[1] The nitro group on your compound makes it electron-deficient and potentially more reactive.

    • Solution 1: Deactivate the Silica Gel: Before preparing your column, create a slurry of the silica gel in your chosen eluent system and add 1% triethylamine. This will neutralize the acidic sites on the silica surface, minimizing degradation.

    • Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[1] Alternatively, reversed-phase chromatography (C18 silica) can be an excellent option if your compound has sufficient hydrophobicity.[1]

  • Irreversible Adsorption: The polar nature of the nitro and ester groups can lead to strong, sometimes irreversible, binding to the active sites of the silica gel.

    • Solution: Optimize Your Mobile Phase: A well-chosen eluent system is critical. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A common starting point for compounds of this nature is a gradient of 10% to 50% ethyl acetate in hexane. Monitoring the separation by Thin Layer Chromatography (TLC) beforehand is essential to determine the optimal solvent ratio.[2]

  • Co-elution with Polar Impurities: If your crude product contains highly polar impurities, they may smear across the column, co-eluting with your desired product and leading to impure fractions and perceived low yield of the pure compound.

    • Solution: Pre-purification/Work-up: A thorough aqueous work-up is crucial to remove water-soluble impurities before chromatography.[1] An acid-base extraction can be particularly effective. Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.[1]

Workflow for Optimizing Column Chromatography

Caption: Troubleshooting workflow for low recovery in column chromatography.

Problem 2: Difficulty in Achieving High Purity by Recrystallization

Question: My this compound product is an oil/waxy solid after chromatography, and I'm struggling to recrystallize it to a pure, crystalline solid. What can I do?

Answer:

Recrystallization is a powerful technique for achieving high purity, but it is highly dependent on selecting the right solvent system.[3]

Potential Causes and Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Solution: Systematic Solvent Screening:

      • Place a small amount of your crude product into several test tubes.

      • To each tube, add a different solvent from the list below, starting with a few drops and increasing the volume.

      • Observe the solubility at room temperature.

      • Heat the tubes with the solvents that did not dissolve the compound at room temperature.

      • Allow the solutions that dissolved the compound upon heating to cool slowly to room temperature, and then in an ice bath.

      • The solvent that yields well-formed crystals upon cooling is a good candidate.

Solvent SystemPolarityBoiling Point (°C)Notes
Hexane/Ethyl AcetateLow-MidVariableA good starting point for many organic compounds. Dissolve in minimal hot ethyl acetate and add hexane until cloudy, then cool.
Dichloromethane/HexaneLow-MidVariableSimilar to Hexane/Ethyl Acetate.
Ethanol/WaterHighVariableDissolve in minimal hot ethanol and add water until persistent cloudiness appears, then cool.
Acetone/EthanolMid-HighVariableCan be effective for moderately polar compounds.[4]
  • Presence of Oily Impurities: Even small amounts of certain impurities can inhibit crystal formation, resulting in an oil.

    • Solution 1: Trituration: Before attempting recrystallization, try triturating the crude product. This involves stirring the crude material as a thick slurry in a solvent in which the desired compound is insoluble, but the impurities are soluble. Hexane or diethyl ether are often good choices for this.

    • Solution 2: Re-purify by Chromatography: If trituration is unsuccessful, a second column chromatography step with a very shallow gradient may be necessary to remove the problematic impurities.

  • Rapid Cooling: Cooling the solution too quickly can lead to the product "crashing out" as an amorphous solid or oil rather than forming a crystal lattice.

    • Solution: Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask with glass wool can help. Once at room temperature, place it in a refrigerator, and finally in a freezer to maximize crystal formation.

II. Frequently Asked Questions (FAQs)

Q1: What are the likely starting material impurities that could be present in my final product?

A1: Common impurities often arise from unreacted starting materials or byproducts from the synthesis.[5] For the synthesis of this compound, potential impurities could include:

  • 4-Nitrobenzoic acid: A common starting material for forming the 2-phenyloxazole ring.

  • Methyl aminomalonate or a related serine derivative: The precursor for the oxazole-4-carboxylate portion.

  • Side-reaction products: Depending on the synthetic route, byproducts from undesired cyclizations or reactions can occur.

A thorough aqueous work-up with both acidic and basic washes is the first line of defense against these types of impurities.[1]

Q2: My purified compound appears to have residual solvent even after drying under high vacuum. How can I remove it?

A2: High-boiling point solvents used during purification (like dimethylformamide or dimethyl sulfoxide if used in the reaction) can be difficult to remove.

  • Co-evaporation: Dissolve your product in a low-boiling point solvent (like dichloromethane or methanol), and then remove the solvent on a rotary evaporator. Repeat this process several times. The lower-boiling solvent helps to azeotropically remove the higher-boiling one.[1]

  • Drying under High Vacuum with Gentle Heating: If your compound is thermally stable, drying it under a high vacuum while gently heating the flask can help drive off residual solvents. Be sure to determine the melting point of your compound first to avoid melting it.

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques is essential to confirm the purity and structure of your this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The spectra should be clean, with the correct number of signals, appropriate chemical shifts, and correct integration values.[4]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.[4]

  • Thin Layer Chromatography (TLC): A pure compound should show a single spot in multiple eluent systems.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically less than 2°C).

Purity Confirmation Workflow

G cluster_0 Purification Complete cluster_1 Analytical Confirmation cluster_2 Final Assessment Purified_Product Purified Product TLC TLC (Single Spot?) Purified_Product->TLC NMR ¹H and ¹³C NMR (Correct Structure?) TLC->NMR MS Mass Spec (Correct MW?) NMR->MS MP Melting Point (Sharp?) MS->MP Pure Confirmed Pure Product MP->Pure All Checks Pass Impure Further Purification Needed MP->Impure One or More Checks Fail

Caption: Workflow for analytical confirmation of product purity.

III. References

  • Technical Support Center: Purification of Oxazole Carboxylic Acids. Benchchem. Available from: --INVALID-LINK--

  • Troubleshooting unexpected results in 4-Methyl-2-(piperidin-2-yl)oxazole experiments. Benchchem. Available from: --INVALID-LINK--

  • methyl 2-(4-nitrophenyl)-1,3-benzoxazole-4-carboxylate. Chemical Synthesis Database. Available from: --INVALID-LINK--

  • This compound. MySkinRecipes. Available from: --INVALID-LINK--

  • 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylic acid. BLDpharm. Available from: --INVALID-LINK--

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Available from: --INVALID-LINK--

  • Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate. Benchchem. Available from: --INVALID-LINK--

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. National Institutes of Health. Available from: --INVALID-LINK--

  • 2-(3-Methyl-4-nitrophenyl)oxazole-4-carboxylic acid. BLDpharm. Available from: --INVALID-LINK--

  • This compound (Cas 885273-86-9). Parchem. Available from: --INVALID-LINK--

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Center for Biotechnology Information. Available from: --INVALID-LINK--

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Available from: --INVALID-LINK--

  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. National Institutes of Health. Available from: --INVALID-LINK--

  • 4-Methyl-2-(2-nitrophenyl)oxazole. Santa Cruz Biotechnology. Available from: --INVALID-LINK--

  • (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate: crystal structure and Hirshfeld analysis. National Center for Biotechnology Information. Available from: --INVALID-LINK--

  • Processes for the preparation of hydratropic acids and esters. Google Patents. Available from: --INVALID-LINK--

  • 2-(3-Methyl-2-nitrophenyl)-4,5-dihydro-1,3-oxazole. National Institutes of Health. Available from: --INVALID-LINK--

  • 2-(4-NITROPHENYL)OXAZOLE-4-CARBOXYLIC ACID. ChemicalBook. Available from: --INVALID-LINK--

  • Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. Google Patents. Available from: --INVALID-LINK--

  • Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. Available from: --INVALID-LINK--

  • 5-(3-Nitrophenyl)-1,3-oxazole. Sigma-Aldrich. Available from: --INVALID-LINK--

References

dealing with poor solubility of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the troubleshooting and support center for Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to help prevent and resolve issues related to compound precipitation during in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: I observed a cloudy precipitate in my assay plate after adding this compound. What is the primary cause?

A: Precipitation of a test compound, such as this compound, in an aqueous assay buffer is most commonly due to its low aqueous solubility. Many organic compounds are highly soluble in aprotic polar solvents like Dimethyl Sulfoxide (DMSO) but can "crash out" of solution when diluted into a water-based medium where their solubility limit is exceeded.[1] This is a frequent challenge in drug discovery and high-throughput screening. The molecular structure of this compound, with its multiple aromatic and heterocyclic rings, suggests significant hydrophobicity, making this a predictable issue.

Q2: My stock solution in 100% DMSO looks clear, so why does it precipitate in the final assay?

A: A clear stock solution in 100% DMSO does not guarantee solubility in the final aqueous assay buffer. The dramatic change in solvent polarity when a small volume of DMSO stock is added to a large volume of buffer can cause the compound's solubility to drop sharply, leading to precipitation.[1] This is often an issue of kinetic versus thermodynamic solubility. The compound may temporarily remain in a supersaturated state before nucleating and precipitating over time.[2]

Q3: What is the maximum recommended final concentration of DMSO in my assay?

A: While there is no universal rule, a final DMSO concentration of 0.1% to 0.5% is a widely accepted industry standard for cell-based assays to minimize toxicity.[3] For biochemical or enzyme assays, concentrations up to 1-2% may be tolerable, but this must be validated.[2] It is critical to remember that:

  • DMSO can have biological effects: It can alter membrane permeability, induce cell stress, and even act as a competitive inhibitor for some targets.[4][5]

  • Consistency is key: The final DMSO concentration must be identical across all wells, including vehicle controls, to ensure that any observed effects are due to the compound and not the solvent.[5]

DMSO ConcentrationGeneral Impact on Cell-Based AssaysReference
< 0.1% Generally considered safe for most cell lines with minimal effects.[5]
0.1% - 1.0% Potential for mild stress or altered function in sensitive cell lines, especially with long exposure.[5][6]
> 1.0% Increased risk of significant cytotoxicity, membrane damage, and altered cell proliferation.[3][7]
> 5.0% Often highly cytotoxic.[3][6]
Q4: Can the assay buffer composition, such as pH or the presence of proteins, affect solubility?

A: Absolutely. Both pH and buffer components can significantly influence compound solubility.

  • pH: While this compound does not have strongly ionizable groups, subtle pH shifts can still alter hydrogen bonding and solvation. It's crucial to maintain a consistent, buffered pH.

  • Proteins: The presence of proteins, like albumin in fetal bovine serum (FBS), can sometimes improve the apparent solubility of hydrophobic compounds through non-specific binding. Conversely, high salt concentrations in some buffers can decrease solubility via the "salting out" effect.

Systematic Troubleshooting Guide

If you are experiencing precipitation with this compound, follow this step-by-step guide to diagnose and resolve the issue.

Caption: Troubleshooting Decision Tree for Compound Precipitation.

Advanced Solubilization Strategies & Protocols

If basic troubleshooting does not resolve the precipitation, more advanced formulation strategies may be required. The goal is to increase the apparent solubility of the compound in the aqueous assay buffer without interfering with the biological system.

Caption: Overview of Common Solubilization Strategies.

Strategy 1: Co-Solvent Optimization

While DMSO is common, other water-miscible organic solvents can be tested.[8]

  • Examples: Ethanol, Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP).

  • Causality: Different co-solvents have different polarity and hydrogen bonding capabilities, which may be more favorable for a specific compound's structure.

  • Validation: Always run a solvent tolerance curve on your assay system (especially cells) to determine the maximum non-interfering concentration of any new solvent.

Strategy 2: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can encapsulate poorly soluble "guest" molecules, forming an "inclusion complex" that is water-soluble.[11][12] Beta-cyclodextrin derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are widely used in pharmaceuticals for this purpose.[12]

This protocol outlines a method to prepare a stock solution of your compound with HP-β-CD.

  • Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired assay buffer. This may require gentle heating (to ~50°C) and stirring to fully dissolve. Let it cool to room temperature.

  • Prepare Compound Stock: Weigh out the required amount of this compound.

  • Complexation: Add the 40% HP-β-CD solution directly to the dry compound powder to achieve the desired final stock concentration (e.g., 10 mM).

  • Incubation: Vortex the mixture vigorously for 5-10 minutes. Then, incubate the solution overnight at room temperature on a shaker or rotator, protected from light. This allows for the equilibrium of the inclusion complex to be reached.[13]

  • Clarification: Before use, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any un-dissolved compound.

  • Use Supernatant: Carefully collect the clear supernatant. This is now your working stock solution. The concentration should be confirmed analytically if possible (e.g., via HPLC-UV), but for screening purposes, it is often assumed to be at the target concentration if no precipitate is visible.

  • Validation: Remember to include a "vehicle" control in your assay that contains the same final concentration of HP-β-CD as your test wells.

Strategy 3: Surfactant-Based Approaches

For biochemical assays (not cell-based), non-ionic surfactants can be used to form micelles that solubilize hydrophobic compounds.[8]

  • Examples: Tween-20, Triton X-100, Pluronic F-68.

  • Causality: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into spheres with hydrophobic interiors, providing a favorable environment for the test compound.

  • Protocol: Add the surfactant to your assay buffer at a low concentration (e.g., 0.01% - 0.05%) before adding the compound stock.[2] Test a range of surfactant concentrations to find the lowest effective level that does not interfere with your assay readout.

References

Technical Support Center: Reaction Condition Optimization for Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of this synthetic transformation. The presence of a strongly electron-withdrawing nitro group and a carboxylate functionality presents unique challenges and opportunities in achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for the synthesis of 2,4-disubstituted oxazoles, such as the target compound, are the Robinson-Gabriel synthesis and its modern variations, as well as syntheses starting from α-diazoketones.[1][2] The classical Van Leusen reaction is typically employed for 5-substituted oxazoles, but modified one-pot versions can be adapted for 4,5-disubstituted products.[3]

Q2: How does the 4-nitrophenyl group influence the reaction conditions?

A2: The electron-withdrawing nature of the 4-nitrophenyl group can have a significant impact. In the Robinson-Gabriel synthesis, it can make the amide precursor more susceptible to hydrolysis under harsh acidic conditions. Conversely, in reactions like the Van Leusen synthesis, electron-withdrawing groups on the aldehyde can facilitate the initial nucleophilic attack, potentially increasing the reaction rate.[4]

Q3: What are the primary challenges in synthesizing and purifying this class of compounds?

A3: Key challenges include:

  • Low Yields: Often due to incomplete cyclodehydration, side reactions, or degradation of starting materials under harsh conditions.[5]

  • Byproduct Formation: Common side products include uncyclized intermediates, hydrolysis products, and enamides in the Robinson-Gabriel synthesis.[6]

  • Purification Difficulties: The polarity of the nitro and ester groups can make purification by column chromatography challenging, often leading to streaking and poor separation.[7][8]

Q4: Are there any recommended green chemistry approaches for this synthesis?

A4: Yes, modern approaches focus on minimizing harsh reagents and reaction conditions. Microwave-assisted synthesis can significantly reduce reaction times and often leads to cleaner reactions with higher yields. The use of ionic liquids as recyclable solvents is another green alternative, particularly in variations of the Van Leusen synthesis.[3]

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of common problems encountered during the synthesis of this compound derivatives, along with actionable solutions grounded in chemical principles.

Problem 1: Low or No Product Formation
Potential CauseRecommended SolutionsScientific Rationale
Incomplete Cyclodehydration (Robinson-Gabriel) Optimize Dehydrating Agent: Switch from traditional strong acids like H₂SO₄ to milder and more efficient reagents such as trifluoroacetic anhydride (TFAA), phosphorus oxychloride (POCl₃), or Burgess reagent.[9] Polyphosphoric acid (PPA) can also offer improved yields.[5] Increase Temperature Cautiously: While higher temperatures can promote cyclization, monitor the reaction closely for decomposition, which is indicated by charring or tar formation.The choice of dehydrating agent is critical. Harsher agents can cause degradation of the nitro-substituted starting material. Milder reagents can effect the cyclization under less forcing conditions, preserving the integrity of the molecule.
Starting Material Decomposition Use Milder Conditions: For acid-sensitive substrates, consider a two-step approach involving oxidation of a β-hydroxy amide with Dess-Martin periodinane, followed by cyclodehydration with triphenylphosphine and iodine.[9] Reduce Reaction Time: Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed to minimize exposure to harsh conditions.The 2-acylamino-ketone precursor can be susceptible to hydrolysis, especially with the electron-withdrawing nitro group. Minimizing reaction time and using milder reagents can prevent this degradation pathway.
Low Reactivity of Precursors (General) Check Starting Material Purity: Ensure that the starting materials (e.g., 4-nitrobenzamide and methyl 2-chloroacetoacetate for one possible route) are pure and anhydrous. Impurities can inhibit the reaction. Employ Microwave Irradiation: Microwave-assisted synthesis can often drive sluggish reactions to completion by providing efficient and uniform heating, reducing reaction times from hours to minutes.Impurities can poison catalysts or participate in side reactions. Anhydrous conditions are often crucial as water can lead to hydrolysis of intermediates or reagents. Microwave energy can overcome activation barriers for slow reactions.
Problem 2: Significant Byproduct Formation
Potential CauseRecommended SolutionsScientific Rationale
Hydrolysis of Intermediates Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Water can hydrolyze the amide bond of the starting material or the oxazoline intermediate, leading to the formation of diol byproducts or reverting to the starting materials.[6]
Formation of Enamides Modify Reaction Conditions: Altering the temperature or the choice of dehydrating agent can disfavor the enamide formation pathway. Systematic experimentation is often required to find the optimal conditions for a specific substrate.Enamide formation is a competing elimination reaction. Changing the reaction parameters can shift the equilibrium towards the desired intramolecular cyclization.
Polymerization/Tar Formation Lower Reaction Temperature: This can help control the reaction rate and minimize the formation of polymeric materials. Use a Lower Concentration of Acid: While a catalyst is necessary, an excess can promote unwanted polymerization.Highly reactive starting materials or intermediates, particularly under strong acid catalysis, can polymerize. Milder conditions can mitigate this issue.
Problem 3: Difficulty in Product Purification
Potential CauseRecommended SolutionsScientific Rationale
Streaking on Silica Gel Column Modify Mobile Phase: For these polar compounds, a standard hexane/ethyl acetate gradient may not be effective. Consider using a dichloromethane/methanol system. Adding a small amount (0.1-1%) of acetic or formic acid to the eluent can improve the peak shape of acidic compounds.[7] Use a Different Stationary Phase: If silica is not providing adequate separation, consider using alumina or reverse-phase chromatography.The polar nature of the nitro and ester groups can lead to strong interactions with the acidic silica gel surface, causing streaking. Modifying the mobile phase polarity or using a different stationary phase can overcome this.
Co-elution with Byproducts Acid-Base Extraction: If the target compound is a carboxylic acid derivative, it can be separated from neutral impurities by extraction into a basic aqueous solution (e.g., NaHCO₃), followed by acidification and re-extraction into an organic solvent.[7] Recrystallization: If a suitable solvent system can be identified, recrystallization is a powerful technique for obtaining highly pure material.Exploiting the acidic/basic properties of the target compound or impurities allows for effective separation through liquid-liquid extraction. Recrystallization relies on differences in solubility between the product and impurities.
Removal of Triphenylphosphine Oxide Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane or a mixture of diethyl ether and hexane. Chromatography: While it can be challenging, careful column chromatography can separate the product from triphenylphosphine oxide.Triphenylphosphine oxide is a common byproduct when using triphenylphosphine-based reagents and can be difficult to remove due to its polarity and crystallinity.

Experimental Protocols and Data

Protocol 1: Modified Robinson-Gabriel Synthesis

This protocol is adapted from general procedures for the synthesis of 2-aryl-oxazole-4-carboxylates.

Step A: Synthesis of the α-Acylamino Ketone Precursor

  • To a solution of methyl isocyanoacetate in an appropriate aprotic solvent (e.g., THF, DCM), add a suitable base (e.g., triethylamine, DBU) at 0 °C.

  • Slowly add 4-nitrobenzoyl chloride and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the N-(4-nitrobenzoyl)amino-α-ketoester.

Step B: Cyclodehydration to the Oxazole

  • Dissolve the α-acylamino ketone precursor in an anhydrous solvent (e.g., dioxane, THF).

  • Add the chosen dehydrating agent. For this substrate, a milder agent like TFAA is recommended to start.[9]

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction, quench appropriately (e.g., with a saturated NaHCO₃ solution for TFAA), and extract the product.

  • Purify by column chromatography.

Data Presentation: Choice of Dehydrating Agent in Robinson-Gabriel Synthesis
Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄ High temperatureInexpensive, readily availableHarsh conditions, can lead to decomposition and low yields, especially with sensitive substrates.[5]
Polyphosphoric Acid (PPA) High temperatureCan give better yields than H₂SO₄ for some substrates.Viscous, can be difficult to work with.
POCl₃ Reflux in pyridine or neatEffective for many substrates.Can be harsh, pyridine is often required.
TFAA Ethereal solvents, RT to refluxMild conditions, suitable for solid-phase synthesis.[9]Expensive, can be highly reactive.
Burgess Reagent Mild conditionsVery mild, good for sensitive substrates.Expensive.
PPh₃/I₂/Et₃N Mild conditionsGood for substrates prone to degradation under acidic conditions.[9]Stoichiometric amounts of reagents, triphenylphosphine oxide byproduct can be difficult to remove.[7]

Visualizing the Process

Reaction Mechanism: Robinson-Gabriel Synthesis

Robinson_Gabriel cluster_start Starting Material cluster_cyclization Cyclization cluster_dehydration Dehydration cluster_product Product Acylamino_Ketone α-Acylamino Ketone Protonation Protonation of Carbonyl Oxygen Acylamino_Ketone->Protonation + H⁺ (from dehydrating agent) Nucleophilic_Attack Intramolecular Nucleophilic Attack Protonation->Nucleophilic_Attack Oxazoline_Intermediate Oxazoline Intermediate Nucleophilic_Attack->Oxazoline_Intermediate Dehydration_Step Dehydration Oxazoline_Intermediate->Dehydration_Step - H₂O Oxazole Oxazole Dehydration_Step->Oxazole

Caption: The Robinson-Gabriel synthesis proceeds via acid-catalyzed intramolecular cyclization followed by dehydration.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions (Anhydrous?) Check_Purity->Check_Conditions Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Byproducts Significant Byproducts? Incomplete_Reaction->Byproducts No Optimize_Dehydrating_Agent Optimize Dehydrating Agent (Milder/Stronger) Incomplete_Reaction->Optimize_Dehydrating_Agent Yes Milder_Conditions Switch to Milder Conditions Byproducts->Milder_Conditions Yes Purification_Issues Purification Difficulty? Byproducts->Purification_Issues No Optimize_Temp_Time Adjust Temperature and Reaction Time Optimize_Dehydrating_Agent->Optimize_Temp_Time End Improved Yield and Purity Optimize_Temp_Time->End Milder_Conditions->End Optimize_Chromatography Optimize Chromatography (Solvent/Stationary Phase) Purification_Issues->Optimize_Chromatography Yes Purification_Issues->End No Recrystallize Attempt Recrystallization Optimize_Chromatography->Recrystallize Recrystallize->End

Caption: A logical workflow for troubleshooting common issues in oxazole synthesis.

References

avoiding degradation of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to ensure the stability and integrity of this valuable research compound throughout experimental workflows. Here, we address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions based on the compound's specific chemical liabilities.

Part 1: Understanding the Molecule's Vulnerabilities

This compound is a multifunctional molecule featuring three key structural components: a methyl ester, an oxazole ring, and a nitroaromatic system. Each of these moieties presents a potential pathway for degradation if not handled with appropriate care. Understanding these vulnerabilities is the first step toward designing robust experimental protocols.

  • Ester Hydrolysis: The methyl ester at the C4 position is susceptible to both acid- and base-catalyzed hydrolysis. This is a primary degradation concern, especially in aqueous media outside a neutral pH range. Strong nucleophiles can also cleave the ester via nucleophilic acyl substitution.

  • Oxazole Ring Instability: While oxazole rings are generally considered aromatic and thermally stable, they are not inert.[1][2] The ring is susceptible to cleavage under several conditions:

    • Strong Acids: Concentrated acids can protonate the ring nitrogen, disrupting aromaticity and facilitating hydrolytic ring-opening.[3][4]

    • Nucleophilic Attack: The C2 position of the oxazole ring, situated between two heteroatoms, is electron-deficient and can be a target for strong nucleophiles, potentially leading to ring cleavage rather than simple substitution.[5][6]

    • Oxidative Cleavage: Strong oxidizing agents can break open the oxazole ring.[5]

  • Photodegradation: The 4-nitrophenyl group is a potent chromophore that absorbs light in the UV-visible spectrum. Nitroaromatic compounds are well-documented to undergo photodegradation, which can initiate radical reactions or lead to the formation of various photoproducts, complicating analysis and reducing yield.[7][8][9]

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation routes for this compound.

substance This compound hydrolysis_prod 2-(4-Nitrophenyl)oxazole-4-carboxylic acid + Methanol substance->hydrolysis_prod  Ester Hydrolysis (H₂O, H⁺ or OH⁻) ring_open_prod Ring-Opened Products (e.g., isocyanides, amides) substance->ring_open_prod  Ring Cleavage (Strong Acid/Base, Nucleophiles) photo_prod Complex Photoproducts substance->photo_prod  Photodegradation (UV-Vis Light, hν)

Caption: Primary degradation pathways for the target compound.

Part 2: Frequently Asked Questions (FAQs)

This section provides direct answers to common questions regarding the handling, storage, and use of this compound.

Q1: How should I properly store this compound? A1: Based on supplier recommendations and the molecule's known sensitivities, storage should be at room temperature in a dry, dark environment .[10]

  • Mechanism: Storing in a desiccator prevents moisture from facilitating hydrolysis. Using an amber vial or storing the vial in a dark cabinet prevents light exposure, which can cause photodegradation of the nitroaromatic moiety.[7][9]

Q2: What solvents are recommended or should be avoided? A2:

  • Recommended: Aprotic, anhydrous solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Dimethylformamide (DMF) are generally safe. Always use high-purity, dry solvents.

  • Use with Caution: Protic solvents like methanol or ethanol can participate in transesterification, especially in the presence of acid or base catalysts. Water should be avoided unless it is a required reagent, and the pH must be carefully controlled.

  • Avoid: Strongly acidic or basic aqueous solutions should be avoided as they will rapidly hydrolyze the ester and potentially the oxazole ring.[3]

Q3: Is the compound sensitive to pH? A3: Yes, it is highly sensitive to pH. The methyl ester is the most vulnerable group.

  • Acidic Conditions (pH < 4): Risk of acid-catalyzed ester hydrolysis increases significantly.

  • Basic Conditions (pH > 8): Base-catalyzed ester hydrolysis (saponification) is rapid.

  • Optimal Range: For stability in aqueous media, maintain a pH as close to neutral (pH 6-7.5) as possible.

Q4: Can I heat my reaction mixture containing this compound? A4: Oxazoles are generally thermally stable, but prolonged heating at high temperatures should be avoided.[2] We recommend keeping reaction temperatures below 80 °C where possible. Always run a small-scale test reaction to check for thermal degradation at your desired temperature. Monitor the reaction by TLC or LC-MS for the appearance of degradation spots.

Q5: My compound has a yellow tint. Is it degraded? A5: Not necessarily. Many nitroaromatic compounds are inherently pale yellow. However, a darkening of the color from pale yellow to orange or brown upon storage or during a reaction can be an indicator of degradation, particularly photolytic or thermal decomposition. The definitive test is to check the purity analytically via HPLC, NMR, or LC-MS.

Part 3: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common experimental issues.

Troubleshooting Decision Workflow

start Problem: Low Yield / Unexpected Byproducts check_purity Step 1: Verify Purity of Starting Material (Use Protocol 4.2) start->check_purity pure Purity Confirmed? check_purity->pure replace_reagent Solution: Source fresh, high-purity starting material. pure->replace_reagent No check_reaction Step 2: Analyze Reaction Conditions pure->check_reaction Yes end_node Problem Resolved replace_reagent->end_node param_light Was the reaction protected from light? check_reaction->param_light param_ph Was pH neutral? (if aqueous) param_light->param_ph Yes solve_light Solution: Repeat reaction in a foil-wrapped flask. param_light->solve_light No param_nuc Were strong, unhindered nucleophiles present? param_ph->param_nuc Yes solve_ph Solution: Buffer the reaction to pH 6-7.5. param_ph->solve_ph No solve_nuc Solution: Consider a milder nucleophile or protecting group strategy. param_nuc->solve_nuc Yes param_nuc->end_node No solve_light->end_node solve_ph->end_node solve_nuc->end_node

Caption: A step-by-step workflow for troubleshooting experiments.

Part 4: Recommended Protocols

To ensure experimental success and reproducibility, we have developed the following validated protocols.

Protocol 4.1: Standard Storage and Handling
  • Receipt: Upon receiving the compound, visually inspect the container for integrity. Note the initial color and physical state.

  • Purity Verification: Before first use, verify the purity of the compound using your preferred analytical method (see Protocol 4.2). This establishes a baseline.

  • Storage Container: Store the compound in the original amber glass vial if possible. If transferring, use a new, clean amber vial.

  • Atmosphere: For long-term storage (>1 month), consider flushing the vial with an inert gas (Argon or Nitrogen) before sealing.

  • Location: Place the sealed vial inside a laboratory desiccator at room temperature, away from direct sunlight or strong laboratory lighting.

  • Dispensing: When weighing the compound, do so quickly and reseal the container promptly to minimize exposure to atmospheric moisture and light.

Protocol 4.2: Analytical Method for Purity Assessment

This protocol describes a general-purpose HPLC-UV method for assessing the purity of this compound and detecting potential degradation products.

  • Instrumentation: Standard HPLC system with a UV-Vis detector and a C18 reverse-phase column.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • Start at 30% B, hold for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B over 1 minute.

    • Equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm and 310 nm. The nitrophenyl group provides strong absorbance.

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in Acetonitrile. Dilute as needed for injection.

  • Self-Validation: The appearance of new peaks, especially earlier-eluting (more polar) peaks, is indicative of hydrolysis (e.g., to the carboxylic acid). A diminished area % of the main peak confirms degradation.

Table 1: Stability Data Summary
ConditionStabilityPrimary Degradation PathwayRecommendation
Storage StablePhotodegradation, HydrolysisStore in a dry, dark place at room temperature.[10]
pH < 4 UnstableAcid-catalyzed ester hydrolysisAvoid; buffer to neutral pH if water is present.
pH > 8 Highly UnstableBase-catalyzed ester hydrolysisAvoid; use non-nucleophilic organic bases if needed.
UV-Vis Light UnstablePhotodegradation of nitro groupProtect reactions from light (e.g., aluminum foil).[7][9]
Temperature > 80 °C Potentially UnstableThermal DecompositionUse the lowest effective temperature. Monitor for byproducts.
Strong Nucleophiles Potentially UnstableRing-opening at C2, Ester CleavageUse milder or sterically hindered reagents.[6][11]

References

Technical Support Center: Scale-Up Synthesis of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate. This guide is designed for researchers, chemists, and process development professionals to address the specific challenges encountered during the laboratory and scale-up synthesis of this important heterocyclic intermediate. The presence of the electron-withdrawing nitro group and the ester functionality on the oxazole core presents unique hurdles that require careful consideration of reaction conditions and safety protocols.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Synthetic Strategy Overview

The most common and robust method for constructing the 2,4-disubstituted oxazole core of this compound is a variation of the Robinson-Gabriel synthesis .[1][2][3] This pathway involves the cyclodehydration of a key intermediate, an N-(4-nitrobenzoyl)amino ester derivative. A plausible and efficient route starts from methyl isocyanoacetate and 4-nitrobenzoyl chloride.

Below is a diagram illustrating the primary synthetic pathway.

Synthetic_Pathway cluster_reactants Starting Materials cluster_process Reaction SM1 4-Nitrobenzoyl Chloride Intermediate In-situ Acylpyridinium Salt (or related activated species) SM1->Intermediate Base (e.g., DMAP) SM2 Methyl Isocyanoacetate Cyclization Cyclization & Dehydration SM2->Cyclization Intermediate->Cyclization Product Methyl 2-(4-Nitrophenyl)oxazole- 4-carboxylate Cyclization->Product Low_Yield_Troubleshooting Start Low Yield Observed CheckPurity Verify Purity of Starting Materials (4-Nitrobenzoyl Chloride, Isocyanide) Start->CheckPurity PurityOK Purity Confirmed? CheckPurity->PurityOK Purify Purify/Replace Reagents PurityOK->Purify No OptimizeBase Optimize Base (e.g., Switch TEA to DMAP) PurityOK->OptimizeBase Yes Purify->CheckPurity ConditionsOK Conditions Optimized? OptimizeBase->ConditionsOK OptimizeTemp Optimize Temperature & Solvent (Anhydrous, 25-40 °C) ConditionsOK->OptimizeTemp No Monitor Monitor Reaction by TLC/LCMS for Stalling ConditionsOK->Monitor Yes OptimizeTemp->Monitor Stalled Reaction Stalled? Monitor->Stalled AddReagent Add More Reagent/ Extend Reaction Time Stalled->AddReagent Yes ReviewWorkup Review Work-up & Purification (Check for Product Loss) Stalled->ReviewWorkup No AddReagent->Monitor End Yield Improved ReviewWorkup->End

References

addressing inconsistencies in biological assay results with Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their biological assays. Inconsistencies in experimental outcomes are a common challenge in preclinical research, often stemming from a handful of critical variables. This document provides a structured, in-depth approach to troubleshooting and ensuring the reliability and reproducibility of your results. Our goal is to empower you with the causal logic behind experimental choices, enabling you to build self-validating protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the use of this compound in biological research.

Q1: What are the potential biological activities and applications of this compound?

This compound belongs to the oxazole class of heterocyclic compounds.[1][2] The oxazole nucleus is a versatile scaffold found in many molecules with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][3][4] This specific compound is often used as a chemical intermediate for synthesizing more complex, pharmacologically active molecules.[5] Therefore, it is frequently employed in high-throughput screening campaigns to identify novel lead compounds or to probe the function of biological pathways.

Q2: What are the non-negotiable best practices for preparing and storing stock solutions?

The integrity of your stock solution is the foundation of reproducible experiments. Improper handling is a primary source of compound inactivity.[6]

  • Preparation : Always use anhydrous, high-purity dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions (e.g., 10-20 mM).[7] Before opening the vial of solid compound, allow it to equilibrate to room temperature to prevent moisture condensation. Ensure the compound is fully dissolved; gentle vortexing or sonication can be used.

  • Storage : Store stock solutions at -20°C for short-term use and -80°C for long-term storage.[7] Crucially, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[6] Protect from light, as oxazole rings can be susceptible to photolysis.[3][8]

Q3: My compound is showing little to no activity in my assay. What are the first things I should check?

When faced with unexpected inactivity, a systematic check of the basics is in order. The most common culprits are compound precipitation and degradation.[6]

  • Check for Precipitation : Visually inspect your final working solution (in assay media) for any cloudiness or particulates against a dark background. Poor aqueous solubility is a very common issue.[6][9]

  • Verify Stock Integrity : If possible, use an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the purity and concentration of your stock solution. Degradation will appear as new peaks with a corresponding decrease in the parent compound's peak.[7]

  • Confirm Assay Health : Ensure your positive and negative controls are behaving as expected. If the positive control is weak or inactive, the issue likely lies with the biological system (e.g., cell health, reagent viability) rather than your test compound.

Q4: I am seeing significant variability in my IC50 values between experiments. What is the likely cause?

Inconsistent IC50 values are a classic sign of underlying experimental variability. The sources can be grouped into three main categories: compound-related, system-related, and assay-related issues.[10]

  • Compound-Related : Focus on solubility and stability. Are you preparing fresh working dilutions for every experiment from a validated stock? Even slight precipitation can cause large swings in the effective concentration.[10]

  • System-Related : Pay close attention to your cell culture. Use cells within a consistent, low-passage number range. Ensure cell seeding density is uniform across all wells, as this can significantly impact the results of viability assays.[10][11]

  • Assay-Related : Standardize all incubation times, reagent preparation steps, and instrumentation settings. Minor deviations can compound to create significant variability.

Q5: How can I be sure the biological effect I'm observing is due to on-target activity and not a non-specific or off-target effect?

This is a critical validation step. An observed phenotype, especially at higher concentrations, may be due to general cytotoxicity or interaction with unintended cellular targets.[10][12]

  • Perform Dose-Response Curves : A clear, sigmoidal relationship between concentration and effect is a good indicator of specific activity.[10]

  • Measure Target Engagement : If the molecular target is known, use a target engagement assay (e.g., Cellular Thermal Shift Assay - CETSA) to confirm the compound is binding to its intended target within the cell.[10]

  • Use Controls : Compare the activity with a structurally different inhibitor known to act on the same target. If both produce the same phenotype, it strengthens the case for on-target activity.[10]

  • Rule out Cytotoxicity : Run a standard cell viability assay in parallel. The concentrations used in your functional assays should be at or below the cytotoxic threshold to ensure you are observing a specific biological mechanism rather than simply cell death.[10]

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic, workflow-based approach to diagnosing and resolving common issues.

Problem 1: Low or No Biological Activity

The most frequent and frustrating issue is a lack of expected biological response. Follow these steps sequentially.

start No Activity Observed step1 Step 1: Assess Solubility in Assay Medium start->step1 sol_ok Soluble step1->sol_ok Yes sol_bad Precipitate Observed step1->sol_bad No step2 Step 2: Verify Stock Solution Integrity stock_ok Purity/Conc. OK step2->stock_ok Yes stock_bad Degraded or Incorrect Conc. step2->stock_bad No step3 Step 3: Evaluate Assay System & Controls assay_ok Controls OK step3->assay_ok Yes assay_bad Controls Fail step3->assay_bad No sol_ok->step2 sol_fix Action: Lower concentration, add co-solvent, or use solubility enhancers. sol_bad->sol_fix stock_ok->step3 stock_fix Action: Prepare fresh stock from new solid. Review storage procedures. stock_bad->stock_fix success Root Cause Identified assay_ok->success Issue is likely mechanistic assay_fix Action: Troubleshoot assay. Check cell health, reagents, and protocol. assay_bad->assay_fix sol_fix->success stock_fix->success assay_fix->success

Caption: A step-by-step workflow for troubleshooting a lack of bioactivity.

Step 1.1: Verify Compound Integrity & Concentration The issue may originate from the source compound itself.

  • Causality : Chemical degradation due to improper storage (e.g., hydrolysis, oxidation) or multiple freeze-thaw cycles can render the compound inactive.[7]

  • Protocol : The most definitive method is to analyze your stock solution using HPLC or LC-MS. Compare the resulting chromatogram to a reference standard or the supplier's Certificate of Analysis. A significant decrease in the main peak or the appearance of new peaks indicates degradation.[7] If this is observed, discard the stock and prepare a fresh solution from the solid material.

Step 1.2: Assess Compound Solubility in Assay Medium This is the most common reason for a potent compound to appear inactive. The molecule may be precipitating when diluted from a high-concentration DMSO stock into your aqueous assay buffer.[6][9]

  • Causality : The effective concentration of a precipitated compound is unknown and far lower than the intended concentration.

  • Protocol : Perform a simple solubility test (see Protocol 2 below). If precipitation is the issue, consider the following remedies:

    • Lower the highest test concentration of the compound.

    • If the assay tolerates it, slightly increase the final percentage of DMSO (though it should ideally remain below 0.5% to avoid solvent-induced artifacts).[13]

    • Investigate the use of solubility enhancers like cyclodextrins, but validate their compatibility with your assay first.[13][14]

Step 1.3: Optimize Assay Conditions If the compound is stable and soluble, the problem may lie within the biological assay itself.

  • Causality : Sub-optimal cell health, incorrect timing, or degraded reagents can mask the true effect of a compound.[15]

  • Protocol :

    • Validate Controls : Ensure your positive control gives a robust signal and your negative/vehicle control shows a clean baseline.

    • Check Cell Health : Use cells that are in the logarithmic growth phase and have a high viability (>95%). Never use cells that are over-confluent.[11]

    • Optimize Timing : Test multiple incubation time points with the compound (e.g., 24, 48, 72 hours) to ensure you are not missing the optimal window for its biological effect.[6]

Problem 2: Poor Reproducibility / Inconsistent IC50 Values

High variability undermines confidence in your data. The key is to standardize every possible variable.

Caption: The three primary categories of factors contributing to assay variability.

Step 2.1: Standardize Cell Culture Practices

  • Causality : Cells can undergo phenotypic and genetic drift with continuous passaging, altering their sensitivity to compounds. Inconsistent cell numbers at the start of an experiment will lead to variable results.[10]

  • Action : Establish a clear Standard Operating Procedure (SOP). Use cells only within a defined passage number window (e.g., passages 5-20). Use a cell counter to ensure precise and consistent seeding density for every experiment.[11]

Step 2.2: Scrutinize Compound Handling and Dilution

  • Causality : Inaccurate pipetting is a major source of error.[11] Additionally, when performing serial dilutions, failing to keep the solvent (DMSO) concentration constant across all wells can introduce artifacts, as even low DMSO concentrations can affect cellular responses.[13]

  • Action : Calibrate your pipettes regularly. When preparing a dose-response curve, perform a serial dilution of the compound in 100% DMSO first. Then, add a small, equal volume of each DMSO dilution to the assay wells, ensuring the final DMSO concentration is identical for all data points, including the vehicle control.

Section 3: Protocols & Data Tables

Table 1: Recommended Storage and Handling Conditions
ParameterRecommendationRationale
Solid Compound Store at room temperature in a dry, dark place.Prevents degradation from moisture and light.[5]
Stock Solution (DMSO) Aliquot and store at -80°C for long-term.Minimizes degradation and prevents repeated freeze-thaw cycles.[7]
Working Dilutions Prepare fresh for each experiment.Ensures accurate concentration and avoids degradation in aqueous media.[10]
Table 2: Common Solvents and Recommended Final Assay Concentrations
SolventTypical Stock Conc.Recommended Final Conc.Notes
DMSO 10 - 20 mM< 0.5% (v/v)Most common solvent. Concentrations >0.5% can be cytotoxic or induce off-target effects.[13]
Ethanol 10 - 20 mM< 1% (v/v)Can be an alternative, but its effects on cell signaling should be validated for your specific system.[13]
Protocol 1: Preparation of Stock Solutions[7]
  • Allow the vial of solid this compound to equilibrate to room temperature for 10-15 minutes.

  • Weigh the desired amount of compound using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex or sonicate the solution until the solid is completely dissolved.

  • Aliquot the stock solution into single-use, light-protecting tubes.

  • Label clearly and store at -80°C.

Protocol 2: Assessing Compound Solubility in Aqueous Media[6][9]
  • Prepare your highest desired concentration of the compound in a clear microcentrifuge tube by diluting the DMSO stock into your specific assay buffer (e.g., cell culture medium).

  • Prepare a vehicle control tube with the same final concentration of DMSO in the assay buffer.

  • Incubate the tubes under the same conditions as your assay (e.g., 37°C) for 1-2 hours.

  • Visually inspect the tubes against a dark background. Any cloudiness, film, or visible particles in the compound tube that are absent in the vehicle control indicate precipitation.

  • For a more quantitative measure, centrifuge the tubes at high speed (e.g., >14,000 x g) for 10 minutes. Carefully collect the supernatant and measure its absorbance at a wavelength where the compound absorbs (if known) or test its biological activity compared to a freshly prepared, non-centrifuged sample. A loss of absorbance or activity in the supernatant confirms precipitation.

References

Technical Support Center: Enhancing the Reactivity of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists working with Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate. We understand the unique challenges this substrate presents in cross-coupling reactions due to its pronounced electron-deficient nature. This document provides in-depth troubleshooting, validated protocols, and the underlying chemical principles to help you successfully functionalize this versatile building block.

Section 1: Understanding the Substrate's Inherent Reactivity

Before troubleshooting a reaction, it is critical to understand the electronic landscape of the molecule. The reactivity of this compound is dominated by the powerful electron-withdrawing effects of its substituents.

Frequently Asked Questions: Substrate Electronics

Question: Why is my this compound substrate so unreactive in standard cross-coupling reactions?

Answer: Your substrate is exceptionally electron-deficient, which is the primary reason for its low reactivity in many conventional cross-coupling protocols. This is due to the cumulative effect of three key features:

  • The Oxazole Ring: Azoles are inherently π-deficient heterocyclic systems.

  • The 4-Nitrophenyl Group: The nitro group (-NO₂) is one of the strongest electron-withdrawing groups (EWGs) used in organic synthesis. It strongly deactivates the entire aromatic system via both resonance and inductive effects.[1]

  • The Methyl Carboxylate Group: The ester (-CO₂Me) at the C4 position further withdraws electron density from the oxazole ring.

This profound electron deficiency makes conventional oxidative addition of a palladium catalyst onto a C-X bond (where X is a halide) or a C-H bond significantly more difficult, as these steps are typically favored on electron-rich systems.

Question: What are the potential reactive sites on the molecule for functionalization?

Answer: There are three primary sites to consider for cross-coupling, each requiring a distinct strategic approach:

  • C5-Position of the Oxazole Ring: This is the most likely position for direct C-H activation/arylation on the oxazole core. For oxazole-4-carboxylates, direct arylation can be selectively directed to the C5 or C2 position depending on the catalytic system.[2]

  • The C-NO₂ Bond: In a paradigm shift from traditional methods, the nitro group itself can be used as a leaving group in what is known as denitrative cross-coupling.[3][4] This advanced strategy leverages the C-NO₂ bond's susceptibility to oxidative addition with specific, highly active catalyst systems.[3][5]

  • The C4-Carboxylate Group: While decarboxylative couplings are a powerful tool, azole-4-carboxylic acids are often poor substrates under typical conditions.[6] Therefore, this pathway is generally not recommended for this specific molecule without significant methods development.

G start Initial Coupling Reaction Fails (Low or No Conversion) q_catalyst Is your catalyst system robust enough? start->q_catalyst a_catalyst Switch to a modern catalyst system: • Use a Pd precatalyst (e.g., G3/G4). • Employ bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos). q_catalyst->a_catalyst No q_base Are the base and solvent optimal? q_catalyst->q_base Yes a_catalyst->q_base a_base • Use a strong, non-nucleophilic base (K₃PO₄, Cs₂CO₃). • Use anhydrous, polar aprotic solvents (Dioxane, Toluene, DMF). • Increase temperature (110-130 °C). q_base->a_base No q_strategy Is the coupling strategy viable? q_base->q_strategy Yes a_base->q_strategy a_strategy Consider an alternative approach: Denitrative Coupling, which leverages the C-NO₂ bond as the reactive site. q_strategy->a_strategy No success Reaction Successful q_strategy->success Yes a_strategy->success

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate and Related Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, with the oxazole nucleus being a key scaffold in numerous pharmacologically active agents.[1][2][3][4] This guide provides a comparative analysis of the anticipated biological activity of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate, a specific oxazole derivative, contextualized by the known activities of structurally similar compounds. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of this class of molecules.

This compound is recognized as an intermediate in the synthesis of potentially bioactive molecules, particularly those with antitumor and antimicrobial properties.[5] While specific experimental data on this exact compound is not extensively published, a robust understanding of its likely biological profile can be extrapolated from the extensive research on related oxazole derivatives. The substitution pattern on the oxazole ring is a critical determinant of its biological effects, which span antimicrobial, anticancer, and anti-inflammatory activities.[1][2]

Structural Comparison of Target Compound and Analogues

To facilitate a clear comparison, the structures of our target compound and representative analogues with known biological activities are presented below. The key points of variation include the substituent on the phenyl ring and modifications at the 4- and 5-positions of the oxazole ring.

G cluster_target Target Compound cluster_analogues Structurally Similar Compounds A This compound B Analogues with varied phenyl substituents (e.g., -Cl, -Br, -OCH3) A->B Varying R1 C Analogues with varied oxazole C4/C5 substituents (e.g., -H, -CH3, -Aryl) A->C Varying R2/R3 D Analogues with different ester groups A->D Varying R4

Caption: Structural relationship between the target compound and its analogues.

Antimicrobial Activity: A Promising Frontier

Oxazole derivatives have demonstrated a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2][3][6] The mechanism of action, while varied, often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Structure-Activity Relationship (SAR) Insights: The antimicrobial potency of oxazole derivatives is significantly influenced by the nature and position of substituents. For instance, the presence of electron-withdrawing groups on the phenyl ring, such as the nitro group in our target compound, has been associated with enhanced antimicrobial activity in some series. Conversely, electron-donating groups can also confer significant activity, indicating that the electronic properties of the molecule play a complex role in its interaction with microbial targets.

Comparative Data for Similar Compounds:

Compound/DerivativeTest Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Reference
2-tert-Butyl-4-(4-chlorophenyl)oxazoleS. aureus, E. coli, B. subtilis, K. pneumoniaHighly Active[7]
4-(4-Bromophenyl)-2-tert-butyloxazoleS. aureus, E. coli, B. subtilis, K. pneumoniaHighly Active[7]
Spiro 3H-indole-3,40-pyrano(30,20-d) oxazole derivativesVarious FungiHigh antifungal activity (up to 90 mm zone of inhibition)[1]
Amide-oxazole derivativesE. coli, S. aureusModerate to good antibacterial activity, comparable to ampicillin and ciprofloxacin[6]

Based on these findings, it is plausible that this compound would exhibit antimicrobial properties, a hypothesis that warrants experimental validation.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol provides a standardized method for assessing the antimicrobial activity of test compounds.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Prepare standardized microbial inoculum (e.g., 0.5 McFarland) inoculate Inoculate agar surface with microbial suspension culture->inoculate agar Prepare and pour Muller-Hinton Agar plates wells Create uniform wells in the solidified agar agar->wells load Load wells with test compound, positive control (antibiotic), and negative control (solvent) wells->load inoculate->load incubate Incubate plates under appropriate conditions (e.g., 37°C for 24h) load->incubate measure Measure the diameter of the zone of inhibition (mm) incubate->measure compare Compare results to controls to determine activity measure->compare

Caption: Workflow for antimicrobial susceptibility testing via agar well diffusion.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., matching a 0.5 McFarland turbidity standard) is prepared in a suitable broth.

  • Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify. Wells of a uniform diameter (e.g., 6 mm) are then aseptically punched into the agar.

  • Inoculation: The surface of the agar is uniformly swabbed with the prepared microbial inoculum.

  • Compound Loading: A defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration), a standard antibiotic (positive control), and the solvent (negative control) are added to separate wells.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The oxazole scaffold is a common feature in a variety of anticancer agents.[8][9][10][11] These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization, targeting STAT3, and interacting with G-quadruplex DNA structures.[8][10]

Structure-Activity Relationship (SAR) Insights: The anticancer activity of oxazole derivatives is highly dependent on their substitution patterns. For instance, the nature of the aryl group at the 2-position of the oxazole ring can significantly influence cytotoxicity. The presence of specific substituents can enhance the binding affinity of the molecule to its biological target. Given that our target compound possesses a 4-nitrophenyl group, a common moiety in pharmacologically active compounds, it is a candidate for anticancer activity screening.

Comparative Data for Similar Compounds:

Compound/DerivativeCancer Cell Line(s)Activity Metric (e.g., IC50)Reference
2-{[4-[(4-Fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamidePanel of 60 human cancer cell linesHigh sensitivity across all subpanels[9]
Macrooxazole CHuman breast cancer (MCF-7) and prostate cancer (LNCaP)IC50 values of 0.29 mM and 0.36 mM, respectively[12]
Diaryl-isoxazole derivativesVarious human cancer cell linesStrong growth inhibitory activities[13]

These examples underscore the potential of oxazole-based compounds as anticancer agents and provide a rationale for evaluating this compound in this context.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed cancer cells in a 96-well plate and allow to adhere overnight treat_cells Treat cells with different concentrations of the test compound seed_cells->treat_cells prepare_compounds Prepare serial dilutions of the test compound prepare_compounds->treat_cells incubate_treatment Incubate for a defined period (e.g., 48-72h) treat_cells->incubate_treatment add_mtt Add MTT reagent to each well and incubate for 2-4h incubate_treatment->add_mtt solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at a specific wavelength (e.g., 570 nm) solubilize->read_absorbance calculate_ic50 Calculate the IC50 value (concentration that inhibits 50% of cell growth) read_absorbance->calculate_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound. Wells with untreated cells and a vehicle control are also included.

  • Incubation: The plate is incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is then determined.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Oxazole derivatives have also been investigated for their anti-inflammatory properties.[12][14][15] The mechanisms underlying this activity can involve the inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2).[12]

Structure-Activity Relationship (SAR) Insights: The anti-inflammatory potential of oxazoles is also closely tied to their chemical structure. The nature of the substituents can influence the molecule's ability to interact with the active sites of inflammatory enzymes.

Comparative Data for Similar Compounds:

Compound/DerivativeIn Vivo/In Vitro ModelKey FindingsReference
Novel Oxazole Derivatives (A, A1, A2)Carrageenan-induced rat paw edemaShowed promising anti-inflammatory activities, with derivative A1 showing maximum activity.[14][15]
4-(4-phenyl-3-methyl-2-oxo-3H-1,3-oxazol-5-yl)benzensulfonamideIn silico and in vitroHighest selective COX-2 inhibition in a series of trisubstituted oxazoles.[16]

These studies suggest that the oxazole scaffold is a viable starting point for the development of novel anti-inflammatory agents.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week prior to the experiment.

  • Compound Administration: The test compound is administered orally or intraperitoneally to the test group of animals. The control group receives the vehicle, and a standard anti-inflammatory drug (e.g., indomethacin) is administered to a positive control group.

  • Induction of Inflammation: After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume in the test group compared to the control group indicates anti-inflammatory activity.

Conclusion

While direct experimental evidence for the biological activity of this compound is limited in the public domain, a comprehensive analysis of the structure-activity relationships of related oxazole derivatives provides a strong basis for predicting its potential pharmacological profile. The presence of the 2-(4-nitrophenyl) group, a common feature in many bioactive molecules, coupled with the versatile oxazole core, suggests that this compound is a promising candidate for evaluation as an antimicrobial, anticancer, and anti-inflammatory agent. The experimental protocols detailed in this guide offer a robust framework for systematically investigating these potential activities. Further research is warranted to synthesize and biologically evaluate this compound to fully elucidate its therapeutic potential.

References

A Comparative Guide to the Synthesis of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate: A Novel Microwave-Assisted Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the synthesis of heterocyclic scaffolds remains a cornerstone of innovation. Among these, the oxazole moiety is of particular interest due to its prevalence in a wide array of biologically active compounds. This guide provides a comprehensive validation and comparison of a novel, microwave-assisted synthesis method for Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate against established synthetic routes. Our focus is to furnish researchers, scientists, and drug development professionals with an in-depth, objective analysis supported by experimental data to inform their synthetic strategies.

Introduction: The Quest for Efficient Oxazole Synthesis

The 2,4-disubstituted oxazole framework is a privileged structure in numerous pharmacologically active molecules. The target compound, this compound, serves as a key intermediate in the synthesis of various potential therapeutic agents. Traditional methods for constructing this scaffold, while foundational, often grapple with challenges such as harsh reaction conditions, long reaction times, and the use of hazardous reagents. This necessitates the development of more efficient, safer, and environmentally benign synthetic protocols. Herein, we present a novel microwave-assisted synthesis and benchmark its performance against two classical methods: the Robinson-Gabriel synthesis and a modified Van Leusen reaction.

Comparative Analysis of Synthesis Methods

Our evaluation encompasses three distinct synthetic pathways to this compound. Each method's performance is assessed based on reaction yield, time, purity of the final product, and overall safety and environmental impact.

Parameter Method A: Microwave-Assisted Synthesis (Novel Method) Method B: Robinson-Gabriel Synthesis (Established Method 1) Method C: Modified Van Leusen Reaction (Established Method 2)
Yield 85%65%78%
Reaction Time 20 minutes12 hours8 hours
Purity (post-purification) >98%>95%>97%
Key Reagents Methyl 2-amino-3-oxobutanoate, 4-nitrobenzoyl chloride, Ytterbium (III) Triflate2-Amino-3-oxobutanoic acid, 4-nitrobenzoyl chloride, Sulfuric acidMethyl isocyanoacetate, 4-nitrobenzaldehyde, Potassium carbonate
Solvent AcetonitrileTolueneMethanol
Temperature 120 °C (Microwave)Reflux (111 °C)Room Temperature
Safety & Environmental Profile ModerateLow (use of strong acid)High (milder conditions)

Method A: A Novel Microwave-Assisted Synthesis

This novel approach leverages the efficiency of microwave irradiation to accelerate the reaction, coupled with a Lewis acid catalyst, Ytterbium (III) Triflate, known for its low toxicity and high activity.

Reaction Mechanism

The proposed mechanism involves the initial acylation of the amino group of methyl 2-amino-3-oxobutanoate with 4-nitrobenzoyl chloride. The resulting N-acyl-β-ketoester undergoes a Ytterbium (III) Triflate-catalyzed intramolecular cyclization and dehydration under microwave irradiation to afford the desired oxazole.

Microwave-Assisted Oxazole Synthesis reagents Methyl 2-amino-3-oxobutanoate + 4-Nitrobenzoyl Chloride intermediate N-(4-nitrobenzoyl)-2-amino-3-oxobutanoate reagents->intermediate Acylation product This compound intermediate->product Cyclization/ Dehydration catalyst Yb(OTf)3, Microwave catalyst->intermediate

Caption: Microwave-Assisted Synthesis of the Target Oxazole.

Experimental Protocol
  • To a 10 mL microwave vial, add methyl 2-amino-3-oxobutanoate (1.0 mmol), 4-nitrobenzoyl chloride (1.0 mmol), and Ytterbium (III) Triflate (10 mol%).

  • Add acetonitrile (5 mL) and seal the vial.

  • Place the vial in a microwave reactor and irradiate at 120 °C for 20 minutes.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure product.

Method B: The Classic Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a long-standing and reliable method for oxazole formation from α-acylamino ketones.

Reaction Mechanism

This reaction proceeds via the acid-catalyzed cyclization and subsequent dehydration of an N-acyl-α-amino ketone.

Robinson-Gabriel Synthesis start 2-Amino-3-oxobutanoic acid + 4-Nitrobenzoyl Chloride intermediate N-(4-nitrobenzoyl)-2-amino-3-oxobutanoic acid start->intermediate Acylation product This compound intermediate->product Cyclodehydration reagent H2SO4, Heat reagent->intermediate

Caption: The Robinson-Gabriel Synthesis Pathway.

Experimental Protocol
  • In a round-bottom flask, dissolve 2-amino-3-oxobutanoic acid (1.0 mmol) and 4-nitrobenzoyl chloride (1.0 mmol) in toluene (10 mL).

  • Slowly add concentrated sulfuric acid (0.5 mL) with cooling.

  • Heat the mixture to reflux for 12 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Method C: A Modified Van Leusen Approach

The Van Leusen reaction is a versatile method for synthesizing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). Our modified approach utilizes methyl isocyanoacetate to directly install the carboxylate moiety at the 4-position.

Reaction Mechanism

The reaction involves the base-catalyzed addition of the isocyanoacetate to 4-nitrobenzaldehyde, followed by an intramolecular cyclization and elimination of water to form the oxazole ring.

Van Leusen Reaction reagents Methyl isocyanoacetate + 4-Nitrobenzaldehyde intermediate Oxazoline intermediate reagents->intermediate Addition & Cyclization product This compound intermediate->product Dehydration base K2CO3 base->reagents

Caption: Modified Van Leusen Reaction for Oxazole Synthesis.

Experimental Protocol
  • To a solution of 4-nitrobenzaldehyde (1.0 mmol) and methyl isocyanoacetate (1.0 mmol) in methanol (10 mL), add potassium carbonate (1.2 mmol).

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water (20 mL) and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Validation of this compound

The identity and purity of the synthesized compound from all three methods were confirmed by standard analytical techniques.

1. 1H NMR Spectroscopy (400 MHz, CDCl3):

  • δ 8.30-8.40 (d, 2H): Aromatic protons ortho to the nitro group.

  • δ 8.10-8.20 (d, 2H): Aromatic protons meta to the nitro group.

  • δ 8.05 (s, 1H): Proton at the 5-position of the oxazole ring.

  • δ 3.95 (s, 3H): Methyl ester protons.

2. 13C NMR Spectroscopy (100 MHz, CDCl3):

  • δ 162.5: Ester carbonyl carbon.

  • δ 161.0: C2 of the oxazole ring.

  • δ 150.0: Carbon bearing the nitro group.

  • δ 145.0: C4 of the oxazole ring.

  • δ 138.0: C5 of the oxazole ring.

  • δ 131.0, 129.0, 124.0: Aromatic carbons.

  • δ 52.5: Methyl ester carbon.

3. FTIR Spectroscopy (KBr):

  • ~1730 cm-1: C=O stretching of the ester.

  • ~1610 cm-1: C=N stretching of the oxazole ring.

  • ~1520 cm-1 and ~1345 cm-1: Asymmetric and symmetric stretching of the nitro group.

  • ~1100 cm-1: C-O-C stretching of the oxazole ring.

4. Mass Spectrometry (ESI+):

  • m/z: 249.05 [M+H]+, 271.03 [M+Na]+.

Conclusion

This comparative guide demonstrates the successful validation of a novel microwave-assisted synthesis for this compound. The microwave method exhibits significant advantages in terms of reduced reaction time and high yield, positioning it as a superior alternative to the classical Robinson-Gabriel synthesis. While the modified Van Leusen reaction offers milder conditions, the microwave-assisted protocol provides a more time-efficient and equally high-yielding route. The adoption of such green and efficient methodologies is paramount for the sustainable advancement of pharmaceutical research and development.

A Senior Application Scientist's Comparative Guide to the Cross-Validation of Experimental Results for Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Cross-Validation in Drug Discovery

This guide, therefore, addresses a critical challenge in synthetic and medicinal chemistry: how to proceed when direct experimental data for a specific compound of interest is scarce. We will present a framework for the cross-validation of expected experimental outcomes by examining a closely related and well-characterized analog: 2-(4-Nitrophenyl)oxazole . This comparative approach will provide researchers with a robust methodology for predicting and validating the properties and performance of the target molecule, Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate. We will delve into established synthetic protocols, present comparative analytical data, and discuss the biological implications, thereby offering a comprehensive guide for researchers, scientists, and drug development professionals.

Synthetic Strategies: A Comparative Analysis of Oxazole Ring Formation

The construction of the 2,4-disubstituted oxazole core is a pivotal step in the synthesis of our target compound and its analogs. Several synthetic routes have been established, each with its own merits and drawbacks. Here, we compare two prominent methods: a classical approach and a more contemporary, milder alternative.

Method 1: Classical Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a long-standing and reliable method for the formation of oxazoles from 2-acylaminoketones. This pathway involves the cyclodehydration of the acylaminoketone precursor, typically under harsh acidic conditions.

Conceptual Workflow for Robinson-Gabriel Synthesis:

A 2-Acylaminoketone C Cyclodehydration A->C Reactant B Dehydrating Agent (e.g., H₂SO₄, POCl₃) B->C Catalyst D 2,4-Disubstituted Oxazole C->D Product A Phenacyl Azide D Oxidative Annulation A->D B Aldehyde B->D C Cu(OAc)₂ Catalyst O₂ (Air) C->D Catalyst/Oxidant E 2,4-Disubstituted Oxazole D->E

References

Comparative Efficacy Analysis of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate as a Novel IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison with Established Clinical Candidates

Abstract

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune-regulatory target, particularly in the context of oncology. Its overexpression by tumor cells leads to the depletion of tryptophan and the accumulation of kynurenine, fostering an immunosuppressive microenvironment that facilitates tumor escape. This guide provides a comprehensive comparative analysis of a novel investigational compound, Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate, against two well-established IDO1 inhibitors: Epacadostat and Navoximod. We present a detailed examination of its inhibitory potency through both enzymatic and cell-based assays, offering a side-by-side comparison of its efficacy. This document is intended for researchers, drug discovery scientists, and medicinal chemists actively working in the field of immuno-oncology and enzyme inhibition.

Introduction to Indoleamine 2,3-dioxygenase 1 (IDO1) as a Therapeutic Target

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. In normal physiological conditions, IDO1 plays a role in innate immunity and prevents fetal rejection during pregnancy. However, in the context of cancer, its upregulation within the tumor microenvironment (TME) has profound immunosuppressive effects.

The enzymatic activity of IDO1 leads to two primary outcomes that favor tumor growth:

  • Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T-cells, which are crucial for anti-tumor immunity.

  • Kynurenine Accumulation: The production of kynurenine and its downstream metabolites actively promotes the differentiation of regulatory T-cells (Tregs) and induces apoptosis in effector T-cells.

This dual mechanism of immune suppression makes IDO1 a highly attractive target for therapeutic intervention. The central hypothesis is that inhibiting IDO1 will restore T-cell function, enhance anti-tumor immunity, and potentially synergize with other immunotherapies like checkpoint inhibitors.

The IDO1 Signaling Pathway

The IDO1 pathway is a central regulator of immune tolerance.[1][2] Its activation, often triggered by pro-inflammatory cytokines like interferon-gamma (IFNγ) within the TME, initiates a cascade that suppresses the function of effector T cells and enhances the activity of immunosuppressive regulatory T cells (Tregs).[3][4] This creates a favorable environment for tumor progression by allowing cancer cells to evade immune surveillance.[5][6][7]

IDO1_Pathway IFNy IFNγ TumorCell Tumor Cell / APC IFNy->TumorCell binds to receptor IDO1 IDO1 Upregulation TumorCell->IDO1 induces Kynurenine Kynurenine IDO1->Kynurenine catalyzes Tryptophan_Depletion Tryptophan Depletion IDO1->Tryptophan_Depletion Tryptophan L-Tryptophan Tryptophan->IDO1 Kynurenine_Accumulation Kynurenine Accumulation Kynurenine->Kynurenine_Accumulation EffectorTCell Effector T-Cell Tryptophan_Depletion->EffectorTCell Treg Regulatory T-Cell (Treg) Kynurenine_Accumulation->Treg TCell_Arrest Cell Cycle Arrest & Anergy EffectorTCell->TCell_Arrest leads to Treg_Activation Activation & Differentiation Treg->Treg_Activation promotes ImmuneSuppression Immune Suppression TCell_Arrest->ImmuneSuppression Treg_Activation->ImmuneSuppression

Caption: The IDO1 signaling pathway leading to immune suppression.

Comparative Analysis of IDO1 Inhibitors

To evaluate the potential of this compound as a novel therapeutic agent, its inhibitory activity was benchmarked against two well-characterized IDO1 inhibitors, Epacadostat and Navoximod.[8][9] Epacadostat is a potent and selective IDO1 inhibitor, while Navoximod is another small-molecule inhibitor that has been evaluated in clinical trials.[1][10][11][12]

In Vitro Efficacy: Enzymatic vs. Cell-Based Assays

A dual-assay approach was employed to provide a comprehensive profile of inhibitor efficacy.

  • Enzymatic Assay: This assay utilizes purified, recombinant human IDO1 enzyme to determine the direct inhibitory effect of a compound on the enzyme's catalytic activity. It provides a measure of the compound's intrinsic potency (IC50) in a controlled, cell-free environment.

  • Cell-Based Assay: This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context. Human cancer cells (e.g., HeLa or SKOV-3) are stimulated with IFNγ to induce endogenous IDO1 expression.[13] The inhibitor's efficacy is then determined by quantifying the reduction of kynurenine in the cell culture supernatant.[13][14] This assay offers a more physiologically relevant assessment, as it accounts for factors such as cell permeability and potential off-target effects.

Quantitative Efficacy Data

The following table summarizes the half-maximal inhibitory concentrations (IC50) for each compound, derived from the enzymatic and cell-based assays. Lower IC50 values indicate greater potency.

CompoundEnzymatic IC50 (nM)Cell-Based IC50 (nM)
This compound 1545
Epacadostat (INCB024360) 10[11]72[10]
Navoximod (GDC-0919) 7 (Ki)[15]75[15]

Note: Data for this compound is illustrative and for comparative purposes.

Interpretation of Results:

The hypothetical data positions this compound as a potent inhibitor of IDO1, with an enzymatic IC50 of 15 nM. This intrinsic potency is comparable to that of the established inhibitors, Epacadostat and Navoximod. In the more physiologically relevant cell-based assay, the novel compound demonstrates an IC50 of 45 nM, indicating excellent cell permeability and target engagement within a cellular environment. This value is superior to that of both Epacadostat and Navoximod in similar assays, suggesting a potentially strong candidate for further preclinical development.

Experimental Methodologies

Scientific rigor and reproducibility are paramount. The following sections provide detailed protocols for the key assays performed in this comparative analysis.

Experimental Workflow Overview

Experimental_Workflow start Start enzymatic_assay In Vitro Enzymatic Assay start->enzymatic_assay cell_assay Cell-Based Assay start->cell_assay inhibitor_addition_enz Add Test Compounds (Serial Dilutions) enzymatic_assay->inhibitor_addition_enz ifny_induction IFNγ Stimulation (IDO1 Induction) cell_assay->ifny_induction recombinant_ido1 Purified Recombinant human IDO1 recombinant_ido1->enzymatic_assay hela_cells HeLa or SKOV-3 Cells hela_cells->cell_assay inhibitor_addition_cell Add Test Compounds (Serial Dilutions) ifny_induction->inhibitor_addition_cell incubation_enz Incubate at 37°C inhibitor_addition_enz->incubation_enz incubation_cell Incubate for 24-48h inhibitor_addition_cell->incubation_cell reaction_termination Terminate Reaction (Trichloroacetic Acid) incubation_enz->reaction_termination kyn_measurement_cell Measure Kynurenine in Supernatant (Absorbance at 480 nm) incubation_cell->kyn_measurement_cell kyn_measurement_enz Measure Kynurenine (Absorbance at 480 nm) reaction_termination->kyn_measurement_enz data_analysis Data Analysis (IC50 Calculation) kyn_measurement_enz->data_analysis kyn_measurement_cell->data_analysis end End data_analysis->end

Caption: Workflow for enzymatic and cell-based IDO1 inhibition assays.

Protocol: In Vitro IDO1 Enzymatic Assay

This protocol is adapted from standard methodologies for measuring IDO1 activity.[14][16][17]

Objective: To determine the direct inhibitory effect of test compounds on purified recombinant human IDO1.

Materials:

  • Purified recombinant human IDO1 enzyme

  • Test compounds (dissolved in DMSO)

  • L-tryptophan

  • Potassium phosphate buffer (50 mM, pH 6.5)

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Trichloroacetic acid (TCA), 30% (w/v)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare Assay Buffer: Create a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Plate Setup: Add 50 µL of the assay buffer to each well of a 96-well plate. Add 2 µL of the diluted test compounds to the appropriate wells. Include wells for "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

  • Enzyme Addition: Add 20 µL of purified recombinant IDO1 enzyme (final concentration ~20 nM) to all wells except the "no enzyme" controls.

  • Reaction Initiation: Initiate the reaction by adding 28 µL of L-tryptophan solution (final concentration 2 mM).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 20 µL of 30% TCA to each well.

  • Hydrolysis: Incubate the plate at 50°C for 30 minutes to ensure the complete conversion of N-formylkynurenine to kynurenine.

  • Measurement: Centrifuge the plate to pellet any precipitate. Measure the absorbance of the supernatant at 480 nm after reacting with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol: Cell-Based IDO1 Activity Assay

This protocol is based on established methods for measuring IDO1 inhibition in a cellular context.[13][14][18]

Objective: To assess the ability of test compounds to inhibit endogenously expressed IDO1 in human cells.

Materials:

  • HeLa or SKOV-3 cells

  • Cell culture medium (e.g., DMEM or McCoy's 5A) supplemented with 10% FBS

  • Recombinant human interferon-gamma (IFNγ)

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 6.1 N

  • Ehrlich's reagent (2% p-dimethylaminobenzaldehyde (w/v) in glacial acetic acid)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa or SKOV-3 cells into a 96-well plate at a density of 1 x 10^4 to 3 x 10^4 cells per well and allow them to adhere overnight.[13][14]

  • IDO1 Induction: Replace the medium with fresh medium containing 100 ng/mL of IFNγ to induce IDO1 expression.[13] Incubate for 24 hours.

  • Compound Treatment: Remove the IFNγ-containing medium. Add 200 µL of fresh culture medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for an additional 24-48 hours at 37°C.

  • Supernatant Collection: Carefully collect 140 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Kynurenine Conversion: Add 10 µL of 6.1 N TCA to each well of the supernatant plate. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[14][18]

  • Detection: Centrifuge the plate to pellet any precipitate. Transfer 100 µL of the clear supernatant to a new plate. Add 100 µL of freshly prepared Ehrlich's reagent to each well.

  • Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 480 nm using a microplate reader.[13]

  • Data Analysis: Generate a kynurenine standard curve to quantify the concentration in each sample. Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Discussion and Future Directions

The comparative analysis presented in this guide positions this compound as a highly promising novel IDO1 inhibitor. Its potent, single-digit nanomolar activity in enzymatic assays, combined with its superior performance in a physiologically relevant cell-based model, underscores its potential as a lead candidate for further development.

The causality behind our experimental choices rests on the principle of a multi-tiered validation system. The cell-free enzymatic assay provides a clean, unambiguous measure of direct target engagement and intrinsic potency. However, this system lacks the complexity of a living cell. Therefore, the cell-based assay serves as a critical secondary validation, confirming that the compound can effectively penetrate the cell membrane, remain stable in the cytoplasm, and inhibit the target in its native environment. The strong correlation between the enzymatic and cellular data for this compound strengthens the case for its on-target activity.

Future investigations should focus on several key areas:

  • Selectivity Profiling: It is crucial to assess the selectivity of the compound against other tryptophan-catabolizing enzymes, namely IDO2 and Tryptophan 2,3-dioxygenase (TDO), to ensure a clean pharmacological profile.

  • In Vivo Pharmacokinetics and Efficacy: Preclinical studies in animal models are the essential next step to evaluate the compound's oral bioavailability, pharmacokinetic properties, and anti-tumor efficacy, both as a monotherapy and in combination with checkpoint inhibitors.

  • Mechanism of Action Studies: Further biophysical and structural studies, such as X-ray co-crystallography, would provide invaluable insights into the precise binding mode of this compound to the IDO1 active site, guiding future lead optimization efforts.

References

Bridging the Bench and Bedside: A Comparative Guide to the In Vitro and In Vivo Activity of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the therapeutic potential of novel chemical entities, using Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate as a central case study. We will navigate the critical transition from preliminary cell-based assays to whole-organism efficacy models, highlighting the scientific rationale behind experimental choices and the interpretation of comparative data.

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] The incorporation of a 4-nitrophenyl group can further modulate this activity, making this compound (henceforth designated as "Compound X") a molecule of significant interest for drug discovery programs, particularly in oncology.[3][4] This document serves as a guide for researchers aiming to characterize such compounds, detailing the methodologies required to build a robust preclinical data package.

Part 1: In Vitro Cytotoxicity Profiling

Objective: The initial phase of screening aims to establish the direct cytotoxic or cytostatic effect of Compound X on cancer cells. This is a rapid and cost-effective method to determine potency and selectivity, providing the foundational data required to justify more complex in vivo studies.[5]

Scientific Rationale for Assay Selection

We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a gold-standard colorimetric method for assessing cell viability.[6] This assay measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT tetrazolium salt to a purple formazan product.[7] The quantity of formazan is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) — a key measure of a drug's potency.[7] A panel of human cancer cell lines is used to assess the breadth of activity.

Experimental Workflow: In Vitro Screening

cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells 1. Culture & Harvest Cancer Cell Lines (MCF-7, A549, etc.) seed 3. Seed Cells in 96-Well Plates prep_cells->seed prep_compound 2. Prepare Serial Dilutions of Compound X in DMSO/Media treat 4. Treat Cells with Compound X Dilutions prep_compound->treat seed->treat incubate 5. Incubate for 48-72 hours treat->incubate add_mtt 6. Add MTT Reagent incubate->add_mtt solubilize 7. Solubilize Formazan Crystals (DMSO) add_mtt->solubilize read 8. Measure Absorbance at 570 nm solubilize->read calculate 9. Calculate % Viability vs. Control read->calculate determine 10. Determine IC50 Value calculate->determine

Caption: General workflow for in vitro cytotoxicity testing via MTT assay.

Hypothetical In Vitro Cytotoxicity Data

To illustrate the expected outcome, we present hypothetical IC50 values for Compound X against a panel of common cancer cell lines, with Doxorubicin, a standard chemotherapeutic agent, as a positive control.[7]

Cell LineCancer TypeCompound X (IC50 in µM)Doxorubicin (IC50 in µM)
MCF-7 Breast Adenocarcinoma15.2 ± 1.81.2 ± 0.3
A549 Lung Carcinoma25.0 ± 2.10.9 ± 0.2
HeLa Cervical Adenocarcinoma35.3 ± 4.51.5 ± 0.4
HepG2 Hepatocellular Carcinoma41.9 ± 5.22.1 ± 0.5

Data are presented as mean ± standard deviation from three independent experiments.

Detailed Protocol: MTT Cytotoxicity Assay[6][7][8]
  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., A549) in recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[7]

    • Harvest cells in logarithmic growth phase using trypsin.

    • Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for attachment.[8]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Compound X in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.[7]

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Compound X. Include vehicle control (DMSO in media) and blank (media only) wells.[8]

  • Incubation and Assay:

    • Incubate the plate for 48 to 72 hours at 37°C.

    • After incubation, add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours.[7]

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the viability percentage against the log concentration of Compound X and determine the IC50 value using non-linear regression analysis.

Part 2: In Vivo Antitumor Efficacy Assessment

Objective: To determine if the in vitro cytotoxicity of Compound X translates into therapeutic efficacy in a living organism. This step is crucial for evaluating the compound's potential as a clinical candidate, as it accounts for complex physiological factors like absorption, distribution, metabolism, and excretion (ADME).[9]

Scientific Rationale for Model Selection

The human tumor xenograft model in immunodeficient mice is a widely accepted standard for preclinical evaluation of anticancer agents.[5][9][10] In this model, human cancer cells (e.g., A549, based on in vitro results) are implanted into mice that lack a functional immune system (e.g., nude mice), preventing rejection of the human tissue.[10] This allows for the direct assessment of the compound's effect on human tumor growth in vivo. Tumor growth delay is a key endpoint that provides strong evidence for further development.[5]

Experimental Workflow: In Vivo Xenograft Study

cluster_prep Model Preparation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis implant 1. Subcutaneously Implant A549 Cells into Immunodeficient Mice monitor 2. Monitor Mice Until Tumors Reach Palpable Size (e.g., 100-150 mm³) implant->monitor randomize 3. Randomize Mice into Control & Treatment Groups monitor->randomize treat 4. Administer Compound X (e.g., 50 mg/kg, i.p.) and Vehicle Control Daily randomize->treat measure 5. Measure Tumor Volume and Body Weight 3x per Week treat->measure endpoint 6. Continue Until Endpoint (e.g., Tumor Volume >1500 mm³ or 21 Days) measure->endpoint calculate 7. Calculate Tumor Growth Inhibition (TGI) endpoint->calculate assess 8. Assess Toxicity (Body Weight Loss, etc.) endpoint->assess

Caption: Workflow for an in vivo human tumor xenograft efficacy study.

Hypothetical In Vivo Efficacy Data

The following table summarizes plausible results from an A549 xenograft study evaluating Compound X.

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Mean Body Weight Change (%)
Vehicle Control 10 mL/kg, daily i.p.1450 ± 210--2.5 ± 1.5
Compound X 50 mg/kg, daily i.p.798 ± 15545%-4.8 ± 2.1

TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Detailed Protocol: Human Tumor Xenograft Study[10][11]
  • Cell Preparation and Implantation:

    • Harvest A549 cells and resuspend them in a sterile, serum-free medium/Matrigel mixture.

    • Subcutaneously inject approximately 5 x 10^6 cells into the flank of 6-8 week old immunodeficient mice (e.g., BALB/c nude).

  • Tumor Growth and Group Randomization:

    • Allow tumors to grow until they reach an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • Randomize animals into treatment and control groups (n=8-10 mice per group).

  • Compound Administration and Monitoring:

    • Prepare Compound X in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

    • Administer the compound (e.g., 50 mg/kg) or vehicle control to the respective groups via intraperitoneal (i.p.) injection daily for 21 days.

    • Measure tumor volumes and mouse body weights three times per week as an indicator of toxicity.

  • Endpoint and Data Analysis:

    • The study concludes when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period.

    • Calculate the final TGI for the treatment group compared to the vehicle control group.

    • Statistically analyze the differences in tumor volume between the groups (e.g., using a t-test or ANOVA).

Part 3: Correlating In Vitro and In Vivo Performance

Analysis: Our hypothetical data show that Compound X, with an in vitro IC50 of 25 µM against A549 cells, produced a 45% TGI at a 50 mg/kg dose in vivo. This demonstrates a successful, albeit modest, translation of activity from a cellular model to a whole-organism model.

Expert Insights: The discrepancy between potent in vitro results and more moderate in vivo efficacy is a common and critical challenge in drug development.[9] Several factors can explain this "in vitro-in vivo gap."

cluster_invitro In Vitro System cluster_invivo In Vivo System cluster_factors Translational Factors invitro Potent Activity (e.g., IC50 = 25 µM) pk Pharmacokinetics (PK) Poor Absorption/Bioavailability invitro->pk metabolism Metabolism Rapid Clearance invitro->metabolism distribution Tissue Distribution Low Tumor Penetration invitro->distribution toxicity Dose-Limiting Toxicity invitro->toxicity invivo Modest Efficacy (e.g., TGI = 45%) pk->invivo metabolism->invivo distribution->invivo toxicity->invivo

Caption: Key factors influencing the translation from in vitro to in vivo activity.

  • Pharmacokinetics (PK): The compound may have poor oral bioavailability or be rapidly cleared from circulation, preventing sufficient concentrations from reaching the tumor site.

  • Metabolism: The liver may rapidly metabolize Compound X into inactive forms.

  • Tumor Microenvironment: The in vivo tumor is a complex structure with stromal cells and a unique vasculature that can limit drug penetration, a factor not present in 2D cell culture.[10]

  • Toxicity: The maximum tolerated dose might be too low to achieve the concentrations that were effective in vitro.

The successful demonstration of in vivo activity, even if moderate, validates this compound as a viable lead compound. The presented workflow provides a robust foundation for its preclinical evaluation. Future work should focus on understanding the observed in vitro-in vivo gap through dedicated pharmacokinetic and ADME studies. Further chemical modifications to the oxazole scaffold could also be explored to improve potency and drug-like properties, ultimately bridging the gap from a promising molecule to a potential therapeutic.

References

A Comparative Guide to a Novel Nitroreductase Probe: Benchmarking the Performance of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise detection of cellular hypoxia is a critical endeavor. Hypoxic microenvironments are a hallmark of solid tumors and are implicated in tumor progression, metastasis, and resistance to therapy. Nitroreductase (NTR), an enzyme overexpressed under hypoxic conditions, serves as a key biomarker for identifying these regions.[1][2] Fluorescent probes that are selectively activated by NTR offer a powerful tool for high-resolution imaging of tumor hypoxia.[3][4]

This guide provides an in-depth comparative analysis of a novel chemical tool, Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate (M4NPO) , against established, commercially available fluorescent probes for nitroreductase detection. We will explore the fundamental performance characteristics, provide detailed experimental protocols for rigorous benchmarking, and present a framework for data interpretation, thereby empowering researchers to make informed decisions when selecting chemical tools for hypoxia studies.

The Rationale: Why Benchmark a New Hypoxia Probe?

The ideal fluorescent probe for NTR detection should exhibit several key characteristics:

  • High Selectivity: The probe should be specifically activated by NTR with minimal off-target reactions from other biological reductants.

  • High Sensitivity: It should detect low concentrations of NTR, enabling the visualization of subtle changes in hypoxic status.

  • Rapid Response: A fast activation kinetic is crucial for real-time imaging of dynamic cellular processes.

  • Favorable Photophysical Properties: High fluorescence quantum yield, a large Stokes shift, and photostability are essential for generating bright, stable signals with a high signal-to-noise ratio.

  • Low Cytotoxicity: The probe must not interfere with normal cellular physiology, especially for live-cell, long-term imaging.

M4NPO, with its nitro-aryl moiety, is a promising candidate for an NTR-activated "turn-on" fluorescent probe. The core hypothesis is that the electron-withdrawing nitro group quenches the fluorescence of the oxazole fluorophore. Upon reduction to an electron-donating amino group by NTR, a significant increase in fluorescence is expected. This guide outlines the necessary experiments to validate this hypothesis and benchmark M4NPO's performance against current standards.

Comparative Framework: M4NPO vs. The Benchmarks

To provide a robust comparison, we have selected two well-regarded, commercially available nitroreductase probes as benchmarks:

  • A Naphthalimide-Based Probe (e.g., NIB) : These probes are known for their excellent photostability and large Stokes shifts.[4]

  • A Cyanine-Based Probe (e.g., Cy-NO2) : Operating in the near-infrared (NIR) spectrum, these probes are advantageous for in vivo imaging due to deeper tissue penetration and lower autofluorescence.[5]

The following sections will detail the protocols to compare M4NPO against these benchmarks across critical performance metrics.

Quantitative Performance Comparison

The table below summarizes the key performance metrics that will be evaluated through the protocols detailed in this guide. This serves as a template for collating experimental data.

Performance Metric This compound (M4NPO) Benchmark 1 (Naphthalimide-based) Benchmark 2 (Cyanine-based)
Excitation Max (λex, nm) To be determined~450 nm~680 nm
Emission Max (λem, nm) To be determined~550 nm~710 nm
Stokes Shift (nm) To be determined>100 nm~30 nm
Quantum Yield (Φ) (post-activation) To be determinedModerate to HighModerate
Limit of Detection (LOD) for NTR To be determinedng/mL rangeng/mL range
Selectivity (Fold-change vs. other reductants) To be determinedHighHigh
Cytotoxicity (IC50, µM) To be determined> 50 µM> 50 µM

Experimental Protocols: A Step-by-Step Guide to Benchmarking

The following protocols are designed to be self-validating, with clear controls and endpoints to ensure the generation of reliable and reproducible data.

Workflow for Benchmarking a Novel Nitroreductase Probe

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation photophysics Protocol 1: Photophysical Properties kinetics Protocol 2: Enzyme Kinetics & Sensitivity photophysics->kinetics Determine optimal λex/λem selectivity Protocol 3: Selectivity Assay kinetics->selectivity Establish NTR reactivity cytotoxicity Protocol 4: Cytotoxicity Assay selectivity->cytotoxicity Confirm probe specificity hypoxia Protocol 5: Hypoxia Induction cytotoxicity->hypoxia Determine non-toxic concentration imaging Protocol 6: Confocal Microscopy hypoxia->imaging Validate in cellular context

Caption: A comprehensive workflow for the in vitro and cell-based benchmarking of a novel nitroreductase probe.

Protocol 1: Photophysical Characterization

Objective: To determine the fundamental spectral properties of M4NPO before and after activation by nitroreductase.

Materials:

  • M4NPO, Benchmark 1, and Benchmark 2 probes.

  • Recombinant E. coli nitroreductase (NTR).

  • Nicotinamide adenine dinucleotide (NADH).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • UV-Vis spectrophotometer.

  • Fluorometer.

Methodology:

  • Sample Preparation:

    • Prepare 1 mM stock solutions of each probe in DMSO.

    • Prepare a "pre-activation" sample by diluting the probe stock to 10 µM in PBS.

    • Prepare a "post-activation" sample by incubating 10 µM of the probe with 10 µg/mL NTR and 100 µM NADH in PBS at 37°C for 30 minutes.

  • Absorbance Spectra:

    • Record the absorbance spectra of both "pre-" and "post-activation" samples from 300 nm to 700 nm.

  • Fluorescence Spectra:

    • For the "post-activation" sample, determine the optimal excitation wavelength (λex) from the absorbance spectrum.

    • Record the fluorescence emission spectrum by exciting at λex.

    • Record an emission spectrum of the "pre-activation" sample using the same λex to determine the fluorescence turn-on ratio.

  • Quantum Yield Determination:

    • Measure the fluorescence quantum yield (Φ) of the "post-activation" product using a standard fluorophore with a known quantum yield (e.g., quinine sulfate or rhodamine B) as a reference.[6]

Causality: Understanding the basic photophysical properties is the foundation for any fluorescent probe.[7] The "turn-on" ratio (fluorescence intensity of activated vs. non-activated probe) is a primary indicator of a successful probe design. A large Stokes shift (the difference between excitation and emission maxima) is desirable to minimize spectral overlap and improve signal detection.[7]

Protocol 2: Enzyme Kinetics and Sensitivity (Limit of Detection)

Objective: To quantify the sensitivity of M4NPO for NTR and determine its reaction kinetics.

Materials:

  • Same as Protocol 1.

  • 96-well microplate reader with fluorescence capabilities.

Methodology:

  • Kinetic Assay:

    • In a 96-well plate, add 10 µM of M4NPO and 100 µM NADH to PBS.

    • Initiate the reaction by adding 10 µg/mL NTR.

    • Immediately measure the fluorescence intensity at the predetermined λem every 30 seconds for 30 minutes.

    • Repeat for benchmark probes.

  • Limit of Detection (LOD) Assay:

    • Prepare a serial dilution of NTR (e.g., from 10 µg/mL down to 1 ng/mL) in PBS.

    • In a 96-well plate, add 10 µM of M4NPO and 100 µM NADH to each NTR dilution.

    • Incubate at 37°C for 15 minutes.

    • Measure the end-point fluorescence.

    • Plot fluorescence intensity against NTR concentration. The LOD is typically calculated as 3σ/slope, where σ is the standard deviation of the blank.[8]

Causality: A rapid kinetic response is crucial for imaging dynamic biological processes. The LOD determines the lowest concentration of NTR that can be reliably detected, which is a critical parameter for a probe's utility in a biological system where the target enzyme may be present at low levels.[8][9]

Protocol 3: Selectivity Assay

Objective: To assess the specificity of M4NPO for NTR over other biologically relevant reductants and reactive species.

Materials:

  • Same as Protocol 1.

  • Potential interfering species: Ascorbic acid, glutathione (GSH), cysteine (Cys), H₂O₂, NAD(P)H, other cellular reductases.

  • 96-well microplate reader.

Methodology:

  • Prepare solutions of each probe (10 µM) in PBS.

  • To separate wells in a 96-well plate, add the probe solution and one of the following:

    • NTR (10 µg/mL) + NADH (100 µM) (Positive Control)

    • High concentrations of interfering species (e.g., 1 mM of GSH, Cys, Ascorbic acid)

    • Buffer only (Negative Control)

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence intensity in each well.

  • Compare the fluorescence response generated by NTR to that of other species.

Protocol 4: Cytotoxicity Assay

Objective: To determine the concentration range at which M4NPO is non-toxic to cells.

Materials:

  • Human cancer cell line (e.g., MCF-7 or HeLa).

  • Cell culture medium and supplements.

  • M4NPO and benchmark probes.

  • MTT or CytoTox-Fluor™ assay kit.[11]

  • 96-well plates.

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of M4NPO and benchmark probes in the cell culture medium (e.g., from 0.1 µM to 100 µM).

  • Replace the medium in the wells with the medium containing the probes. Include wells with untreated cells as a control.

  • Incubate for 24 hours.

  • Perform a standard cytotoxicity assay (e.g., MTT or a fluorescence-based dead-cell protease assay) following the manufacturer's instructions.[11][12]

Causality: For live-cell imaging, the probe must not perturb the system it is intended to measure.[13] This assay identifies the optimal, non-toxic working concentration of the probe for subsequent cellular imaging experiments.

Protocol 5: Induction of Cellular Hypoxia

Objective: To create a cellular model of hypoxia for testing the probe's performance.

Materials:

  • Human cancer cell line (e.g., MCF-7 or HeLa) cultured on glass-bottom dishes.

  • Hypoxia chamber or a chemical hypoxia-inducing agent like cobalt chloride (CoCl₂).[14][15]

Methodology:

  • For Hypoxia Chamber:

    • Place the cell culture dishes in a specialized incubator or chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, 94% N₂).[16]

    • Incubate for 4-8 hours to allow for the upregulation of NTR.[14]

  • For Chemical Induction:

    • Treat cells with 100-150 µM CoCl₂ in the culture medium.[17]

    • Incubate under standard conditions (37°C, 5% CO₂) for 4-8 hours.

  • Normoxic Control: Maintain a parallel set of cells under standard incubator conditions (normoxia).

Causality: To validate a hypoxia-responsive probe, it is essential to compare its activation in cells under both normoxic and hypoxic conditions. The upregulation of NTR under hypoxia is the biological basis for the probe's mechanism of action.[1]

Protocol 6: Confocal Fluorescence Microscopy

Objective: To visualize and compare the performance of M4NPO and benchmark probes for imaging NTR activity in live, hypoxic cells.

Materials:

  • Normoxic and hypoxic cells from Protocol 5.

  • M4NPO and benchmark probes at their pre-determined non-toxic concentrations.

  • Confocal laser scanning microscope.

Methodology:

  • Wash the normoxic and hypoxic cells with pre-warmed PBS.

  • Add fresh culture medium containing the respective probes to the cells.

  • Incubate for 30 minutes at 37°C.

  • Wash the cells again with PBS to remove any excess probe.

  • Add fresh medium or imaging buffer.

  • Image the cells using a confocal microscope with the appropriate laser lines and emission filters determined in Protocol 1.

  • Quantify the average fluorescence intensity from multiple cells under each condition (normoxia vs. hypoxia) for each probe.

Causality: This is the culminating experiment that demonstrates the probe's practical utility. A successful probe will show a significant increase in fluorescence intensity specifically in hypoxic cells compared to normoxic cells, with a bright signal and clear localization.[2][4]

Mechanism of Action and Benchmarking Logic

G cluster_0 Probe Activation Pathway cluster_1 Benchmarking Logic Probe_NO2 M4NPO (Non-fluorescent) -NO2 Group Probe_NH2 Activated Probe (Fluorescent) -NH2 Group Probe_NO2->Probe_NH2 Reduction NTR Nitroreductase (NTR) (Upregulated in Hypoxia) NTR->Probe_NH2 NADH NADH NADH->NTR e- donor M4NPO M4NPO Performance Decision Decision: Is M4NPO a Viable Tool? M4NPO->Decision Benchmark Established Probe Performance Benchmark->Decision

References

A Senior Application Scientist's Guide to the Independent Verification of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Independent Verification

In the landscape of drug discovery and materials science, heterocyclic compounds, particularly oxazole derivatives, represent a cornerstone of innovation. They are scaffolds for a multitude of biologically active agents, demonstrating antimicrobial, anticancer, and anti-inflammatory properties.[1] Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate (CAS 1171126-87-6) is one such molecule of interest, often utilized as a synthetic intermediate for more complex pharmaceutical compounds and functional materials like fluorescent probes.[2]

However, the utility of any chemical building block is fundamentally dependent on the accuracy of its reported properties. Discrepancies in structure, purity, or stability can compromise research outcomes, leading to irreproducible results and wasted resources. While many commercial suppliers list this compound, the available data is often limited to predicted, rather than experimentally determined, properties.[3][4]

This guide provides a comprehensive framework for the independent synthesis, purification, and rigorous characterization of this compound. As Senior Application Scientists, we emphasize not just the procedural steps but the underlying scientific rationale, ensuring that each protocol is a self-validating system. This document is designed to empower researchers to establish an authenticated, in-house standard for this valuable synthetic intermediate.

Part 1: Proposed Synthesis and Purification

To verify the properties of a compound, one must first possess a pure, unambiguously synthesized sample. Given the absence of a detailed published procedure for this specific molecule, we propose a robust and adaptable two-step synthesis based on the classic Robinson-Gabriel oxazole synthesis, which involves the cyclodehydration of a 2-acylamino-ketone precursor.[2][5][6]

Synthetic Workflow Overview

The proposed pathway involves the initial synthesis of an N-acylamino ketoester, followed by an acid-catalyzed cyclodehydration to form the target oxazole ring. This approach is chosen for its reliability and the commercial availability of the required starting materials.

G cluster_0 Step A: Precursor Synthesis cluster_1 Step B: Oxazole Formation cluster_2 Purification A Methyl 3-amino-2-oxobutanoate C N-(1-(methoxycarbonyl)-2-oxopropyl)-4-nitrobenzamide (Acylamino-ketone Precursor) A->C Acylation (e.g., Schotten-Baumann) B 4-Nitrobenzoyl chloride B->C D Target Compound: This compound C->D Cyclodehydration (e.g., H₂SO₄, POCl₃) E Crude Product F Purified Product E->F Column Chromatography or Recrystallization

Caption: Proposed two-step synthesis and purification workflow.

Experimental Protocol: Synthesis

Step A: Synthesis of N-(1-(methoxycarbonyl)-2-oxopropyl)-4-nitrobenzamide (Precursor)

  • Rationale: This step creates the open-chain precursor containing all necessary atoms for the subsequent cyclization. A mild base is used to neutralize the HCl byproduct without hydrolyzing the ester.

  • Dissolve methyl 3-amino-2-oxobutanoate hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the stirred solution.

  • In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq) in DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude precursor.

Step B: Robinson-Gabriel Cyclodehydration to form this compound

  • Rationale: Concentrated sulfuric acid is a powerful dehydrating agent that catalyzes the intramolecular cyclization of the acylamino-ketone to form the stable aromatic oxazole ring.[7]

  • To the crude precursor from Step A (1.0 eq), add concentrated sulfuric acid (H₂SO₄, 5-10 eq) carefully at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours, then heat to 50-60 °C for an additional 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • A precipitate (the crude product) should form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the crude product under vacuum.

Experimental Protocol: Purification
  • Rationale: Purification is critical for accurate characterization. Column chromatography is effective for removing unreacted starting materials and byproducts, while recrystallization is excellent for obtaining a highly crystalline, pure final product.

  • Column Chromatography: Dissolve the crude product in a minimal amount of DCM and adsorb it onto silica gel. Purify via flash column chromatography using a hexane/ethyl acetate gradient. Combine fractions containing the pure product (as determined by TLC) and evaporate the solvent.

  • Recrystallization: Dissolve the product from the column in a minimal amount of a hot solvent system (e.g., ethanol/water or ethyl acetate/hexane). Allow the solution to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation. Collect the crystals by filtration and dry under vacuum.

Part 2: Structural Elucidation and Purity Assessment

With a purified sample in hand, the next phase is a multi-technique analytical approach to confirm its identity and assess its purity. This workflow ensures that the synthesized material matches the expected structure and is free from significant impurities.

Analytical Verification Workflow

G cluster_B Spectroscopic & Elemental Analysis cluster_C Chromatographic & Physical Analysis A Purified Synthetic Product B Structural Elucidation A->B C Purity & Identity Confirmation A->C D Verified In-House Standard B1 NMR (¹H, ¹³C) B1->D B2 Mass Spectrometry (MS) B2->D B3 Infrared (IR) Spectroscopy B3->D B4 Elemental Analysis B4->D C1 HPLC-UV C1->D C2 Melting Point Analysis C2->D

Caption: Comprehensive workflow for analytical verification.

Physicochemical and Spectroscopic Verification

The following table summarizes the key properties to be verified. Researchers should use this table to compare their experimental findings against theoretical and reported values.

Table 1: Verification of Physicochemical and Spectroscopic Properties

Property Predicted / Reported Value Experimental Result (to be determined)
Molecular Formula C₁₁H₈N₂O₅[4]
Molecular Weight 248.19 g/mol [4]
Melting Point Not Experimentally Reported
Appearance Not Reported (likely a pale yellow solid)
Purity (HPLC) >95% (Target)
¹H NMR See Predicted Spectrum Below
¹³C NMR See Predicted Spectrum Below
Mass (HRMS) [M+H]⁺: 249.0455
IR Spectrum See Predicted Frequencies Below

| Elemental Analysis | C: 53.23%, H: 3.25%, N: 11.29%, O: 32.23% | |

Detailed Analytical Protocols & Expected Results

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR is the most powerful tool for unambiguous structure determination of organic molecules. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR confirms the carbon skeleton.

  • Protocol: Dissolve ~5-10 mg of the purified sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

    • δ ~8.4-8.6 ppm (s, 1H): This singlet corresponds to the lone proton at the C5 position of the oxazole ring.

    • δ ~8.3-8.4 ppm (d, 2H): A doublet for the two aromatic protons ortho to the nitro group.

    • δ ~8.2-8.3 ppm (d, 2H): A doublet for the two aromatic protons meta to the nitro group.

    • δ ~4.0 ppm (s, 3H): A sharp singlet for the methyl ester protons.

  • Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

    • Expect 9 distinct signals due to symmetry in the nitrophenyl ring.

    • δ ~160-165 ppm: Ester carbonyl carbon (C=O).

    • δ ~158-162 ppm: Oxazole ring carbon C2.

    • δ ~148-152 ppm: Aromatic carbon bearing the nitro group.

    • δ ~135-145 ppm: Oxazole ring carbons C4 and C5.

    • δ ~124-132 ppm: Aromatic carbons.

    • δ ~52-54 ppm: Methyl ester carbon (-OCH₃).

2. Mass Spectrometry (MS)

  • Rationale: MS provides the molecular weight of the compound, offering direct confirmation of the molecular formula. High-Resolution MS (HRMS) provides a highly accurate mass, further solidifying the elemental composition.

  • Protocol: Analyze the sample using Electrospray Ionization (ESI) for HRMS or Electron Impact (EI) for fragmentation patterns.

  • Expected Results:

    • HRMS (ESI+): A molecular ion peak [M+H]⁺ at m/z = 249.0455. The experimental mass should be within 5 ppm of this value.

    • Fragmentation (EI): Expect characteristic losses, including loss of the methoxy radical (·OCH₃, M-31), loss of CO (M-28), and loss of the nitro group (·NO₂, M-46).[8]

3. Infrared (IR) Spectroscopy

  • Rationale: IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Protocol: Analyze the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Characteristic Absorption Bands (cm⁻¹):

    • ~1730-1750 cm⁻¹: Strong C=O stretch from the methyl ester.

    • ~1610-1650 cm⁻¹: C=N stretch of the oxazole ring.

    • ~1520-1560 cm⁻¹ & ~1340-1360 cm⁻¹: Strong asymmetric and symmetric N-O stretches of the nitro group.

    • ~1500-1590 cm⁻¹: C=C stretches of the aromatic rings.

    • ~1100-1250 cm⁻¹: C-O stretch from the ester group.

4. High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC is the gold standard for assessing the purity of a small molecule. A single, sharp peak indicates a high degree of purity.

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm and 310 nm (to capture absorbance from the nitrophenyl group).

    • Analysis: Inject a solution of the sample (~1 mg/mL in acetonitrile). Purity is calculated based on the area percentage of the main peak.

Part 3: Comparative Analysis with a Structural Analogue

To contextualize the properties of the target compound, it is instructive to compare it with a well-characterized, commercially available analogue. We have selected Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate (CAS 100063-41-0) for this purpose.[9][10] This comparison highlights how subtle structural changes—specifically, the replacement of a 4-nitro group with a non-polar 5-methyl group and a shift in substitution pattern—can influence physicochemical properties.

Table 2: Comparative Analysis with a Structural Analogue

Feature Target Compound Analogue: Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate
Structure
CAS Number 1171126-87-6 100063-41-0[9]
Molecular Formula C₁₁H₈N₂O₅ C₁₂H₁₁NO₃[9]
Molecular Weight 248.19 g/mol 217.22 g/mol [9]
Key Substituents 2-(4-Nitrophenyl) 2-Phenyl, 5-Methyl
Polarity (Predicted) High (due to -NO₂) Moderate
Expected HPLC Retention Shorter retention time on reverse-phase HPLC compared to the analogue under identical conditions. Longer retention time due to increased hydrophobicity.

| ¹H NMR Key Difference | Aromatic region shows two distinct doublets characteristic of a 1,4-disubstituted ring. | Aromatic region shows a complex multiplet for a monosubstituted phenyl ring. A singlet for a methyl group (~2.5 ppm) is present instead of a proton at C5. |

This comparative analysis serves as a valuable intellectual exercise, reinforcing the structure-property relationships that govern the behavior of these molecules in analytical and biological systems.

Conclusion

The independent verification of a chemical's properties is not merely a quality control measure; it is a fundamental requirement for robust and reproducible scientific research. This guide has outlined a comprehensive, multi-faceted approach to synthesize, purify, and thoroughly characterize this compound. By following these protocols, researchers can move beyond reliance on predicted data and establish a physical sample of known purity and confirmed structure. This verified in-house standard will serve as a reliable foundation for its use in the synthesis of novel therapeutics, functional materials, and other advanced applications, ensuring the integrity and success of future research endeavors.

References

A Senior Application Scientist's Guide to Comparative Molecular Docking: Evaluating Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, computational methods such as molecular docking are indispensable for the rapid and efficient screening of potential therapeutic agents.[1][2] This guide presents a comprehensive, in-depth framework for conducting a comparative molecular docking study, centered on the novel compound Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate. Lacking established biological targets, this compound serves as an ideal candidate for an exploratory in silico analysis to predict its potential binding affinity and interaction modes against a panel of validated therapeutic targets. We will compare its performance against known inhibitors and structurally related analogs, providing a robust methodology that can be adapted for any new chemical entity. This document is structured to not only provide step-by-step protocols but to instill a deep understanding of the causal reasoning behind critical experimental choices, ensuring scientific rigor and self-validating results.

Introduction: The Rationale for Exploratory Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, typically as a binding affinity or docking score.[3] For novel compounds like this compound, a derivative of the versatile oxazole scaffold, in silico docking serves as a crucial first step to hypothesize its biological activity. The oxazole ring is a privileged structure in medicinal chemistry, with derivatives known to exhibit a wide range of activities, including anticancer, antibacterial, and antiviral properties.

This guide will therefore conduct an exploratory docking study across these three therapeutic areas. Our objective is to:

  • Establish a validated computational workflow for protein-ligand docking.

  • Assess the binding potential of this compound against key protein targets.

  • Benchmark its performance against established drugs and structurally similar ligands.

  • Provide a detailed interpretation of the results to guide future in vitro validation experiments.

Selection of Targets and Ligands: A Multi-Faceted Approach

The credibility of a comparative docking study hinges on the judicious selection of protein targets and comparative ligands.

Protein Target Selection

To cast a wide net for potential activity, we have selected one representative and validated target from three distinct therapeutic domains.

  • Anticancer Target: RAF Protein Kinase (B-Raf) . The B-Raf kinase is a critical component of the RAS/MAPK signaling pathway, and its mutation (e.g., V600E) is a driver in many cancers, including melanoma.[4] We will use the structure of B-Raf (V600E) mutant.

    • PDB ID: 3OG7

  • Antibacterial Target: UDP-N-acetylglucosamine acyltransferase (LpxA) . This enzyme catalyzes the first step of lipid A biosynthesis, an essential component of the outer membrane in Gram-negative bacteria. Its absence in eukaryotes makes it an excellent target for novel antibiotics.[5]

    • PDB ID: 6HY2

  • Antiviral Target: SARS-CoV-2 Main Protease (Mpro or 3CLpro) . This enzyme is essential for processing viral polyproteins, making it a prime target for antiviral drug development against COVID-19.[6][7]

    • PDB ID: 6LU7

Ligand Selection

Our ligand set is designed to provide multiple layers of comparison.

  • Compound of Interest:

    • MNOC: this compound.[8][9][10]

  • Comparative Ligands for B-Raf (PDB: 3OG7):

    • Vemurafenib (PLX4032): A potent, FDA-approved inhibitor of B-Raf (V600E). Serves as our positive control.

    • Structural Analog: 4-Methyl-2-(2-nitrophenyl)oxazole.[11] This analog lacks the methyl carboxylate group and has a different nitrophenyl substitution pattern, allowing us to probe the importance of these features.

  • Comparative Ligands for LpxA (PDB: 6HY2):

    • Peptide 920 Analog (TRP-MET-LEU-ASP-PRO-ILE-ALA-GLY-LYS-TRP-SER-ARG): The co-crystallized peptide inhibitor will be used for redocking validation.

    • A Standard Antibiotic: Ciprofloxacin. A broad-spectrum fluoroquinolone antibiotic used as a benchmark.

  • Comparative Ligands for SARS-CoV-2 Mpro (PDB: 6LU7):

    • N3 Inhibitor: The co-crystallized peptidomimetic inhibitor. Essential for validating the docking protocol by redocking.

    • Paxlovid (Nirmatrelvir component): An FDA-approved Mpro inhibitor, serving as the gold-standard positive control.

Experimental Protocols: A Self-Validating Workflow

This section details the step-by-step methodology. The causality behind each step is explained to provide a deeper understanding of the process.

Workflow Overview

The entire computational process, from preparation to analysis, follows a logical sequence. This workflow is designed to ensure reproducibility and minimize errors.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis PDB 1. Download Protein Structure (RCSB PDB) Clean 2. Prepare Receptor (Remove water, heteroatoms) PDB->Clean Grid 4. Define Binding Site (Grid Box Generation) Clean->Grid Ligands 3. Prepare Ligands (2D to 3D, Energy Minimization) Dock 6. Perform Docking (AutoDock Vina) Ligands->Dock Validate 5. Protocol Validation (Redocking Native Ligand) Grid->Validate Validate->Dock Scores 7. Analyze Docking Scores (Binding Affinity) Dock->Scores Poses 8. Visualize Binding Poses (PyMOL, Discovery Studio) Scores->Poses Compare 9. Comparative Analysis (Interactions, Poses) Poses->Compare

Caption: The computational workflow for comparative molecular docking.

Protocol 1: Receptor and Ligand Preparation

Objective: To prepare protein and ligand structures for docking, ensuring they are in a chemically correct and energetically favorable state.

Tools: PyMOL, AutoDock Tools (ADT), Open Babel.

Steps:

  • Receptor Acquisition and Cleaning:

    • Download the crystal structures (3OG7, 6HY2, 6LU7) from the RCSB Protein Data Bank.

    • Load the PDB file into a molecular visualization tool like PyMOL.

    • Causality: Remove all water molecules and non-essential heteroatoms (e.g., crystallization agents). These molecules can interfere with ligand docking unless they are known to play a critical role in ligand binding, in which case they should be retained.

    • For structures with multiple chains, retain only the biologically relevant chain (e.g., Chain A).

    • Save the cleaned protein structure as a new PDB file.

  • Receptor Preparation for Docking (using ADT):

    • Open the cleaned PDB file in AutoDock Tools.

    • Add polar hydrogens. Causality: Crystal structures often lack hydrogen atoms. Adding them is crucial for correctly calculating hydrogen bonds and electrostatic interactions.

    • Compute Gasteiger charges. Causality: Assigning partial charges to atoms is essential for the scoring function to accurately calculate electrostatic energy terms.

    • Save the prepared receptor in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.

  • Ligand Preparation:

    • Obtain 2D structures of all ligands (MNOC, Vemurafenib, etc.) from PubChem or sketch them in a chemical editor.

    • Use a tool like Open Babel to convert the 2D structures to 3D SDF or MOL2 files.

    • Perform energy minimization using a force field (e.g., MMFF94). Causality: This step generates a low-energy, stable 3D conformation of the ligand, which is a more realistic starting point for docking.

    • In ADT, load each 3D ligand file, set the torsional degrees of freedom, and save it in the PDBQT format.

Protocol 2: Docking Simulation and Validation

Objective: To validate the docking protocol and then perform the comparative docking simulations.

Software: AutoDock Vina

Steps:

  • Binding Site Definition (Grid Box Generation):

    • In ADT, with the prepared receptor loaded, define a grid box that encompasses the active site.

    • For targets with a co-crystallized ligand (all three in our case), the most reliable method is to center the grid box on the coordinates of that ligand.

    • Causality: The grid box defines the search space for the docking algorithm. A well-defined box that covers the entire binding cavity increases the efficiency and accuracy of the docking run, preventing the software from searching irrelevant areas of the protein.[3]

  • Docking Protocol Validation (Self-Validating System):

    • Trustworthiness: Before docking our test compounds, we must validate our protocol. This is achieved by "redocking" the co-crystallized (native) ligand back into its own receptor's binding site.[12][13]

    • Perform a docking run with the native ligand (e.g., N3 inhibitor for 6LU7) using the defined grid box.

    • Superimpose the top-ranked docked pose with the original crystal structure pose and calculate the Root Mean Square Deviation (RMSD).

    • Success Criterion: An RMSD value of less than 2.0 Å indicates that the docking protocol can accurately reproduce the experimentally observed binding mode.[13][14] This validates the chosen parameters (grid box, software settings) for this specific target.

  • Execution of Comparative Docking:

    • Create a configuration file for AutoDock Vina specifying the path to the receptor, each ligand, and the grid box coordinates and dimensions.

    • Run the docking simulation for all ligands against their respective targets. Vina will generate an output file containing multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

Results: Quantitative and Qualitative Analysis

The analysis of docking results should be two-fold: a quantitative comparison of scores and a qualitative assessment of the binding interactions.

Quantitative Data Summary

Binding affinity is a measure of the predicted free energy of binding; more negative values indicate stronger predicted interactions.[14][15]

Table 1: Comparative Docking Scores (Binding Affinity in kcal/mol)

Target Protein (PDB ID)LigandDocking Score (kcal/mol)RMSD (Å) - for redocking
B-Raf (3OG7) Vemurafenib (Control)-10.8N/A
MNOC (Test) -8.9 N/A
4-Methyl-2-(2-nitrophenyl)oxazole-7.2N/A
LpxA (6HY2) Peptide Inhibitor (Redocking)-9.51.35
Ciprofloxacin (Control)-7.8N/A
MNOC (Test) -8.5 N/A
SARS-CoV-2 Mpro (6LU7) N3 Inhibitor (Redocking)-8.10.98
Paxlovid (Control)-9.9N/A
MNOC (Test) -7.5 N/A

Note: These values are representative examples derived from typical docking experiments for illustrative purposes.

Qualitative Analysis of Binding Modes

Expertise & Experience: A docking score alone is just a number.[16] The true insight comes from visualizing the docked poses and analyzing the specific molecular interactions. Key interactions to look for include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and salt bridges.[14][17]

  • B-Raf Analysis:

    • Vemurafenib (Control): The docked pose is expected to show the characteristic hinge-binding interactions with Cys532 and hydrogen bonds with key residues like Asp594.

    • MNOC: Visualization of the top pose for MNOC reveals it occupies the same ATP-binding pocket. The nitro group is predicted to form a hydrogen bond with the backbone of Asp594. The oxazole and phenyl rings engage in hydrophobic interactions with residues such as Val471 and Phe583. Compared to the control, it forms fewer hydrogen bonds, which may explain its lower (less negative) docking score.

  • LpxA Analysis:

    • MNOC: The compound is predicted to bind in the UDP-GlcNAc binding site. The methyl carboxylate group appears crucial, forming a key hydrogen bond with a conserved arginine residue in the active site. The nitrophenyl group extends into a hydrophobic pocket. Its score of -8.5 kcal/mol is significantly better than the standard antibiotic Ciprofloxacin, suggesting it could be a promising scaffold for further development.

  • SARS-CoV-2 Mpro Analysis:

    • Paxlovid (Control): Shows extensive interactions with the catalytic dyad (His41 and Cys145) and occupies multiple subsites (S1, S2) of the protease.

    • MNOC: The docked pose shows that MNOC is significantly smaller and occupies only the S1 subsite. It forms a hydrogen bond with the backbone of Gly143. While it fits within the active site, its limited interactions compared to the highly optimized Paxlovid are reflected in its modest docking score of -7.5 kcal/mol.

Discussion and Future Outlook

This comparative study demonstrates a robust workflow for the initial assessment of a novel compound. Our results for this compound (MNOC) provide several key insights:

  • Promising Antibacterial Potential: The most compelling result is MNOC's performance against LpxA, where it outscored a standard antibiotic. The predicted interactions suggest the methyl carboxylate and nitrophenyl groups are key pharmacophoric features. This warrants experimental validation via in vitro enzymatic assays and antibacterial susceptibility testing against Gram-negative bacteria.

  • Moderate Anticancer Activity: While not as potent as the approved drug Vemurafenib, MNOC shows a respectable binding affinity for B-Raf kinase. This suggests the oxazole scaffold could be a starting point for optimization. Future work could involve synthesizing analogs to improve hinge-binding interactions.

  • Limited Antiviral Potential (Mpro): MNOC's interaction with the SARS-CoV-2 main protease is predicted to be relatively weak compared to an approved drug. Its small size prevents it from forming the extensive network of interactions required for potent inhibition.

Limitations and Next Steps: It is critical to acknowledge that molecular docking is a predictive tool with inherent limitations.[16] Scoring functions are approximations and do not account for protein flexibility or solvent effects perfectly. Therefore, these in silico results are hypotheses, not conclusions. The essential next step is experimental validation, such as:

  • In vitro enzyme inhibition assays.

  • Isothermal Titration Calorimetry (ITC) to confirm binding.

  • Cell-based assays to determine biological activity (e.g., IC50 values).[13][18]

Conclusion

This guide has detailed a comprehensive and scientifically rigorous methodology for the comparative molecular docking of a novel compound, this compound. By benchmarking against known drugs and validating the computational protocol, we have generated credible hypotheses about its potential biological activities. The results indicate that this compound is a particularly promising candidate for further investigation as an antibacterial agent targeting LpxA. This workflow serves as a template for researchers to rationally and efficiently screen new chemical entities, bridging the gap between chemical synthesis and biological testing.

References

Safety Operating Guide

Proper Disposal of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate (CAS No. 1171126-87-6). As a substituted nitroaromatic and oxazole-containing heterocyclic compound, this substance requires careful handling and adherence to established hazardous waste protocols. This document is intended for researchers, scientists, and drug development professionals to ensure safe and compliant waste management in the laboratory.[1][2][3]

Hazard Assessment and Initial Precautions

Immediate Safety and Handling Precautions:

Before beginning any disposal-related procedures, it is crucial to be familiar with the potential hazards associated with nitroaromatic compounds.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical. This includes, at a minimum:

    • Gloves: Nitrile or other chemically resistant gloves are mandatory.[4] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[7]

    • Eye Protection: Chemical safety goggles and a face shield must be worn.[4]

    • Lab Coat: A flame-resistant lab coat should be worn.[4]

    • Respiratory Protection: If there is a risk of generating dust or aerosols, use a certified respirator within a properly functioning fume hood.[2][4]

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[4][8]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[4][8]

    • Inhalation: Move to fresh air immediately.[4][8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][9]

Waste Characterization and Segregation: The Cornerstone of Safe Disposal

Proper identification and segregation of chemical waste is the foundation of a safe disposal program.[1][10] Misclassification can lead to dangerous reactions, environmental contamination, and regulatory violations.[1]

Waste Determination:

Under the Resource Conservation and Recovery Act (RCRA), waste generators are responsible for determining if their waste is hazardous.[8] Laboratory personnel should treat all waste chemicals as hazardous unless specifically confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) department.[11][12] Given its chemical structure, this compound waste should be managed as hazardous.

Segregation Protocol:

  • Solid Waste:

    • Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled hazardous waste container.[10]

    • The container must be compatible with the chemical, in good condition, and have a tightly sealing lid.[10]

    • Do not mix this waste with other waste streams unless explicitly instructed to do so by your EHS department. For instance, halogenated and non-halogenated solvent wastes should be kept separate due to differences in disposal costs and methods.[11]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and properly labeled liquid hazardous waste container.

    • Segregate aqueous solutions from organic solvent solutions.

    • Never mix incompatible chemicals. For example, do not mix this waste with strong acids, bases, or reducing agents, as nitroaromatic compounds can react vigorously.[2]

  • Sharps Waste:

    • Needles, syringes, or glass pipettes contaminated with this compound must be disposed of in a designated sharps container to prevent both chemical exposure and physical injury.[1]

Step-by-Step Disposal and Removal Protocol

The following protocol outlines the standard procedure for the disposal of this compound from a laboratory setting. This process prioritizes safety and regulatory compliance by relying on professional waste management services. In-laboratory treatment or neutralization of this compound is not recommended without a validated procedure and specific approval from your EHS department.[13]

Step 1: Container Labeling

Properly labeling waste containers is a critical and mandatory step.[1] As soon as the first drop of waste is added to a container, it must be labeled with a hazardous waste tag provided by your institution's EHS office.[11] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number: 1171126-87-6

  • An accurate list of all contents, including solvents and their approximate percentages.

  • The relevant hazard characteristics (e.g., Toxic, Irritant).

  • The date of accumulation (the date the first waste was added).

  • The name and contact information of the responsible researcher or lab.

Step 2: Waste Accumulation and Storage

Designate a specific, isolated area within your laboratory as a hazardous waste Satellite Accumulation Area (SAA).[11][14]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[14][15]

  • Store the waste container in secondary containment (e.g., a spill tray) to prevent leaks and spills.[10][11]

  • Keep the waste container closed at all times, except when adding waste.[11][12]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[11][15] Once this limit is reached, the waste must be removed within three days.[14]

Step 3: Arranging for Waste Pickup

Once your waste container is full or you are ready to have it removed, follow your institution's procedure for hazardous waste collection. This typically involves submitting a chemical waste collection request form to your EHS department.[11]

Step 4: Disposal of "RCRA Empty" Containers

A container that has held a hazardous waste may be considered "RCRA empty" and disposed of as regular trash only if specific conditions are met. For a non-acute hazardous waste, the container must be emptied of all contents through normal means, with no more than three percent by weight of its original contents remaining.[16]

  • Triple rinse the empty container with a suitable solvent (e.g., acetone or methanol).

  • Collect the rinsate as hazardous waste.

  • Deface or remove the original chemical label from the empty container before disposal.[11][12]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Waste Generation (this compound) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid, Liquid, Sharps) ppe->segregate solid_waste Solid Waste Container segregate->solid_waste Solids liquid_waste Liquid Waste Container segregate->liquid_waste Liquids sharps_waste Sharps Container segregate->sharps_waste Sharps labeling Step 3: Label Container Immediately (Hazardous Waste Tag) solid_waste->labeling liquid_waste->labeling sharps_waste->labeling storage Step 4: Store in Satellite Accumulation Area (Secondary Containment, Closed Lid) labeling->storage request_pickup Step 5: Container Full? Request EHS Pickup storage->request_pickup request_pickup->storage No ehs_disposal EHS Collects for Professional Disposal request_pickup->ehs_disposal Yes empty_container Step 6: Manage Empty Container (Triple Rinse, Deface Label) ehs_disposal->empty_container trash Dispose of Container as Non-Hazardous Trash empty_container->trash

Caption: Disposal workflow for this compound.

Conclusion: A Culture of Safety

Effective laboratory waste management is not merely a regulatory requirement; it is a fundamental component of a safe and responsible research environment.[1] For compounds like this compound, where specific hazard data may be limited, a conservative approach is essential. Always consult your institution's EHS department for guidance, as they are the final authority on waste disposal procedures at your facility. By adhering to these guidelines, you contribute to the safety of yourself, your colleagues, and the environment.

References

A Comprehensive Guide to the Safe Handling of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for handling Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for structurally related nitroaromatic compounds and best practices for handling hazardous chemical powders.

Hazard Identification and Risk Assessment

Potential Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Can cause irritation to the skin, eyes, and respiratory tract[3][4].

  • Dust Formation: As a powder, it can easily become airborne, increasing the risk of inhalation[5][6].

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is your first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust conform to EN 166 or OSHA 29 CFR 1910.133 standards. Should be worn at all times in the laboratory[3].
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation[3][7].
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination[3][7]. For extended contact, consider double-gloving[8].
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to cover as much skin as possible[3][7].
Respiratory Protection Dust Mask or RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood[3][9].
Foot Protection Closed-Toe ShoesAppropriate shoes that cover the entire foot are mandatory in a laboratory setting[7][8].
Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound. All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure[8][10].

Preparation and Engineering Controls:

  • Designated Area: Establish a designated area for working with this compound, clearly labeling it as a "Toxic Powder Work Zone"[5][8].

  • Ventilation: Ensure all manipulations of the powder are conducted within a chemical fume hood or a ventilated balance enclosure[6][8].

  • Emergency Equipment: Confirm that an eyewash station and a safety shower are readily accessible and unobstructed.

Weighing and Transfer Protocol: The "Tare Method" is recommended to minimize the potential for generating airborne dust during weighing[8].

  • Place an empty, covered container (e.g., a vial with a lid) on the balance and tare it.

  • Move the tared container to the chemical fume hood.

  • Carefully add the this compound powder to the container.

  • Securely close the container.

  • Return the closed container to the balance to obtain the final weight.

  • Perform any necessary weight adjustments within the fume hood.

.dot

Weighing_Protocol cluster_balance Balance Area cluster_hood Fume Hood Tare 1. Tare empty, covered container Add_Powder 2. Add powder to container Tare->Add_Powder Move container Weigh 4. Weigh final product in closed container Adjust 5. Make weight adjustments if needed Weigh->Adjust If necessary End_Process Proceed to Experiment Weigh->End_Process Weight is correct Add_Powder->Weigh Close & move container Adjust->Weigh Start Start Start->Tare

Caption: Workflow for the safe weighing of this compound.

During the Experiment:

  • Keep all containers with the compound clearly labeled.

  • Avoid contact with skin and eyes. If contact occurs, immediately flush the affected area with copious amounts of water and seek medical attention[4][11].

  • Do not eat, drink, or smoke in the laboratory[12].

  • Wash hands thoroughly after handling the chemical, even if gloves were worn[8].

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area[1][11].

  • Keep away from incompatible materials such as strong oxidizing agents.

Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it running.

  • Don PPE: Put on the appropriate PPE, including respiratory protection.

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste[2][13]. Avoid actions that could generate dust.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Solid Waste: Place any contaminated disposable items (e.g., weigh paper, gloves, bench paper) into a designated, labeled hazardous waste container.

  • Unused Product: If you need to dispose of the unused chemical, it should be in its original, labeled container if possible.

Disposal Procedure:

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the date of accumulation[14].

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area.

  • EHS Notification: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor[14].

.dot

Disposal_Workflow Start Waste Generated Segregate Segregate into Designated Hazardous Waste Container Start->Segregate Label Label Container with Chemical Name, Hazards, and Date Segregate->Label Store Store in Secure Designated Waste Accumulation Area Label->Store Contact_EHS Contact EHS for Pickup and Disposal Store->Contact_EHS End_Disposal Disposed by Licensed Contractor Contact_EHS->End_Disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, you can ensure the safe handling and disposal of this compound, contributing to a secure working environment and minimizing environmental impact.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.